Product packaging for CCR2 antagonist 3(Cat. No.:CAS No. 1380100-86-6)

CCR2 antagonist 3

Cat. No.: B2574897
CAS No.: 1380100-86-6
M. Wt: 308.4 g/mol
InChI Key: GAHPWXLXWUVMIV-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCR2 antagonist 3 is a useful research compound. Its molecular formula is C17H25FN2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25FN2O2 B2574897 CCR2 antagonist 3 CAS No. 1380100-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPWXLXWUVMIV-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380100-86-6
Record name AZD-2927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the C-C chemokine receptor type 2 (CCR2) and the mechanisms by which its antagonists inhibit its function. The content covers the fundamental signaling pathways of the CCR2 axis, a comparative analysis of prominent CCR2 antagonists, and the experimental protocols used to characterize their activity.

The CCR2 Signaling Axis: A Central Mediator of Inflammation

The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its primary endogenous ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in cancer progression.[3][4]

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a receptor primarily coupled to the Gαq subunit of heterotrimeric G proteins, its activation initiates the following key downstream events:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for various cellular processes, including cell migration.

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates members of the protein kinase C family.

  • Downstream Kinase Cascades: The initial signaling events subsequently trigger a cascade of further intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.

The culmination of these signaling events leads to a variety of cellular responses, including chemotaxis, cell survival and proliferation, and the production of cytokines.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding & Activation Gq Gq Protein CCR2->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt JAK_STAT JAK/STAT Pathway Gq->JAK_STAT PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Response (Chemotaxis, Proliferation, Cytokine Production) PI3K_Akt->Cellular_Response JAK_STAT->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified CCR2 Signaling Pathway.

Mechanisms of CCR2 Antagonism

CCR2 antagonists can be broadly classified into two main categories based on their binding site and mechanism of action: orthosteric (competitive) antagonists and allosteric antagonists.

  • Orthosteric Antagonists: These molecules bind to the same site on the receptor as the endogenous ligand, CCL2. By occupying this primary binding pocket, they directly compete with CCL2 and prevent receptor activation.

  • Allosteric Antagonists: These antagonists bind to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that either prevents the binding of CCL2 to the orthosteric site or inhibits the receptor from adopting an active conformation, thus preventing signal transduction.

Profile of Key CCR2 Antagonists

Several small-molecule CCR2 antagonists have been developed and characterized. The following sections detail the mechanism of action for some of the most prominent examples.

Cenicriviroc (CVC) is a dual antagonist of CCR2 and CCR5. Its mechanism is primarily through the inhibition of chemokine binding to these receptors. By blocking both CCR2 and CCR5, Cenicriviroc can modulate the inflammatory responses mediated by both receptor pathways.

INCB3344 is a potent and selective CCR2 antagonist. Studies have shown that it is a competitive antagonist against CCL2, indicating that it binds to the orthosteric site of the receptor. Its binding is rapid and reversible.

BMS-741672 is a selective and orally active CCR2 antagonist. While detailed studies on its binding site are less prevalent in the public domain, its development as a direct competitor to CCL2-mediated functions suggests an orthosteric mechanism of action.

PF-04634817 functions as a dual antagonist for CCR2 and CCR5. It is being developed for the treatment of diabetic nephropathy, a condition where inflammation plays a key role.

Quantitative Analysis of Antagonist Activity

The potency and efficacy of CCR2 antagonists are quantified using various in vitro assays. The data for the aforementioned antagonists are summarized in the tables below.

Table 1: Binding Affinity of CCR2 Antagonists

AntagonistAssay TypeSpeciesCell Line/SystemRadioligandIC50 (nM)Kd (nM)Ki (nM)Reference
INCB3344 Whole Cell BindingHumanCCR2-expressing cells125I-hCCL25.1~5-
Whole Cell BindingMurineWEHI-274.1125I-mCCL29.5--
Whole Cell BindingRat--7.3--
Whole Cell BindingCynomolgus--16--
BMS-741672 Competitive BindingHumanPeripheral Blood Mononuclear CellsCCL21.1--
BMS CCR2 22 Competitive BindingHuman--5.1--
PF-04634817 Competitive BindingRat--20.8--
RS 504393 Competitive BindingHumanRecombinant CCR2-89--

Table 2: Functional Inhibition by CCR2 Antagonists

AntagonistAssay TypeSpeciesCell Line/SystemStimulusIC50 (nM)Reference
INCB3344 ChemotaxisHumanCCR2-expressing cellsCCL23.8
ChemotaxisMurineWEHI-274.1mCCL27.8
ChemotaxisRat--2.7
ChemotaxisCynomolgus--6.2
ERK PhosphorylationMurineWEHI-274.1mCCL23-10
BMS-741672 Chemotaxis-Monocytes-0.67
BMS CCR2 22 Calcium FluxHuman--18
ChemotaxisHuman--1
RS 504393 Chemotaxis--MCP-1330

Key Experimental Protocols

The characterization of CCR2 antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experimental procedures.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to a receptor.

  • Objective: To measure the ability of a CCR2 antagonist to compete with a radiolabeled ligand for binding to the CCR2 receptor.

  • Principle: A constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2) is incubated with cells or membranes expressing CCR2, in the presence of varying concentrations of the unlabeled antagonist. The amount of radioligand bound to the receptor is measured, and the concentration of antagonist that inhibits 50% of the specific binding (IC50) is determined.

  • Methodology:

    • Cell/Membrane Preparation: Prepare a suspension of cells (e.g., HEK293) stably expressing CCR2 or isolated cell membranes from these cells.

    • Assay Setup: In a 96-well plate, add the cell/membrane preparation, a fixed concentration of radiolabeled CCL2, and serial dilutions of the test antagonist.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cells/membranes with the bound radioligand, while the unbound radioligand passes through.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare CCR2-expressing cells or membranes incubation Incubate cells/membranes, radioligand, and antagonist in 96-well plate prep_cells->incubation prep_radioligand Prepare radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) prep_radioligand->incubation prep_antagonist Prepare serial dilutions of test antagonist prep_antagonist->incubation filtration Filter through glass fiber filter to separate bound from free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity on filters washing->counting analysis Plot % specific binding vs. [Antagonist] counting->analysis calculation Calculate IC₅₀ and Ki analysis->calculation

Figure 2: Workflow for a Radioligand Binding Assay.
Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Objective: To determine the effect of a CCR2 antagonist on CCL2-induced cell migration.

  • Principle: A Boyden chamber or a similar transwell system is used, which consists of an upper and a lower chamber separated by a microporous membrane. Cells are placed in the upper chamber, and a solution containing CCL2 is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The antagonist is added to the upper chamber with the cells to assess its inhibitory effect.

  • Methodology:

    • Cell Preparation: Resuspend CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) in assay medium.

    • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the CCR2 antagonist for a specified time (e.g., 30 minutes).

    • Assay Setup: Add assay medium containing CCL2 to the lower wells of the transwell plate. Place the transwell inserts into the wells.

    • Cell Seeding: Add the pre-incubated cells to the upper chamber of the inserts.

    • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 60-90 minutes).

    • Cell Quantification: Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).

    • Data Analysis: Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope. Plot the number of migrated cells (or absorbance) against the antagonist concentration to determine the IC50 value.

Chemotaxis_Assay_Workflow cluster_setup Setup cluster_migration Migration cluster_quantification Quantification & Analysis prep_cells Prepare CCR2-expressing cells (e.g., monocytes) pre_incubate Pre-incubate cells with serial dilutions of antagonist prep_cells->pre_incubate seed_cells Seed pre-incubated cells into upper chamber pre_incubate->seed_cells setup_chamber Add CCL2 to lower chamber of transwell plate setup_chamber->seed_cells incubate_migration Incubate at 37°C to allow cell migration seed_cells->incubate_migration remove_non_migrated Remove non-migrated cells from top of membrane incubate_migration->remove_non_migrated stain_migrated Stain migrated cells on bottom of membrane remove_non_migrated->stain_migrated quantify Quantify migrated cells (e.g., microscopy, plate reader) stain_migrated->quantify calculate_ic50 Calculate IC₅₀ quantify->calculate_ic50

Figure 3: Workflow for a Chemotaxis Assay.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq-coupled receptor signaling.

  • Objective: To assess the ability of a CCR2 antagonist to block CCL2-induced calcium flux.

  • Principle: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL2, the intracellular calcium concentration increases, leading to an increase in the fluorescence of the dye. An antagonist will inhibit this fluorescence increase.

  • Methodology:

    • Cell Seeding: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. Incubate for approximately 60 minutes at 37°C.

    • Antagonist Addition: Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period.

    • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

    • Ligand Stimulation: The instrument adds a solution of CCL2 to the wells while simultaneously monitoring the fluorescence in real-time.

    • Data Analysis: The increase in fluorescence intensity over baseline is recorded. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence in the presence of the antagonist to the control (CCL2 alone). Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.

Calcium_Flux_Assay_Workflow cluster_cellprep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed CCR2-expressing cells in 96-well plate load_dye Load cells with a calcium-sensitive dye seed_cells->load_dye add_antagonist Add antagonist dilutions to wells load_dye->add_antagonist place_in_reader Place plate in a fluorescence plate reader add_antagonist->place_in_reader inject_agonist Inject CCL2 and read fluorescence place_in_reader->inject_agonist record_fluorescence Record fluorescence increase over baseline inject_agonist->record_fluorescence calculate_inhibition Calculate % inhibition and IC₅₀ record_fluorescence->calculate_inhibition

Figure 4: Workflow for a Calcium Mobilization Assay.

Conclusion

CCR2 antagonists represent a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of their specific mechanisms of action, whether orthosteric or allosteric, is crucial for the development of more effective and selective drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this field, facilitating the continued investigation and optimization of these important therapeutic agents.

References

The Enigmatic Case of "CCR2 Antagonist 3" and a Pivot to the Well-Documented Antagonist, Cenicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the initially requested topic, "CCR2 antagonist 3," is necessary. Initial searches identified a compound with this name, associated with CAS number 1380100-86-6 and the synonym AZD2927. However, a deeper investigation into the scientific literature reveals that AZD2927 is not a CCR2 antagonist but rather an acetylcholine-regulated inwardly rectifying potassium current (IKACh) blocker, specifically targeting Kir3.1/Kir3.4 channels. This compound has been investigated for its potential in treating atrial flutter. The misattribution of its mechanism of action appears to originate from its listing by various chemical suppliers.

Given this discrepancy, a detailed technical guide on the "discovery and synthesis of this compound" as a CCR2 antagonist is not feasible based on current scientific evidence. To fulfill the user's core request for an in-depth guide on a CCR2 antagonist, this whitepaper will pivot to a well-characterized and clinically relevant example: Cenicriviroc (CVC). Cenicriviroc is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).

This guide will now provide a comprehensive overview of the discovery, synthesis, and biological evaluation of Cenicriviroc, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Introduction to Cenicriviroc (CVC)

Cenicriviroc (also known as TAK-652 and TBR-652) is a small molecule antagonist that has been extensively studied for its therapeutic potential in various diseases, including HIV infection and non-alcoholic steatohepatitis (NASH).[1][2] Its dual antagonism of CCR2 and CCR5 allows it to modulate key inflammatory and fibrotic pathways.[3] The chemokine receptor CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), play a crucial role in recruiting monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of numerous inflammatory diseases.[3] By blocking this signaling axis, Cenicriviroc has demonstrated significant anti-inflammatory and antifibrotic effects in preclinical and clinical studies.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Cenicriviroc's biological activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Cenicriviroc

Assay TypeTargetCell LineLigandIC50 / EC50Reference
Radioligand BindingCCR2CHOMCP-15.9 nM
Radioligand BindingCCR5CHOMIP-1α2.3 nM
HIV-1 ReplicationR5 HIV-1U87.CD4.CCR5-100 nM (complete inhibition)
HIV-1 ReplicationR5 HIV-1 (JR-FL)PBMCs-21-210 pM
HIV-1 ReplicationR5 HIV-1 (KK)PBMCs-33-91 pM
HIV-2 ReplicationR5 HIV-2--0.03-0.98 nM

Table 2: In Vivo Efficacy of Cenicriviroc

Animal ModelDisease ModelDosageEffectReference
MouseThioglycollate-induced peritonitis≥20 mg/kg/daySignificantly reduced monocyte/macrophage recruitment
MouseNon-alcoholic steatohepatitis (NASH)20 mg/kg/dayReduced collagen deposition, collagen type 1 protein and mRNA expression, and NAFLD activity score
RatThioacetamide-induced liver fibrosis20 mg/kg/dayReduced collagen type 1 protein levels, mRNA expression, and collagen deposition
MouseUnilateral ureter obstruction20 mg/kg/dayReduced collagen type 1 protein levels, mRNA expression, and collagen deposition

Experimental Protocols

Synthesis of Cenicriviroc (Free Base)

The synthesis of Cenicriviroc can be achieved through a multi-step process as described in patent literature. A generalized synthetic scheme is outlined below.

Step 1: Synthesis of 1-(4-methoxybenzyl)piperidin-2-one

  • Piperidin-2-one is alkylated with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)piperidin-2-one.

Step 2: Synthesis of 5-[(4-bromo-2-formylphenyl)(4-methoxybenzyl) amino]pentanoic acid

  • The product from Step 1 undergoes hydrolysis.

  • The resulting intermediate is then reacted with 5-bromo-2-fluorobenzaldehyde in a one-pot reaction to produce 5-[(4-bromo-2-formylphenyl)(4-methoxybenzyl) amino]pentanoic acid.

Step 3: Esterification

  • The carboxylic acid from Step 2 is esterified using iodomethane and potassium carbonate to yield the corresponding methyl ester.

Subsequent Steps:

  • The synthesis continues through a series of additional steps, which are detailed in the relevant patent literature, to construct the final benzazocine core and introduce the remaining functional groups to yield Cenicriviroc.

Chemotaxis Assay

This protocol describes a method to evaluate the inhibitory effect of Cenicriviroc on the migration of monocytic cells towards a chemoattractant like CCL2.

Materials:

  • Monocytic cells (e.g., THP-1 or primary monocytes)

  • Chemotaxis chamber (e.g., Transwell with 5 µm pore size polycarbonate filter)

  • Assay medium: RPMI 1640 with 0.5% BSA

  • Chemoattractant: Recombinant human CCL2 (MCP-1)

  • Cenicriviroc

  • DMSO (vehicle control)

  • Calcein-AM or other suitable cell staining dye

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Culture monocytic cells and harvest them. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Cenicriviroc Treatment: Pre-incubate the cell suspension with various concentrations of Cenicriviroc (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the chemotaxis chamber.

    • Add 100 µL of the Cenicriviroc-treated or control cell suspension to the upper chamber (Transwell insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the upper chamber.

    • Remove the non-migrated cells from the top side of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet) and count under a microscope. Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

CCR2 Binding Assay

This protocol outlines a method to determine the binding affinity of Cenicriviroc to the CCR2 receptor using a radioligand displacement assay.

Materials:

  • Cell membranes from a cell line overexpressing human CCR2 (e.g., CHO or HEK293 cells)

  • Radioligand: [125I]-CCL2

  • Cenicriviroc

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]-CCL2, and varying concentrations of Cenicriviroc or unlabeled CCL2 (for competition curve) in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of Cenicriviroc by plotting the percentage of specific binding against the logarithm of the Cenicriviroc concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, inflammation, and cell proliferation.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Ca_flux->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Activates Akt->MAPK MAPK->Cellular_Response Cenicriviroc Cenicriviroc Cenicriviroc->CCR2 Inhibits

Caption: CCR2 signaling pathway and the inhibitory action of Cenicriviroc.

General Workflow for CCR2 Antagonist Discovery

The discovery of a novel CCR2 antagonist typically follows a structured workflow from initial hit identification to preclinical candidate selection.

Antagonist_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op In_Vitro In Vitro Profiling (Potency, Selectivity) Lead_Op->In_Vitro In_Vivo_PK In Vivo PK/PD In_Vitro->In_Vivo_PK Efficacy_Models Animal Efficacy Models In_Vivo_PK->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: General workflow for the discovery of a CCR2 antagonist.

Logical Relationship of Cenicriviroc's Dual Antagonism

Cenicriviroc's therapeutic potential stems from its ability to simultaneously block two key chemokine receptors, CCR2 and CCR5, which have both distinct and overlapping roles in inflammation and fibrosis.

Dual_Antagonism_Logic cluster_receptors Chemokine Receptors cluster_pathways Pathophysiological Pathways cluster_outcomes Therapeutic Outcomes CVC Cenicriviroc CCR2 CCR2 CVC->CCR2 CCR5 CCR5 CVC->CCR5 Monocyte_Rec Monocyte/Macrophage Recruitment CCR2->Monocyte_Rec CCR5->Monocyte_Rec T_Cell_Trafficking T-Cell Trafficking CCR5->T_Cell_Trafficking HSC_Activation Hepatic Stellate Cell Activation CCR5->HSC_Activation Antiviral Anti-HIV Effect CCR5->Antiviral HIV Co-receptor Anti_Inflammatory Anti-Inflammatory Effect Monocyte_Rec->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Effect Monocyte_Rec->Anti_Fibrotic T_Cell_Trafficking->Anti_Inflammatory HSC_Activation->Anti_Fibrotic

Caption: Logical relationship of Cenicriviroc's dual CCR2/CCR5 antagonism.

Conclusion

While the initial query for "this compound" led to a misidentified compound, the pivot to Cenicriviroc provides a robust and clinically relevant example of a CCR2 antagonist. This technical guide has detailed its discovery rationale, synthesis, and biological evaluation, supported by quantitative data, experimental protocols, and visual diagrams. Cenicriviroc's dual antagonism of CCR2 and CCR5 underscores a promising therapeutic strategy for a range of inflammatory and fibrotic diseases. The provided information serves as a comprehensive resource for researchers and professionals in the field of drug development.

References

The Role of C-C Motif Chemokine Receptor 2 (CCR2) in Liver Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a dynamic and progressive pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the liver tissue.[1] This process is a common consequence of chronic liver injuries, including viral hepatitis, nonalcoholic steatohepatitis (NASH), and alcoholic liver disease.[1] A key driver of hepatic fibrosis is the inflammatory response, which orchestrates the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the injured liver.[1] Central to this inflammatory cascade is the C-C motif chemokine receptor 2 (CCR2) and its principal ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2][3] This technical guide provides an in-depth exploration of the role of the CCL2/CCR2 signaling axis in the pathogenesis of liver fibrosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and experimental workflows.

The CCL2/CCR2 Signaling Axis in Liver Fibrosis

The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of liver injury, damaged hepatocytes and activated Kupffer cells (resident liver macrophages) release CCL2. This chemokine binds to CCR2, a G protein-coupled receptor predominantly expressed on the surface of monocytes, macrophages, and, as emerging evidence suggests, on HSCs as well.

This binding event triggers a cascade of downstream signaling pathways, including:

  • PI3K/Akt Pathway: Promotes cell survival and proliferation.

  • JAK/STAT Pathway: Involved in cytokine production and inflammatory responses.

  • MAPK/ERK Pathway: Regulates cell migration, differentiation, and activation.

  • NF-κB Pathway: A central regulator of inflammation and immune responses.

The activation of these pathways culminates in the chemotactic migration of CCR2-expressing monocytes from the bloodstream into the injured liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which further amplify the inflammatory response and contribute to the activation of HSCs through the release of pro-fibrotic mediators like transforming growth factor-beta (TGF-β). Moreover, direct activation of CCR2 on HSCs can promote their proliferation, migration, and production of collagen.

Quantitative Data on CCR2 Modulation in Liver Fibrosis

The following tables summarize quantitative data from preclinical and clinical studies investigating the impact of CCR2 modulation on key markers of liver fibrosis.

Table 1: Effect of CCR2 Knockout (CCR2-/-) on Liver Fibrosis Markers in Mouse Models

ModelFibrosis MarkerWild-Type (WT)CCR2-/-Percent ReductionReference
CCl4-inducedSirius Red (% area)Data not explicitly providedSignificantly decreased27%
CCl4-inducedHydroxyproline (µg/g liver)~150~75~50%
CCl4-inducedα-SMA expressionIncreasedMarkedly reducedQualitative
BDL-inducedHydroxyproline (µg/g liver)~250~125~50%
BDL-inducedα-SMA expressionIncreasedMarkedly reducedQualitative

Note: Quantitative values are approximated from graphical representations in the cited literature where exact numbers were not provided in the text.

Table 2: Effect of CCR2/CCR5 Antagonist (Cenicriviroc - CVC) on Liver Fibrosis

Study TypeModel/PopulationFibrosis MarkerPlacebo/ControlCenicriviroc (CVC)OutcomeReference
PreclinicalCCl4-induced (Prevention)Sirius Red (% area)IncreasedSignificantly reducedQualitative
PreclinicalCCl4-induced (Treatment)Sirius Red (% area)IncreasedSignificantly reducedQualitative
Clinical Trial (Phase 2b - CENTAUR)NASH with fibrosis (F1-F3)Fibrosis improvement (≥1 stage)10% of patients20% of patientsp = 0.02
Clinical Trial (Phase 3 - AURORA)NASH with fibrosis (F2-F3)Fibrosis improvement (≥1 stage)25.5% of patients22.3% of patientsNot statistically significant

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 G_Protein G Protein CCR2->G_Protein PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK/ERK G_Protein->MAPK NFkB NF-κB G_Protein->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT STAT JAK->STAT Inflammation Inflammation (Cytokine Production) STAT->Inflammation Migration Cell Migration MAPK->Migration NFkB->Inflammation Fibrosis Fibrosis (ECM Production) Proliferation->Fibrosis Migration->Fibrosis Inflammation->Fibrosis

Caption: CCR2 signaling cascade in liver fibrosis.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_analysis Analysis Induction Induce Liver Fibrosis in Mice (e.g., CCl4 administration for 6-8 weeks) WT_Vehicle Wild-Type + Vehicle Induction->WT_Vehicle CCR2_KO_Vehicle CCR2-/- + Vehicle Induction->CCR2_KO_Vehicle WT_Inhibitor Wild-Type + CCR2 Inhibitor Induction->WT_Inhibitor Sacrifice Sacrifice Mice WT_Vehicle->Sacrifice CCR2_KO_Vehicle->Sacrifice WT_Inhibitor->Sacrifice Histology Histological Analysis (Sirius Red, α-SMA) Sacrifice->Histology Biochemical Biochemical Analysis (Hydroxyproline Assay) Sacrifice->Biochemical Molecular Molecular Analysis (qRT-PCR, Western Blot) Sacrifice->Molecular

Caption: Preclinical experimental workflow.

Logical_Relationship Liver_Injury Chronic Liver Injury (e.g., NASH, Alcohol) CCL2_Production Increased CCL2 Production Liver_Injury->CCL2_Production CCR2_Activation CCR2 Activation (on Monocytes & HSCs) CCL2_Production->CCR2_Activation Monocyte_Recruitment Monocyte Recruitment to the Liver CCR2_Activation->Monocyte_Recruitment HSC_Activation Hepatic Stellate Cell (HSC) Activation & Proliferation CCR2_Activation->HSC_Activation Macrophage_Differentiation Differentiation into Pro-inflammatory Macrophages Monocyte_Recruitment->Macrophage_Differentiation Macrophage_Differentiation->HSC_Activation ECM_Deposition Excessive ECM Deposition HSC_Activation->ECM_Deposition Fibrosis_Progression Liver Fibrosis Progression ECM_Deposition->Fibrosis_Progression

Caption: CCR2 in liver fibrosis progression.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of CCR2's role in liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to induce hepatotoxic liver fibrosis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: Carbon tetrachloride (CCl4), Corn oil (or Olive oil).

  • Procedure:

    • Prepare a 10% (v/v) solution of CCl4 in corn oil.

    • Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.

    • Injections are typically performed twice a week for a duration of 6 to 8 weeks to establish significant fibrosis.

    • Control animals receive i.p. injections of the vehicle (corn oil) at the same volume and frequency.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and liver tissues and blood are collected for histological, biochemical, and molecular analyses.

Sirius Red Staining for Collagen Quantification

This method is used to visualize and quantify collagen deposition in liver tissue sections.

  • Reagents: Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid), 0.5% acetic acid solution, xylene, ethanol (100%, 95%, 70%).

  • Procedure:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.

    • Stain with Picro-Sirius Red solution for 1 hour.

    • Wash twice with 0.5% acetic acid solution.

    • Dehydrate through a graded series of ethanol and clear with xylene.

    • Mount with a permanent mounting medium.

  • Quantification:

    • Capture images of stained sections using a light microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area relative to the total tissue area. The result is expressed as a percentage of the fibrotic area.

Hydroxyproline Assay for Total Collagen Content

This biochemical assay measures the total collagen content in a liver tissue homogenate by quantifying the amount of the amino acid hydroxyproline, which is a major component of collagen.

  • Reagents: 6N HCl, Chloramine-T reagent, Ehrlich's reagent (p-dimethylaminobenzaldehyde), hydroxyproline standard.

  • Procedure:

    • Homogenize a known weight of liver tissue in distilled water.

    • Hydrolyze the homogenate with 6N HCl at 110°C for 18-24 hours.

    • Neutralize the hydrolysate with NaOH.

    • Incubate an aliquot of the hydrolysate with Chloramine-T reagent for 20 minutes at room temperature.

    • Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop color.

    • Measure the absorbance at 560 nm using a spectrophotometer.

  • Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per gram of liver tissue.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify activated HSCs, which are characterized by the expression of α-SMA.

  • Reagents: Primary antibody against α-SMA, biotinylated secondary antibody, streptavidin-horseradish peroxidase (HRP) conjugate, diaminobenzidine (DAB) substrate, hematoxylin counterstain.

  • Procedure:

    • Deparaffinize and rehydrate liver tissue sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary anti-α-SMA antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

  • Quantification: The area of α-SMA-positive staining can be quantified using image analysis software, similar to Sirius Red quantification.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of key fibrotic genes.

  • Reagents: RNA extraction kit, reverse transcription kit, SYBR Green or TaqMan master mix, gene-specific primers (e.g., for Col1a1, Acta2 [α-SMA], Timp1, and a housekeeping gene like Gapdh).

  • Procedure:

    • Extract total RNA from liver tissue samples.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.

  • Quantification: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify the protein levels of CCR2 and fibrosis-related markers.

  • Reagents: Lysis buffer, primary antibodies (e.g., anti-CCR2, anti-α-SMA, anti-collagen I), HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Procedure:

    • Extract total protein from liver tissue.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

The CCL2/CCR2 signaling axis plays a multifaceted and pivotal role in the pathogenesis of liver fibrosis. It orchestrates the recruitment of inflammatory monocytes, which in turn promote the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix. The quantitative data from both preclinical and clinical studies underscore the therapeutic potential of targeting this pathway. However, the mixed results from clinical trials with CCR2 antagonists highlight the complexity of liver fibrosis and the need for further research to identify the patient populations most likely to benefit from this therapeutic strategy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate mechanisms of liver fibrosis and developing novel anti-fibrotic therapies.

References

A Technical Guide to CCR2 Antagonism and its Impact on Monocyte Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the C-C chemokine receptor type 2 (CCR2) and the role of its antagonists in modulating monocyte recruitment. It is designed to be a comprehensive resource for professionals in the fields of immunology, pharmacology, and drug development. The guide will cover the core mechanism of the CCR2-CCL2 signaling axis, the therapeutic potential of its antagonists, detailed experimental protocols for their evaluation, and representative quantitative data for this class of compounds. The specific compound "CCR2 antagonist 3" (also known as EVT-2711971; CAS 1380100-86-6) is noted, though publicly available data for this specific molecule is limited. Therefore, this guide utilizes data from other well-characterized CCR2 antagonists to provide a thorough understanding of this therapeutic class.

The CCR2-CCL2 Axis: A Central Mediator of Monocyte Recruitment

The recruitment of monocytes from the bone marrow to peripheral tissues is a critical process in both homeostasis and inflammation. This process is tightly regulated by the chemokine C-C motif ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), and its primary receptor, CCR2.

  • Mechanism of Action : CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of inflammatory monocytes (Ly6Chi in mice, CD14+CD16- in humans), as well as on macrophages and dendritic cells.[1][2] In response to pro-inflammatory signals, various cells, including endothelial cells, fibroblasts, and immune cells, release CCL2. This creates a chemotactic gradient that guides CCR2-expressing monocytes from the bloodstream to the site of inflammation.[3]

  • Therapeutic Relevance : The dysregulation of the CCR2-CCL2 axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[4] By blocking the recruitment of inflammatory monocytes, CCR2 antagonists represent a promising therapeutic strategy to mitigate the pathological inflammation that drives these conditions.[4]

CCR2 Signaling Pathway

Upon binding of CCL2, CCR2 undergoes a conformational change, activating intracellular signaling cascades. This process is initiated by the coupling of heterotrimeric G proteins, primarily of the Gαi subtype. The dissociation of the G protein subunits triggers multiple downstream pathways that collectively orchestrate the cellular response of migration, survival, and differentiation.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein Gαiβγ CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K PLC PLC G_Protein->PLC JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Antagonist CCR2 Antagonist (e.g., Antagonist 3) Antagonist->CCR2 Blocks Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Migration Akt->Chemotaxis Survival Survival & Proliferation Akt->Survival DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC MEK_ERK MEK/ERK Pathway PKC->MEK_ERK MEK_ERK->Chemotaxis MEK_ERK->Survival JAK_STAT->Chemotaxis JAK_STAT->Survival

Caption: CCR2 Signaling Cascade and Point of Antagonism.

Quantitative Assessment of CCR2 Antagonists

The efficacy of a CCR2 antagonist is determined through a series of in vitro and in vivo assays. These assays provide quantitative data on the antagonist's potency, selectivity, and its ability to inhibit monocyte recruitment. While specific data for "this compound" (EVT-2711971) is not widely published, an estimated IC50 of 10-100 nM has been noted. The following tables present representative data for other well-characterized small-molecule CCR2 antagonists to illustrate typical quantitative profiles.

Table 1: In Vitro Potency of Representative CCR2 Antagonists

Compound Assay Type Target IC50 (nM) Reference
INCB3344 Binding Assay Human CCR2 5.1 MedChemExpress
INCB3344 Chemotaxis Assay Human CCR2 3.8 MedChemExpress
PF-04634817 Binding Assay Rat CCR2 20.8 MedChemExpress

| RS 504393 | Binding Assay | Human CCR2 | 89 | MedChemExpress |

Table 2: In Vivo Efficacy of Representative CCR2 Antagonists

Compound Animal Model Dosing Effect Reference
RS 504393 Mouse Model of Osteoarthritis - Significantly attenuates disease progression and reduces synovial macrophage accumulation.
Unnamed Mouse Model of Status Epilepticus Oral Gavage (24h & 48h post-SE) Limited monocyte recruitment to the hippocampus; reduced inflammatory mediators by 47%.

| RS 504393 | Mouse Model of Inflammatory Pain | 0.3-3 mg/kg (s.c.) | Dose-dependently inhibited thermal hyperalgesia. | |

Key Experimental Protocols

Evaluating the efficacy of a CCR2 antagonist requires robust and reproducible experimental models. Below are detailed protocols for two cornerstone assays: the in vitro Transwell Migration Assay and the in vivo Thioglycollate-Induced Peritonitis model.

In Vitro Monocyte Migration (Transwell Assay)

This assay quantifies the chemotactic response of monocytic cells towards a CCL2 gradient and the ability of an antagonist to inhibit this migration.

Transwell_Workflow start Start prep_cells 1. Prepare Monocytic Cells (e.g., THP-1) - Starve in serum-free media start->prep_cells pre_treat 2. Pre-incubate Cells - Treat with CCR2 Antagonist (or vehicle control) for 30 min prep_cells->pre_treat seed_cells 4. Seed Cells - Add pre-treated cells to the  top chamber (insert) pre_treat->seed_cells setup_chamber 3. Setup Transwell Chamber - Add CCL2 (chemoattractant) to  bottom well - Add serum-free media to top setup_chamber->seed_cells incubate 5. Incubate - 2-4 hours at 37°C, 5% CO2 seed_cells->incubate fix_stain 6. Fix and Stain - Remove non-migrated cells - Fix migrated cells (bottom of insert) - Stain with Crystal Violet incubate->fix_stain quantify 7. Quantify Migration - Elute stain and measure absorbance - Or, count cells under microscope fix_stain->quantify end End quantify->end

Caption: Workflow for a CCR2 Antagonist Chemotaxis Assay.

Detailed Methodology:

  • Cell Preparation :

    • Culture human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.

    • Prior to the assay, harvest the cells and wash them with PBS. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL and starve for 2-4 hours.

  • Antagonist Pre-incubation :

    • Pre-incubate the starved cell suspension with various concentrations of the CCR2 antagonist (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup :

    • Use a 24-well plate with 8.0 µm pore size polycarbonate membrane Transwell inserts.

    • In the lower chamber, add 600 µL of serum-free RPMI-1640 containing a predetermined optimal concentration of recombinant human CCL2 (e.g., 10-50 ng/mL).

    • Add 100 µL of the pre-incubated cell suspension (containing 1 x 105 cells) to the upper chamber (the insert).

  • Incubation and Processing :

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

    • After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the fixed cells with 0.1% Crystal Violet solution for 15 minutes.

  • Quantification :

    • Wash the inserts with water to remove excess stain.

    • Visualize and count the migrated cells in several random fields of view using an inverted microscope.

    • Alternatively, elute the stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader.

In Vivo Monocyte Recruitment (Thioglycollate-Induced Peritonitis)

This model induces a sterile inflammatory response in the peritoneal cavity of mice, leading to a robust and predictable recruitment of monocytes, which can be blocked by an effective CCR2 antagonist.

Detailed Methodology:

  • Preparation of Eliciting Agent :

    • Prepare a 3% (w/v) solution of Brewer's Thioglycollate medium in distilled water.

    • Autoclave the solution to sterilize it. Allow the solution to "age" at room temperature, protected from light, for several weeks. The solution is ready for use when it has a brownish color.

  • Animal Dosing :

    • Administer the CCR2 antagonist or vehicle control to mice (e.g., C57BL/6 strain) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis :

    • Inject 1-2 mL of the sterile 3% thioglycollate solution into the peritoneal cavity of each mouse using a 25-30 gauge needle.

  • Cellular Infiltration and Collection :

    • At a specified time point post-injection (e.g., 24, 48, or 72 hours, when monocyte/macrophage infiltration is high), euthanize the mice via an approved method.

    • Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen to dislodge the cells, then carefully aspirate the peritoneal fluid.

  • Analysis :

    • Centrifuge the collected lavage fluid to pellet the cells.

    • Resuspend the cells in FACS buffer.

    • Perform a total cell count using a hemocytometer or an automated cell counter.

    • Use flow cytometry to phenotype and quantify the recruited immune cells. Stain the cells with fluorescently-labeled antibodies against specific cell surface markers, such as CD45, CD11b, Ly6C, and F4/80, to differentiate inflammatory monocytes from other cell types.

Mechanism of Inhibition

CCR2 antagonists function by preventing the recruitment of monocytes to sites of inflammation. This is achieved by blocking the interaction between CCL2 and its receptor, CCR2, thereby disrupting the downstream signaling necessary for chemotaxis.

Logical_Relationship Inflammation Inflammatory Stimulus (e.g., Injury, Infection) CCL2 CCL2 Production (Chemokine Gradient) Inflammation->CCL2 CCR2_Binding CCL2 binds to CCR2 CCL2->CCR2_Binding Monocytes CCR2+ Monocytes in Bloodstream Monocytes->CCR2_Binding Signaling Intracellular Signaling (PI3K, etc.) CCR2_Binding->Signaling Recruitment Monocyte Recruitment & Extravasation Signaling->Recruitment Tissue_Inflammation Tissue Damage & Disease Progression Recruitment->Tissue_Inflammation Antagonist This compound Antagonist->CCR2_Binding BLOCKS

Caption: Logical Flow of CCR2-Mediated Monocyte Recruitment.

By occupying the receptor, the antagonist prevents the binding of CCL2, effectively neutralizing the chemotactic signal. This leads to a significant reduction in the accumulation of inflammatory monocytes at the target tissue, thereby diminishing the inflammatory response and subsequent tissue damage.

Conclusion

CCR2 antagonists represent a targeted therapeutic approach for a multitude of inflammatory diseases. By specifically inhibiting the recruitment of inflammatory monocytes, these molecules can dampen the pathological immune responses that drive disease progression. The experimental protocols and representative data outlined in this guide provide a framework for the evaluation and characterization of novel CCR2 antagonists. Further research into specific compounds like "this compound" will continue to refine our understanding and application of this important therapeutic class.

References

Target Validation of CCR2 Antagonism in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This axis is a pivotal regulator of the migration and infiltration of monocytes and macrophages from the bone marrow to sites of inflammation.[2][4] Given that monocyte-derived macrophages are key players in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, the CCL2/CCR2 pathway has emerged as a highly attractive therapeutic target. CCR2 antagonists are a class of therapeutic agents designed to block this interaction, thereby inhibiting the recruitment of inflammatory cells and mitigating tissue damage. This technical guide provides an in-depth overview of the target validation for CCR2 antagonists in inflammatory diseases, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the underlying biological and logical frameworks.

Mechanism of Action and Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, memory T-lymphocytes, and dendritic cells. The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and a cascade of downstream signaling events. These pathways, including JAK/STAT, PI3K/Akt, and MAPK, ultimately regulate gene expression and cellular processes such as chemotaxis, survival, proliferation, and cytokine production.

CCR2 antagonists function by competitively binding to the receptor, preventing its interaction with CCL2 and thereby blocking the initiation of these downstream inflammatory signals. This action effectively curtails the recruitment of CCR2-expressing monocytes to inflamed tissues, which is a foundational step in many disease processes.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαβγ CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K Inhibited by Antagonist MAPK p38/MAPK G_Protein->MAPK Inhibited by Antagonist JAK JAK G_Protein->JAK Inhibited by Antagonist Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription Chemotaxis Chemotaxis Transcription->Chemotaxis Cytokine Cytokine Transcription->Cytokine Release Release Transcription->Release Proliferation Proliferation Transcription->Proliferation

Caption: CCR2 signaling cascade initiated by CCL2 binding.

Target Validation: Preclinical and Clinical Evidence

The validation of CCR2 as a therapeutic target is supported by extensive evidence from preclinical animal models and human clinical trials across various inflammatory conditions.

Preclinical In Vitro Data

Initial validation often begins with in vitro assays to demonstrate a compound's ability to inhibit CCR2 function. Key parameters measured include receptor binding affinity, inhibition of calcium mobilization, and blockage of monocyte chemotaxis.

Compound Assay Type Cell Line Potency Reference
JNJ-17166864Radioligand Binding (MCP-1 displacement)THP-1IC20 = 20 nM
JNJ-17166864Calcium Mobilization (MCP-1 induced)THP-1IC50 = 30 nM
JNJ-17166864Monocyte ChemotaxisTHP-1IC50 = 90 nM
CAS 445479-97-0Cell Migration AssayA549 (NSCLC)58% inhibition
CAS 445479-97-0Cell Invasion AssayA549 (NSCLC)30% inhibition
Preclinical In Vivo Data

Evidence from animal models is crucial for validating the therapeutic potential of CCR2 antagonism. Studies using CCR2 knockout mice or pharmacological inhibitors have consistently shown reduced disease severity in models of inflammation.

Disease Model Animal Treatment/Model Key Findings Reference
AtherosclerosisApoE-/- miceMeta-analysis of 11 CCR2/CCL2 antagonistsSignificant reduction in atherosclerotic lesion size (g=-0.75); Reduced macrophage accumulation.
Type 2 DiabetesDiet-Induced Obese (DIO) miceCCX140-B analogueBlocked inflammatory macrophage recruitment to adipose tissue; Improved insulin sensitivity and hyperglycemia.
Zymosan-induced PeritonitisRatJNJ-17166864 (10-30 mg/kg)Dose-dependent inhibition of leukocyte influx (60-79%).
Experimental Autoimmune Encephalomyelitis (EAE)MouseINCB3344 (100 mg/kg)Reduced CNS accumulation of monocytes/macrophages; Alleviated disease severity.
Collagen-Induced Arthritis (CIA)MouseCCR2 antagonistAmeliorated arthritis symptoms; Inhibited inflammatory cytokine release by synoviocytes.
Ozone-Induced Lung InjuryMouseCCR2 knockout or antagonistReduced recruitment of proinflammatory macrophages to the lung; Decreased lung injury and oxidative stress.
Clinical Trial Evidence

While the translation of preclinical success to clinical efficacy has been challenging, several CCR2 antagonists have advanced into clinical trials, providing valuable insights. Early clinical trials have shown promising safety profiles and symptom relief in some participants, though some studies in diseases like rheumatoid arthritis and multiple sclerosis have yielded disappointing results, highlighting the complexity of the chemokine system.

Logical Framework for CCR2 Target Validation

The validation of a therapeutic target like CCR2 follows a logical progression of evidence, from genetic and preclinical pharmacology to demonstration of a role in human disease.

Target_Validation_Logic Genetic_Evidence Genetic Evidence (CCR2-/- Mice) Preclinical_Models Reduced Disease Severity in Animal Models Genetic_Evidence->Preclinical_Models Pharm_Evidence Pharmacological Evidence (CCR2 Antagonists) Pharm_Evidence->Preclinical_Models Disease_Association Disease Association (Elevated CCL2/CCR2 in Patients) Target_Validation Target Validation: CCR2 is a Viable Target Disease_Association->Target_Validation Mechanism_Confirmation Mechanism Confirmation (Reduced Monocyte Infiltration) Preclinical_Models->Mechanism_Confirmation Mechanism_Confirmation->Target_Validation

Caption: Logical flow for the validation of CCR2 as a drug target.

Key Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of CCR2 antagonists. Below are methodologies for key in vitro and in vivo assays.

Receptor Binding Assay
  • Principle: To measure the affinity of a test antagonist for the CCR2 receptor by quantifying its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2).

  • Methodology:

    • Cell Culture: Use a cell line endogenously expressing or transfected with human CCR2 (e.g., THP-1 monocytes).

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.

    • Binding Reaction: Incubate cell membranes with a constant concentration of ¹²⁵I-CCL2 and varying concentrations of the unlabeled test antagonist in a binding buffer.

    • Separation: Separate membrane-bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

    • Data Analysis: Plot the percentage of displaced ¹²⁵I-CCL2 against the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

Chemotaxis Assay
  • Principle: To assess the functional ability of an antagonist to block cell migration towards a chemoattractant (CCL2).

  • Methodology:

    • Apparatus: Use a Boyden chamber or a modern multi-well migration plate (e.g., Transwell®) with a porous membrane separating upper and lower chambers.

    • Cell Preparation: Isolate primary monocytes or use a CCR2-expressing cell line (e.g., THP-1). Pre-incubate cells with various concentrations of the CCR2 antagonist.

    • Assay Setup: Place CCL2 as the chemoattractant in the lower chamber. Add the pre-incubated cells to the upper chamber.

    • Incubation: Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration through the membrane.

    • Quantification: Count the number of cells that have migrated to the lower chamber using a microscope, flow cytometer, or a cell-based fluorescence assay.

    • Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the control (CCL2 alone) and determine the IC50 value.

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)
  • Principle: To evaluate the anti-inflammatory efficacy of a CCR2 antagonist in a widely used mouse model of rheumatoid arthritis.

  • Methodology:

    • Animal Model: Use susceptible mouse strains like DBA/1.

    • Induction of Arthritis: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. Administer a booster immunization 21 days later.

    • Treatment: Begin administration of the CCR2 antagonist (e.g., via oral gavage or subcutaneous injection) either prophylactically (before disease onset) or therapeutically (after onset of clinical signs). Include a vehicle control group.

    • Clinical Assessment: Monitor mice regularly for signs of arthritis. Score paw swelling and redness using a standardized clinical scoring system (e.g., 0-4 scale per paw). Measure paw thickness with calipers.

    • Terminal Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

    • Data Analysis: Compare clinical scores, paw thickness, and histological scores between the antagonist-treated and vehicle-treated groups to determine efficacy.

General Experimental Workflow

The development and validation of a CCR2 antagonist follows a structured pipeline from initial discovery to clinical application.

Experimental_Workflow cluster_Discovery Phase 1: Discovery & In Vitro Validation cluster_Preclinical Phase 2: Preclinical In Vivo Validation cluster_Clinical Phase 3: Clinical Development Screening High-Throughput Screening Binding Receptor Binding Assays (Affinity, Ki) Screening->Binding Functional Functional Assays (Chemotaxis, Ca2+ Flux) Binding->Functional Selectivity Selectivity Profiling (vs. other GPCRs) Functional->Selectivity PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) Selectivity->PKPD Efficacy Animal Models of Disease (e.g., Arthritis, Atherosclerosis) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox PhaseI Phase I Trials (Safety, Tolerability, PK) Tox->PhaseI PhaseII Phase II Trials (Efficacy, Dose-Ranging) PhaseI->PhaseII PhaseIII Phase III Trials (Pivotal Efficacy & Safety) PhaseII->PhaseIII

Caption: Drug discovery and validation workflow for a CCR2 antagonist.

Challenges and Future Perspectives

Despite the strong scientific rationale for CCR2 antagonism, clinical development has faced hurdles. The complexity and redundancy within the chemokine system, where other chemokines and receptors can compensate for the blockade of one, may contribute to the mixed clinical results. Furthermore, challenges in demonstrating cross-species activity between rodents and humans for some small molecules can complicate preclinical to clinical translation.

Future efforts may focus on developing more selective and potent antagonists, exploring combination therapies, and better identifying patient populations most likely to respond to CCR2-targeted therapy through biomarker development. Notwithstanding these challenges, the CCL2/CCR2 axis remains a compelling and extensively validated target for the development of novel treatments for a broad spectrum of inflammatory and fibrotic diseases.

References

Investigating the Signaling Pathway of a CCR2 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway of a representative C-C chemokine receptor 2 (CCR2) antagonist, PF-04136309. Given the absence of a widely recognized "CCR2 antagonist 3" in scientific literature, this document focuses on a well-characterized antagonist to illustrate the core principles of CCR2 antagonism, its effects on downstream signaling, and the experimental methodologies used for its evaluation.

Introduction to CCR2 and its Role in Inflammatory Signaling

C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as in cancer.[3]

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins.[4] This initiates a cascade of downstream signaling events, primarily through the Gαi subunit, which inhibits adenylyl cyclase and activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators. Key signaling pathways activated downstream of CCR2 include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT pathway.

Mechanism of Action of a Representative CCR2 Antagonist: PF-04136309

PF-04136309 is an orally available, small-molecule antagonist of human CCR2. Its primary mechanism of action is to specifically bind to CCR2 and competitively inhibit the binding of its ligand, CCL2. By blocking the interaction between CCL2 and CCR2, PF-04136309 prevents the activation of the receptor and the subsequent initiation of the downstream signaling cascade. This ultimately inhibits the migration and infiltration of CCR2-expressing cells, such as monocytes and macrophages, to inflammatory sites.

The antagonistic activity of PF-04136309 results in the suppression of key cellular responses mediated by CCR2 activation, including chemotaxis, intracellular calcium mobilization, and the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK).

Below is a diagram illustrating the canonical CCR2 signaling pathway and the point of intervention for a CCR2 antagonist.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates Antagonist CCR2 Antagonist (e.g., PF-04136309) Antagonist->CCR2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK/p38 Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: CCR2 signaling pathway and antagonist intervention.

Quantitative Analysis of PF-04136309 Activity

The potency and efficacy of PF-04136309 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of PF-04136309 against human, mouse, and rat CCR2.

Table 1: CCR2 Binding Affinity of PF-04136309

SpeciesIC50 (nM)
Human5.2
Mouse17
Rat13

Table 2: Functional Antagonism of PF-04136309

Assay TypeSpeciesIC50 (nM)
ChemotaxisHuman3.9
Mouse16
Rat2.8
Calcium MobilizationHuman3.3
ERK PhosphorylationHuman0.5
Whole Blood AssayHuman19

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of a CCR2 antagonist like PF-04136309.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Radioligand: [125I]-CCL2

  • Test compound (e.g., PF-04136309) at various concentrations

  • Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation.

  • Resuspend the membrane pellet in binding buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-CCL2), and varying concentrations of the test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-CCR2) start->prep_membranes setup_plate Set up 96-well Plate: - Membranes - [125I]-CCL2 - Test Compound (Varying Conc.) prep_membranes->setup_plate incubate Incubate (e.g., 60 min, RT) setup_plate->incubate filtrate Rapid Filtration (Glass Fiber Filters) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Chemotaxis Assay

This assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., human monocytes or THP-1 cells)

  • Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

  • Chemoattractant: Recombinant human CCL2

  • Test compound (e.g., PF-04136309) at various concentrations

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining dye (e.g., Calcein AM) or a method for cell counting

Protocol:

  • Culture and harvest CCR2-expressing cells.

  • Resuspend the cells in assay medium.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • In the lower chamber of the chemotaxis plate, add assay medium containing CCL2.

  • In the upper chamber (insert), add the pre-incubated cells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 90 minutes).

  • After incubation, remove the non-migrated cells from the top surface of the membrane.

  • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring fluorescence or by lysing the cells and measuring an enzyme activity.

  • Calculate the percent inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare CCR2-expressing Cells (e.g., THP-1) start->prep_cells pre_incubate Pre-incubate Cells with Test Compound prep_cells->pre_incubate setup_chamber Set up Chemotaxis Chamber: - Lower: CCL2 - Upper: Treated Cells pre_incubate->setup_chamber incubate Incubate (e.g., 90 min, 37°C) setup_chamber->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated quantify_migration Quantify Migrated Cells remove_non_migrated->quantify_migration analyze Data Analysis: - Calculate % Inhibition - Determine IC50 quantify_migration->analyze end End analyze->end

Caption: Workflow for a chemotaxis assay.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the CCL2-induced increase in intracellular calcium concentration.

Materials:

  • CCR2-expressing cells (e.g., CHO cells stably expressing human CCR2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCL2

  • Test compound (e.g., PF-04136309) at various concentrations

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Protocol:

  • Plate CCR2-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound at various concentrations to the wells and incubate for a short period.

  • Inject a solution of CCL2 into the wells to stimulate the cells.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Calculate the inhibition of the CCL2-induced calcium response by the test compound.

  • Determine the IC50 value from the concentration-response curve.

Calcium_Assay_Workflow start Start plate_cells Plate CCR2-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_compound Add Test Compound measure_baseline->add_compound stimulate Stimulate with CCL2 add_compound->stimulate record_fluorescence Record Fluorescence Over Time stimulate->record_fluorescence analyze Data Analysis: - Calculate % Inhibition - Determine IC50 record_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

ERK Phosphorylation Assay

This assay determines the effect of the CCR2 antagonist on the CCL2-induced phosphorylation of ERK, a key downstream signaling molecule.

Materials:

  • CCR2-expressing cells

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Culture CCR2-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (Western blotting).

  • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Wash the membrane and then probe with a secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

  • Determine the IC50 value for the inhibition of ERK phosphorylation.

ERK_Assay_Workflow start Start prep_cells Culture and Serum-starve CCR2-expressing Cells start->prep_cells treat_cells Pre-treat with Test Compound, then Stimulate with CCL2 prep_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells western_blot Western Blotting: - SDS-PAGE - Transfer to Membrane lyse_cells->western_blot probe_antibodies Probe with Antibodies: 1. Anti-p-ERK 2. Anti-total-ERK western_blot->probe_antibodies detect_signal Chemiluminescent Detection probe_antibodies->detect_signal quantify Quantify Band Intensities (p-ERK / total-ERK) detect_signal->quantify analyze Data Analysis: - Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for an ERK phosphorylation assay.

Conclusion

The investigation of the signaling pathway of CCR2 antagonists is crucial for understanding their therapeutic potential in a range of inflammatory diseases and cancer. By employing a suite of in vitro assays, the potency and mechanism of action of compounds like PF-04136309 can be thoroughly characterized. This technical guide provides a framework for researchers and drug development professionals to design and execute key experiments to evaluate novel CCR2 antagonists and to further elucidate the intricacies of the CCR2 signaling cascade. The provided data and protocols serve as a valuable resource for the continued development of targeted therapies aimed at modulating the CCL2/CCR2 axis.

References

CCR2 Antagonism in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis implicated in the pathogenesis of various cancers. This axis plays a pivotal role in orchestrating a tumor microenvironment (TME) that is conducive to tumor growth, invasion, and metastasis, primarily by recruiting immunosuppressive immune cells. Consequently, targeting the CCR2 receptor with antagonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of CCR2 in cancer, the mechanism of action of CCR2 antagonists, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

The Role of the CCL2-CCR2 Axis in Cancer

The CCL2-CCR2 signaling axis contributes to cancer progression through several mechanisms:

  • Recruitment of Immunosuppressive Cells: The primary pro-tumorigenic role of the CCL2-CCR2 axis is the recruitment of CCR2-expressing immune cells from the bone marrow and peripheral blood to the TME.[1][2] These cells include:

    • Tumor-Associated Macrophages (TAMs): Monocytes expressing CCR2 are recruited to the tumor and differentiate into TAMs, which are often polarized towards an M2-like phenotype that promotes tumor growth, angiogenesis, and suppresses anti-tumor immunity.[1][3]

    • Myeloid-Derived Suppressor Cells (MDSCs): The CCL2-CCR2 axis is crucial for the trafficking of monocytic MDSCs (M-MDSCs) into the TME, where they suppress T-cell responses.[4]

    • Regulatory T cells (Tregs): CCR2 signaling can also contribute to the recruitment of Tregs, which further dampen the anti-tumor immune response.

  • Direct Effects on Cancer Cells: Some cancer cells express CCR2, and CCL2 can directly promote their proliferation, survival, migration, and invasion. This signaling can activate downstream pathways like PI3K/AKT and MAPK.

  • Promotion of Angiogenesis: The CCL2-CCR2 axis can stimulate angiogenesis both directly by acting on endothelial cells and indirectly through the recruitment of pro-angiogenic immune cells.

  • Metastasis: By facilitating the recruitment of myeloid cells to distant sites, the CCL2-CCR2 axis helps to establish a pre-metastatic niche, thereby promoting metastasis.

Mechanism of Action of CCR2 Antagonists

CCR2 antagonists are typically small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2 and other ligands. This blockade disrupts the downstream signaling cascades and the subsequent biological effects. The primary therapeutic mechanisms in the context of cancer immunotherapy include:

  • Inhibition of Immunosuppressive Cell Recruitment: By blocking CCR2, these antagonists prevent the migration of monocytes, MDSCs, and Tregs into the TME. This leads to a less immunosuppressive microenvironment.

  • Reprogramming the Tumor Microenvironment: The reduction in immunosuppressive cells can lead to an increase in the ratio of effector T cells (like CD8+ T cells) to suppressive cells, thereby enhancing the anti-tumor immune response.

  • Direct Anti-Tumor Effects: In cancers where tumor cells express CCR2, antagonists can directly inhibit their proliferation and metastatic potential.

  • Synergy with Other Therapies: CCR2 antagonists can enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors (e.g., anti-PD-1), by making the TME more permissive to immune-mediated tumor cell killing.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The binding of CCL2 to CCR2, a G-protein coupled receptor, activates several downstream signaling pathways that promote cancer progression.

CCL2_CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds GPCR G-Protein CCR2->GPCR Activates PI3K PI3K GPCR->PI3K MAPK MAPK/p38 GPCR->MAPK JAK JAK GPCR->JAK AKT AKT PI3K->AKT Survivin Survivin AKT->Survivin Proliferation Proliferation AKT->Proliferation MMPs MMP2/MMP9 MAPK->MMPs STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Migration Migration MMPs->Migration Invasion Invasion MMPs->Invasion Survival Survival Survivin->Survival Gene_Expression->Proliferation Gene_Expression->Survival Angiogenesis Angiogenesis Immune_Suppression Immune Suppression

Caption: CCL2-CCR2 Signaling Pathway in Cancer Cells.

Experimental Workflows

A typical preclinical workflow to evaluate a novel CCR2 antagonist involves in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcomes Viability Cell Viability Assay (e.g., WST-1/MTS) Migration Migration/Invasion Assay (e.g., Transwell, Wound Healing) Tumor_Model Orthotopic/Syngeneic Tumor Model Viability->Tumor_Model Signaling Signaling Pathway Analysis (e.g., Western Blot for p-AKT) Migration->Tumor_Model Signaling->Tumor_Model Treatment Treatment with CCR2 Antagonist (Monotherapy or Combination) Tumor_Model->Treatment Tumor_Growth Tumor Growth & Survival Monitoring Treatment->Tumor_Growth TME_Analysis TME Analysis (Flow Cytometry, IHC) Treatment->TME_Analysis Efficacy Therapeutic Efficacy Tumor_Growth->Efficacy Mechanism Mechanism of Action TME_Analysis->Mechanism

References

Preclinical studies of "CCR2 antagonist 3" in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Evaluation of CCR2 Antagonists in Animal Models

Introduction

This technical guide provides a comprehensive overview of the preclinical evaluation of C-C chemokine receptor type 2 (CCR2) antagonists in various animal models. While the specific compound "CCR2 antagonist 3" is a designation used by chemical suppliers for a research chemical, publicly available, peer-reviewed preclinical data under this specific name is not available[1][2]. Therefore, this guide synthesizes data from numerous preclinical studies on various well-characterized CCR2 antagonists to provide researchers, scientists, and drug development professionals with a thorough understanding of their evaluation in a preclinical setting.

CCR2 antagonists are a class of therapeutic agents that block the interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1)[3][4]. This interaction is a key driver in the recruitment of monocytes and macrophages to sites of inflammation, and its pathological activity is implicated in a range of chronic inflammatory diseases, cancer, and diabetic complications. By inhibiting this signaling axis, CCR2 antagonists aim to reduce the infiltration of these immune cells, thereby mitigating inflammation and disease progression.

Mechanism of Action: The CCL2-CCR2 Signaling Axis

The CCL2-CCR2 signaling axis is a critical pathway in the inflammatory response. CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and memory T cells. When CCL2 binds to CCR2, it triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation initiates a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways. These pathways collectively promote cell migration, survival, and proliferation, which are crucial for the inflammatory response but can be detrimental in chronic disease states.

Below is a diagram illustrating the CCL2-CCR2 signaling pathway and the point of intervention for CCR2 antagonists.

CCL2_CCR2_Signaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-Protein (Gα, Gβγ) CCR2->G_Protein Activates Antagonist CCR2 Antagonist Antagonist->CCR2 Blocks PLC PLC G_Protein->PLC Initiates Signaling PI3K PI3K/AKT G_Protein->PI3K Initiates Signaling MAPK MAPK/p38 G_Protein->MAPK Initiates Signaling JAK_STAT JAK/STAT G_Protein->JAK_STAT Initiates Signaling Response Cellular Responses (Migration, Proliferation, Anti-apoptosis) PLC->Response PI3K->Response MAPK->Response JAK_STAT->Response

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.

Preclinical Efficacy in Animal Models

CCR2 antagonists have demonstrated efficacy in a wide array of animal models, targeting various pathologies. The following tables summarize quantitative data from several preclinical studies, showcasing the therapeutic potential of these compounds.

Table 1: Efficacy of CCR2 Antagonists in Inflammatory and Metabolic Disease Models
CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
INCB3344db/db mouse (diabetic nephropathy)8 weeks administrationReduced albuminuria and serum creatinine levels. Decreased TLR9 expression and TNF-α release from kidney macrophages.
INCB3284Rat (hemorrhagic shock)Single dose at 60 min post-hemorrhageReduced fluid requirements for resuscitation by over 65%. A second dose at 200 min reduced fluid needs by 75% and resulted in zero mortality compared to 70% in the vehicle group.
RS504393Type 2 diabetic miceNot specifiedImproved insulin resistance, lipid metabolism, and diabetic nephropathy.
CCX140-B analogueDiet-induced obese (DIO) and db/db miceNot specifiedBlocked inflammatory macrophage recruitment to adipose tissue, reduced hyperglycemia and insulinemia, and improved insulin sensitivity.
Table 2: Efficacy of CCR2 Antagonists in Oncology Animal Models
CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
MK0812Humanized mouse (breast cancer lung metastasis)Oral administrationReduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis.
RS504393Mouse (bladder cancer)Not specifiedImproved survival time by blocking the recruitment of MDSCs. In another model, it significantly reduced tumor-associated macrophages (TAMs) and tumor volume.
CCX872Mouse (glioblastoma)Monotherapy and combination with anti-PD-1As monotherapy, increased median survival. In combination with anti-PD-1, it further increased median and overall survival by decreasing tumor-associated MDSCs.
Compound "747"Mouse (hepatocellular carcinoma)50, 100, 150 mg/kgSuppressed infiltration of peritoneal macrophages by 75.7%, 87.0%, and 92.8% respectively. Inhibited tumor growth in a CD8+ T cell-dependent manner.
Table 3: Pharmacokinetics and In Vivo Activity of Select CCR2 Antagonists
CompoundAnimal Model(s)Administration RoutePharmacokinetic/Pharmacodynamic ProfileReference(s)
INCB3344MouseOral (p.o.)At 30 mg/kg, plasma concentration peaked around 2 hours post-administration.
ucb-102405Rat, DogOral (p.o.)At 1 mg/kg, exhibited a half-life of 2-3 hours and oral bioavailability of >85%.
RS102895MouseIntraperitoneal (i.p.)A plasma concentration of at least 20 ng/ml was required to fully inhibit monocyte migration in vivo. Dosing every 6 hours for 24 hours was sufficient to boost vaccine responses.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments involving CCR2 antagonists in animal models.

Hemorrhagic Shock Model in Rats
  • Objective: To assess the effect of a CCR2 antagonist on hemodynamic stability and fluid requirements after hemorrhagic shock.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia and Catheterization: Rats are anesthetized, and catheters are placed in the femoral artery and vein for blood pressure monitoring and fluid/drug administration, respectively.

    • Induction of Hemorrhagic Shock: Animals are hemorrhaged to a mean arterial pressure (MAP) of 30 mmHg for a specified period (e.g., 30 or 60 minutes).

    • Treatment: At the end of the shock period, a CCR2 antagonist (e.g., INCB3284) or vehicle is administered intravenously.

    • Resuscitation: Fluid resuscitation is initiated to maintain a target MAP (e.g., 60 mmHg). The volume of fluid required over time is recorded.

    • Monitoring: Hemodynamic parameters (MAP, heart rate) and survival are monitored for the duration of the experiment (e.g., up to 300 minutes).

  • Data Analysis: Comparison of fluid requirements, hemodynamic stability, and survival rates between treatment and vehicle groups.

Diabetic Nephropathy Model in Mice
  • Objective: To evaluate the therapeutic effects of a CCR2 antagonist on the progression of diabetic nephropathy.

  • Animal Model: Male db/db mice (a model of type 2 diabetes) and non-diabetic misty littermates as controls.

  • Procedure:

    • Treatment: Mice are administered a CCR2 antagonist (e.g., INCB3344) or vehicle daily for a prolonged period (e.g., 8 weeks).

    • Metabolic Monitoring: Body weight and blood glucose are monitored regularly. Urine is collected to measure albumin and creatinine levels.

    • Tissue Collection: At the end of the study, mice are euthanized. Kidneys are collected for histological analysis (e.g., glomerulosclerosis) and flow cytometry to analyze macrophage populations. Blood is collected for serum creatinine measurement.

  • Data Analysis: Statistical comparison of urinary albumin-to-creatinine ratio, serum creatinine, kidney histology scores, and macrophage infiltration between treated and untreated diabetic mice and control mice.

Cancer Metastasis Model in Humanized Mice
  • Objective: To determine the efficacy of a CCR2 antagonist in preventing cancer metastasis by targeting myeloid-derived suppressor cells.

  • Animal Model: Human CCR2B knock-in mice.

  • Procedure:

    • Tumor Cell Implantation: Mice are injected with breast cancer cells (e.g., via the tail vein) to induce lung metastasis.

    • Treatment: A CCR2 antagonist (e.g., MK0812) or vehicle is administered orally.

    • Endpoint Analysis: After a set period, mice are euthanized. Lungs are harvested to quantify the number and size of metastatic nodules. Spleen and bone marrow may be collected to analyze immune cell populations, particularly M-MDSCs, by flow cytometry.

  • Data Analysis: Comparison of the number of lung metastases and the frequency of M-MDSCs in different tissues between the treated and vehicle groups.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a CCR2 antagonist in an animal model of disease.

Preclinical_Workflow cluster_setup Phase 1: Model Setup & Dosing cluster_monitoring Phase 2: In-Life Monitoring cluster_analysis Phase 3: Terminal Analysis cluster_conclusion Phase 4: Data Interpretation A Select Animal Model (e.g., db/db mice, tumor-bearing mice) B Establish Disease (e.g., induce diabetes, implant tumor) A->B C Randomize into Groups (Vehicle vs. CCR2 Antagonist) B->C D Administer Treatment (Define dose, route, frequency) C->D E Monitor Health (Body weight, clinical signs) D->E During Treatment Period F Collect Non-terminal Samples (Blood for PK, urine for biomarkers) D->F During Treatment Period G Measure Efficacy Endpoints (e.g., Tumor volume, blood glucose) D->G During Treatment Period H Euthanize and Collect Tissues (Tumor, kidney, spleen, etc.) G->H I Histopathology (Staining for markers, scoring) H->I J Flow Cytometry (Immune cell profiling, e.g., TAMs, MDSCs) H->J K Biochemical Assays (e.g., Cytokine levels, protein expression) H->K L Statistical Analysis I->L J->L K->L M Conclusion on Efficacy & MoA L->M

Caption: A generalized workflow for the preclinical evaluation of a CCR2 antagonist.

Conclusion

Preclinical studies in various animal models have consistently demonstrated the therapeutic potential of CCR2 antagonists across a spectrum of diseases, including inflammatory conditions, metabolic disorders, and cancer. The primary mechanism of these agents involves the inhibition of monocyte and macrophage recruitment to diseased tissues, thereby reducing inflammation and modulating the tumor microenvironment. The data summarized in this guide highlight significant improvements in disease-specific endpoints, such as reduced organ damage in diabetic nephropathy, enhanced survival in hemorrhagic shock, and decreased metastasis in cancer models. The detailed experimental protocols provide a framework for designing and executing robust preclinical evaluations. While challenges such as species-specific potency and potential for off-target effects remain, the body of evidence strongly supports the continued development of CCR2 antagonists as a promising therapeutic strategy.

References

The Impact of CCR2 Antagonism on Chemokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of CCR2 Inhibition and its Effects on Inflammatory and Pathological Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, as well as cancer. Consequently, the development of CCR2 antagonists is a significant area of therapeutic interest. This technical guide provides a comprehensive overview of the impact of CCR2 antagonism on chemokine signaling.

It is important to address a point of clarification regarding the compound initially specified as "CCR2 antagonist 3," also known by its synonym AZD2927. While some commercial suppliers list this compound as a CCR2 antagonist, published research from its likely originator, AstraZeneca, identifies AZD2927 as an acetylcholine-regulated inwardly rectifying potassium current (IKACh) blocker. Extensive literature searches did not yield verifiable quantitative data supporting significant CCR2 antagonist activity for AZD2927. Therefore, to provide an accurate and valuable technical resource, this guide will focus on a well-characterized CCR2 antagonist, INCB3344, as a representative example to illustrate the principles and methodologies of CCR2 antagonism.

This guide will delve into the intricacies of the CCR2 signaling pathway, the mechanism of its disruption by antagonists, and the downstream consequences on cellular function. We will present quantitative data for representative CCR2 antagonists, provide detailed protocols for key experimental assays, and visualize complex biological and experimental workflows.

The CCR2-CCL2 Signaling Axis: A Central Regulator of Monocyte Trafficking

The CCR2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, dendritic cells, and memory T cells. Its primary endogenous ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant that guides these cells from the bloodstream into tissues during inflammatory responses.

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are crucial for a variety of cellular responses, including chemotaxis, cell survival, and proliferation. The key signaling pathways activated by the CCL2-CCR2 axis include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and proliferation.

  • Mitogen-activated protein kinase (MAPK) Pathways (e.g., p38-MAPK, ERK1/2): These pathways are involved in inflammation, cell migration, and gene expression.

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a role in cytokine signaling and immune regulation.

  • Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway: Activation of PLC leads to an increase in intracellular calcium levels and the activation of PKC, which are important for chemotaxis.

The sustained recruitment of CCR2-expressing cells to tissues can contribute to the pathology of numerous diseases, making the CCR2-CCL2 axis a prime target for therapeutic intervention.

Mechanism of Action of CCR2 Antagonists

CCR2 antagonists are typically small molecules that bind to the CCR2 receptor and prevent its activation by endogenous ligands like CCL2. These antagonists can be classified based on their mode of binding:

  • Orthosteric Antagonists: These molecules bind to the same site as the natural ligand (CCL2), directly competing with it and preventing receptor activation.

  • Allosteric Antagonists: These molecules bind to a different site on the receptor, inducing a conformational change that prevents the receptor from being activated by its ligand.

By blocking the CCR2 receptor, these antagonists effectively inhibit the downstream signaling pathways, thereby reducing the recruitment of inflammatory cells to tissues. This can lead to a reduction in inflammation, fibrosis, and tumor progression in various disease models.

Quantitative Analysis of CCR2 Antagonists

The potency and efficacy of CCR2 antagonists are evaluated using a variety of in vitro assays. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are crucial for comparing the activity of different compounds and for guiding drug development efforts. The following table summarizes key quantitative data for the representative CCR2 antagonist, INCB3344, and other notable antagonists.

CompoundAssay TypeSpeciesIC50KiReference
INCB3344 Radioligand BindingHuman5.1 nM-[1][2]
Radioligand BindingMouse9.5 nM-[1][2]
ChemotaxisHuman3.8 nM-[1]
ChemotaxisMouse7.8 nM-
PF-4136309 Radioligand BindingHuman5.2 nM-
Radioligand BindingMouse17 nM-
ChemotaxisHuman3.9 nM-
Calcium MobilizationHuman3.3 nM-
BMS-813160 Radioligand BindingHuman6.2 nM-

Key Experimental Protocols

The characterization of CCR2 antagonists relies on a suite of well-established experimental protocols. This section provides detailed methodologies for three key assays used to assess the impact of these compounds on chemokine signaling.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor. It is a direct measure of the compound's affinity for the receptor.

Objective: To determine the binding affinity (Ki) of a CCR2 antagonist.

Materials:

  • Cell membranes expressing CCR2 (e.g., from CHO or HEK293 cells)

  • Radiolabeled CCR2 ligand (e.g., [125I]-CCL2)

  • Test CCR2 antagonist

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test antagonist in binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test antagonist.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled CCR2 ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a CCR2 antagonist to block the increase in intracellular calcium concentration induced by CCL2. It provides a measure of the compound's functional antagonism.

Objective: To determine the functional potency (IC50) of a CCR2 antagonist in blocking CCL2-induced calcium flux.

Materials:

  • Cells stably expressing CCR2 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • CCL2

  • Test CCR2 antagonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a dilution series of the test antagonist.

  • Pre-incubate the cells with the different concentrations of the antagonist for a short period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of CCL2 (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the CCL2-induced response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay directly measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient. It is a key functional assay that recapitulates the primary biological function of the CCR2-CCL2 axis.

Objective: To determine the functional potency (IC50) of a CCR2 antagonist in blocking CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., primary monocytes, THP-1 cells)

  • CCL2

  • Test CCR2 antagonist

  • Chemotaxis chamber (e.g., Transwell® inserts with a porous membrane)

  • Cell culture medium

  • Cell staining dye (e.g., Calcein AM) or a method for cell counting

Procedure:

  • Prepare a dilution series of CCL2 in cell culture medium and add it to the lower chambers of the chemotaxis plate.

  • Prepare a suspension of CCR2-expressing cells in cell culture medium.

  • Pre-incubate the cells with a dilution series of the test antagonist for a specified time (e.g., 30 minutes).

  • Add the cell suspension to the upper chambers (the Transwell® inserts).

  • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and counting them under a microscope, or by lysing the cells and measuring the fluorescence of a pre-loaded dye.

  • Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.

CCR2 Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_plc PLC/Ca2+ Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi/Gβγ CCR2->G_protein Activation PI3K PI3K G_protein->PI3K Activation MAPK MAPK (p38, ERK1/2) G_protein->MAPK Activation PLC PLC G_protein->PLC Activation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inflammation Inflammation & Gene Expression MAPK->Inflammation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2_release->Chemotaxis PKC->Chemotaxis

Caption: The CCR2 signaling cascade initiated by CCL2 binding.

Impact of CCR2 Antagonist on Signaling

CCR2_Antagonist_Impact cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding Blocked Antagonist CCR2 Antagonist (e.g., INCB3344) Antagonist->CCR2 Binding & Inhibition G_protein Gαi/Gβγ CCR2->G_protein Activation Blocked Downstream Downstream Signaling (PI3K, MAPK, PLC) G_protein->Downstream Cellular_Response Cellular Responses (Chemotaxis, Survival) Downstream->Cellular_Response

Caption: Inhibition of CCR2 signaling by a competitive antagonist.

Experimental Workflow for CCR2 Antagonist Evaluation

Experimental_Workflow Start Start: Candidate CCR2 Antagonist Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay1 Calcium Mobilization Assay Determine_Ki->Functional_Assay1 Determine_IC50_Ca Determine Functional Potency (IC50) Functional_Assay1->Determine_IC50_Ca Functional_Assay2 Chemotaxis Assay Determine_IC50_Ca->Functional_Assay2 Determine_IC50_Chemo Determine Functional Potency (IC50) Functional_Assay2->Determine_IC50_Chemo Lead_Optimization Lead Optimization / In Vivo Studies Determine_IC50_Chemo->Lead_Optimization

Caption: A typical workflow for the in vitro evaluation of a CCR2 antagonist.

Conclusion

The inhibition of the CCR2-CCL2 signaling axis holds significant promise for the treatment of a multitude of diseases characterized by inflammation and pathological cell migration. A thorough understanding of the underlying signaling pathways and the availability of robust experimental protocols are paramount for the successful development of novel CCR2 antagonists. This technical guide has provided a detailed overview of the impact of CCR2 antagonism on chemokine signaling, using the well-characterized antagonist INCB3344 as a representative example. The provided data, protocols, and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals working in this critical therapeutic area. As research progresses, the continued development and characterization of potent and selective CCR2 antagonists will be essential for translating the therapeutic potential of targeting this key chemokine receptor into clinical success.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for evaluating CCR2 antagonists. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation, making this axis a critical therapeutic target for a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.[1][2]

Mechanism of Action and Signaling Pathway

CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and a subset of T cells.[3] The binding of CCL2 to CCR2 initiates a signaling cascade that promotes cell migration, survival, and differentiation.[1][4] Upon ligand binding, CCR2 activates various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. CCR2 antagonists function by blocking the binding of CCL2 and other ligands (such as CCL7, CCL8, and CCL13) to the receptor, thereby inhibiting the recruitment of inflammatory monocytes and macrophages to tissues.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK/p38 Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Antagonist CCR2 Antagonist (e.g., Antagonist 3) Antagonist->CCR2 Blocks Binding Cellular_Responses Cellular Responses (Migration, Survival, Proliferation) PI3K_AKT->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

Figure 1: Simplified CCR2 Signaling Pathway and Antagonist Action.

In Vivo Experimental Models

A variety of animal models are utilized to assess the efficacy of CCR2 antagonists in different disease contexts. The choice of model is critical and depends on the specific research question.

Table 1: Common In Vivo Models for CCR2 Antagonist Evaluation

Disease ModelAnimal StrainPurposeKey Readouts
Vaccine Adjuvancy C57BL/6, ICRTo evaluate the enhancement of vaccine-induced immune responses.Antibody titers (ELISA), T-cell responses (IFN-γ production), monocyte recruitment to draining lymph nodes (flow cytometry).
Cancer Humanized CCR2 Knock-in Mice, Xenograft modelsTo assess the inhibition of tumor growth and metastasis by blocking macrophage recruitment.Tumor volume, metastatic burden, number of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs).
Type 2 Diabetes Diet-induced obese (DIO) mice, db/db miceTo investigate the amelioration of insulin resistance and diabetic complications.Blood glucose levels, insulin sensitivity, inflammatory macrophage counts in adipose tissue, pancreatic islet size and number.
Inflammation Carrageenan or Complete Freund's Adjuvant (CFA) induced paw inflammationTo measure the anti-inflammatory and analgesic effects.Paw volume, thermal hyperalgesia, mechanical allodynia, inflammatory cell infiltration.
Atherosclerosis ApoE-/- miceTo study the reduction of atherosclerotic plaque formation.Lesion size in the aorta, carotid, and femoral arteries; intralesional macrophage accumulation.

Detailed Experimental Protocols

The following protocols provide a general framework for in vivo studies. Specific parameters such as antagonist concentration, dosing frequency, and duration of treatment should be optimized for each antagonist and disease model.

General Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model 1. Select Animal Model (e.g., DIO mice) Acclimatization 2. Acclimatize Animals Animal_Model->Acclimatization Randomization 3. Randomize into Groups (Vehicle vs. Antagonist) Acclimatization->Randomization Disease_Induction 4. Induce Disease (e.g., High-Fat Diet) Randomization->Disease_Induction Antagonist_Admin 5. Administer CCR2 Antagonist (e.g., Oral Gavage) Disease_Induction->Antagonist_Admin Monitoring 6. Monitor Animal Health & Physiological Parameters Antagonist_Admin->Monitoring Sample_Collection 7. Collect Samples (Blood, Tissues) Monitoring->Sample_Collection Primary_Endpoints 8. Analyze Primary Endpoints (e.g., Blood Glucose, Macrophage Infiltration) Sample_Collection->Primary_Endpoints Secondary_Endpoints 9. Analyze Secondary Endpoints (e.g., Gene Expression, Histology) Primary_Endpoints->Secondary_Endpoints Data_Analysis 10. Statistical Analysis Secondary_Endpoints->Data_Analysis

Figure 2: General Experimental Workflow for a CCR2 Antagonist In Vivo Study.

Protocol 1: Evaluation of a CCR2 Antagonist in a Mouse Vaccination Model

This protocol is adapted from studies evaluating the adjuvant-like effects of CCR2 antagonists.

1. Materials:

  • CCR2 Antagonist: e.g., RS102895

  • Animals: 8-12 week old C57BL/6 mice

  • Vaccine: e.g., Influenza antigen HA1 with an adjuvant

  • Vehicle: Appropriate solvent for the antagonist

  • Flow Cytometry Antibodies: Anti-CD11b, Anti-Ly6C, Anti-F4/80

  • ELISA Kit: For detecting antigen-specific antibodies

2. Procedure:

  • Animal Groups: Divide mice into at least two groups: Vaccine + Vehicle and Vaccine + CCR2 Antagonist.

  • Dosing Regimen:

    • Based on pharmacokinetic analysis, a multi-dose regimen is often necessary due to the short half-life of many small molecule antagonists.

    • For RS102895, administer 5 mg/kg via intraperitoneal (i.p.) injection immediately prior to vaccination, followed by subsequent doses every 6 hours for a total of 24 hours. The goal is to maintain a plasma concentration of at least 20 ng/ml.

  • Vaccination: Administer the vaccine (e.g., in the rear footpad) immediately after the first antagonist dose. A booster vaccination may be given 10 days later.

  • Endpoint Analysis:

    • Monocyte Recruitment: At 12 or 24 hours post-vaccination, euthanize a subset of mice and harvest the draining lymph nodes. Prepare single-cell suspensions and quantify inflammatory monocytes (e.g., CD11b+Ly6C high) by flow cytometry.

    • Humoral Immune Response: Collect serum 12 days after the final immunization and measure antigen-specific antibody titers by ELISA.

    • Cellular Immune Response: Harvest spleens and re-stimulate splenocytes in vitro with the antigen for 72 hours. Measure IFN-γ production in the supernatant by ELISA or ELISpot.

Protocol 2: Assessment of a CCR2 Antagonist in a Diet-Induced Obesity (DIO) Model of Type 2 Diabetes

This protocol is based on studies investigating the metabolic effects of CCR2 inhibition.

1. Materials:

  • CCR2 Antagonist: e.g., A mouse-active analog of CCX140-B

  • Animals: Male C57BL/6 mice

  • Diets: High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow

  • Vehicle: Appropriate for the antagonist

  • Equipment: Glucometer, insulin assay kit

2. Procedure:

  • Disease Induction: Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

  • Animal Groups: Randomize DIO mice into Vehicle and CCR2 Antagonist treatment groups. A group on standard chow can serve as a non-diseased control.

  • Dosing: Administer the CCR2 antagonist daily via oral gavage or other appropriate route for the duration of the study (e.g., 4-8 weeks).

  • Metabolic Monitoring:

    • Monitor body weight and food intake regularly.

    • Measure fasting blood glucose and insulin levels weekly or bi-weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess insulin sensitivity.

  • Endpoint Analysis:

    • Adipose Tissue Inflammation: At the end of the study, collect visceral adipose tissue. Perform flow cytometry to quantify inflammatory macrophage populations (e.g., F4/80+CD11c+).

    • Hepatic Metabolism: Analyze liver tissue for triglyceride and glycogen content.

    • Pancreatic Islet Morphology: Perform histological analysis of the pancreas to assess islet number and size.

Quantitative Data Summary

The efficacy of CCR2 antagonists can be quantified through various in vitro and in vivo parameters. The following table summarizes key quantitative data for selected CCR2 antagonists from preclinical studies.

Table 2: Summary of Quantitative Data for Selected CCR2 Antagonists

AntagonistParameterValueModel SystemReference
RS102895 Effective Plasma Concentration≥ 20 ng/mlMouse vaccination model
Half-life~1 hourMouse
INCB3344 IC50 (CCL2 binding)10 nMMouse monocytes
CCX140-B IC50 (CCL2-mediated chemotaxis)200 nMHuman monocytes (in 100% human serum)
MK0812 PotencyMost potent among 10 tested antagonistsHuman monocytic leukemia cells (calcium influx assay)
RS-504393 In vivo dose~4 mg/kg (100 µ g/mouse )Mouse exercise-induced inflammation model

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and adapt these methods to their specific experimental needs and institutional guidelines for animal care and use.

References

Cell-Based Assays for CCR2 Antagonist Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. The development of small molecule antagonists that can effectively block the CCR2-CCL2 interaction is a key area of research in drug discovery.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to identify and characterize the activity of CCR2 antagonists. These assays are essential tools for screening compound libraries, determining antagonist potency, and elucidating the mechanism of action.

Important Note on "CCR2 antagonist 3" (CAS 1380100-86-6): Initial investigations to provide specific data for a compound referred to as "this compound" revealed that its CAS number, 1380100-86-6, corresponds to a molecule named AZD2927 . Contrary to the initial designation, extensive scientific literature from sources including AstraZeneca, the developing organization, identifies AZD2927 as a blocker of the acetylcholine-regulated inwardly rectifying potassium current (IKACh), with research focused on its potential application in atrial fibrillation[1][2]. There is no credible scientific evidence to support the classification of AZD2927 as a CCR2 antagonist.

Therefore, to ensure scientific accuracy, this document will provide protocols and application notes for the general assessment of CCR2 antagonist activity, using representative data for well-characterized CCR2 antagonists as examples.

CCR2 Signaling Pathway

Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of Gα and Gβγ subunits triggers downstream pathways, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK/ERK pathways. These signaling cascades ultimately result in cellular responses such as chemotaxis, proliferation, and cytokine production.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Heterotrimeric G protein (Gαi, Gβγ) CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation MAPK_pathway->Proliferation Cytokine_Production Cytokine Production MAPK_pathway->Cytokine_Production

Caption: CCR2 signaling cascade upon CCL2 binding.

Experimental Workflow for CCR2 Antagonist Screening

The identification and characterization of novel CCR2 antagonists typically follow a tiered screening approach. This workflow begins with high-throughput primary assays to identify initial "hits" from large compound libraries. These hits are then subjected to more detailed secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Experimental_Workflow CCR2 Antagonist Screening Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Confirmation & Potency) cluster_tertiary Tertiary Screening (Selectivity & Mechanism of Action) Primary_Assay Calcium Flux Assay or Receptor Binding Assay Dose_Response Dose-Response Curves (IC50 Determination) Primary_Assay->Dose_Response Hits Compound_Library Compound Library Compound_Library->Primary_Assay Chemotaxis_Assay Chemotaxis Assay Dose_Response->Chemotaxis_Assay Confirmed Hits Selectivity_Assay Selectivity Profiling (vs. other chemokine receptors) Chemotaxis_Assay->Selectivity_Assay Potent Antagonists MOA_Studies Mechanism of Action Studies (e.g., competitive vs. allosteric) Selectivity_Assay->MOA_Studies Lead_Candidate Lead Candidate MOA_Studies->Lead_Candidate

Caption: Tiered screening workflow for CCR2 antagonists.

Data Presentation: Quantitative Analysis of CCR2 Antagonist Activity

A crucial aspect of characterizing a CCR2 antagonist is the quantitative determination of its potency in various functional assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to compare the efficacy of different compounds. The following table provides an example of how to present such data for a hypothetical CCR2 antagonist.

Assay TypeCell LineLigand (Concentration)ParameterValue (nM)
Receptor Binding AssayHEK293-CCR2[¹²⁵I]-CCL2 (0.1 nM)Ki5.2
Calcium Flux AssayTHP-1CCL2 (10 nM)IC5015.8
Chemotaxis AssayPrimary Human MonocytesCCL2 (10 nM)IC5025.1

Experimental Protocols

Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) for binding to the CCR2 receptor expressed on cell membranes. A reduction in the binding of the radioligand in the presence of the test compound indicates antagonist activity.

Materials:

  • HEK293 cells stably expressing human CCR2

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Radioligand: [¹²⁵I]-CCL2

  • Non-labeled CCL2 (for determining non-specific binding)

  • Test compounds (e.g., "this compound")

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-CCR2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CCL2, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of non-labeled CCL2.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

Principle: This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2. Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon CCL2 stimulation, the binding of calcium to the dye results in an increase in fluorescence, which is inhibited in the presence of an antagonist.

Materials:

  • Cells expressing CCR2 (e.g., THP-1 monocytic cell line or primary human monocytes)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCL2

  • Test compounds

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling

Protocol:

  • Cell Preparation and Dye Loading:

    • Culture THP-1 cells or isolate primary monocytes.

    • Wash the cells and resuspend them in assay buffer.

    • Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Incubate the cells with the dye-loading solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend them in assay buffer.

    • Plate the cells into a 96- or 384-well black, clear-bottom plate.

  • Assay Performance:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation time.

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.

    • Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

Principle: This assay directly measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant, CCL2. The assay is typically performed using a transwell system, where cells migrate through a porous membrane from an upper chamber to a lower chamber containing the chemoattractant.

Materials:

  • Cells expressing CCR2 (e.g., primary human monocytes or THP-1 cells)

  • Transwell inserts with appropriate pore size (e.g., 5 µm for monocytes)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • CCL2

  • Test compounds

  • Cell viability stain (e.g., Calcein-AM) or a cell counting method

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Preparation:

    • Isolate primary human monocytes or culture THP-1 cells.

    • Wash and resuspend the cells in chemotaxis buffer at a defined concentration.

    • Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes at 37°C).

  • Assay Setup:

    • Add chemotaxis buffer containing CCL2 to the lower chambers of the transwell plate.

    • Add chemotaxis buffer without CCL2 to control wells.

    • Place the transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1.5 to 3 hours).

  • Quantification of Migration:

    • After incubation, remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in a plate reader.

      • Lysing the migrated cells and quantifying a cellular component (e.g., using a CyQuant assay).

      • Directly counting the cells using a microscope or a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of CCL2-induced cell migration for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the discovery and characterization of novel CCR2 antagonists. By employing a combination of receptor binding, calcium flux, and chemotaxis assays, researchers can effectively identify potent and selective inhibitors of the CCR2-CCL2 signaling axis. The detailed protocols and data presentation guidelines offered herein are intended to support the successful implementation of these critical assays in drug development programs targeting inflammatory and autoimmune diseases.

References

Application Notes and Protocols for CCR2 Antagonist in a Mouse Model of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of C-C chemokine receptor 2 (CCR2) antagonism in a murine model of cancer. The following sections provide detailed methodologies for in vivo studies, data presentation guidelines, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The C-C chemokine ligand 2 (CCL2)/CCR2 signaling axis is a critical pathway in the tumor microenvironment, primarily involved in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs).[1][2] These cells contribute to tumor progression, metastasis, and resistance to therapy.[1][2] Antagonizing the CCR2 receptor presents a promising therapeutic strategy to disrupt this immunosuppressive network and enhance anti-tumor immunity. This document outlines the use of a specific CCR2 antagonist, based on preclinical data, in a mouse model of cancer. For the purpose of these notes, we will focus on a model of pancreatic cancer, a malignancy where the CCL2/CCR2 axis is highly implicated.[3]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies using CCR2 antagonists in mouse models of cancer.

Table 1: Effect of CCR2 Antagonist on Tumor Growth and Myeloid Cell Infiltration in a Pancreatic Cancer Mouse Model.

Treatment GroupTumor Size Reduction (%)M-MDSC Decrease (%)
Vehicle Control00
CCR2 Antagonist (e.g., CCX872-B)4245
Data adapted from a study using a murine K-Ras+ pancreatic cancer cell line implanted in mice, with treatment initiated at week 4 and tumors excised at week 8.

Table 2: Efficacy of a CCR2 Antagonist in a Lung Metastasis Model of Breast Cancer in Humanized CCR2B Knock-in Mice.

Treatment GroupReduction in Lung MetastasisReduction in M-MDSCs
Vehicle Control--
CCR2 Antagonist (MK0812)SignificantSignificant
Data from a study where oral administration of MK0812 reduced the number of M-MDSCs and the rate of lung metastasis.

Signaling Pathway

The CCL2/CCR2 signaling cascade plays a pivotal role in cell migration, survival, and differentiation. Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways.

CCL2_CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_Protein G Protein CCR2->G_Protein CCL2 CCL2 CCL2->CCR2 PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK G_Protein->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription STAT STAT JAK->STAT STAT->Transcription MAPK->Transcription Cellular_Response Cell Migration, Survival, Proliferation, Cytokine Production Transcription->Cellular_Response

Caption: CCL2/CCR2 Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for evaluating the efficacy of a CCR2 antagonist in a murine pancreatic cancer model.

Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

Objective: To assess the in vivo efficacy of a CCR2 antagonist on primary tumor growth and the tumor microenvironment.

Materials:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) or humanized CCR2 knock-in mice.

  • Cell Line: Murine pancreatic cancer cell line (e.g., KCKO).

  • CCR2 Antagonist: e.g., CCX872-B or a similar potent and selective small molecule inhibitor.

  • Vehicle: Appropriate vehicle for the antagonist (e.g., PBS).

  • Surgical and Dosing Equipment: Standard surgical tools, syringes, gavage needles.

Procedure:

  • Cell Culture: Culture the pancreatic cancer cells under standard conditions.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Surgically expose the pancreas.

    • Inject tumor cells (e.g., 1 x 10^6 cells in 50 µL PBS) into the head of the pancreas.

    • Suture the incision.

    • Allow tumors to establish for a specified period (e.g., 4 weeks).

  • Treatment Regimen:

    • Randomize mice into treatment and vehicle control groups.

    • Administer the CCR2 antagonist or vehicle daily via the appropriate route (e.g., oral gavage). The dose will be compound-specific (e.g., refer to preclinical studies for compounds like CCX872-B).

    • Continue treatment for a defined period (e.g., 4 weeks).

  • Monitoring:

    • Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).

    • Monitor animal health and body weight regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their weight and volume.

    • Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like F4/80, CD11b, Ly6C).

    • Process the remaining tumor tissue to generate a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., M-MDSCs, TAMs).

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture Pancreatic Cancer Cells Start->Cell_Culture Implantation Orthotopic Implantation of Cancer Cells Cell_Culture->Implantation Tumor_Growth Allow Tumor Growth (e.g., 4 weeks) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Administration of CCR2 Antagonist or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (e.g., after 4 weeks) Monitoring->Endpoint Analysis Tumor Measurement, Histology, Flow Cytometry Endpoint->Analysis End End Analysis->End

Caption: Orthotopic Pancreatic Cancer Model Workflow.

Conclusion

The protocols and data presented herein provide a framework for investigating the therapeutic utility of CCR2 antagonists in preclinical cancer models. By inhibiting the recruitment of immunosuppressive myeloid cells, CCR2 antagonism can modulate the tumor microenvironment, leading to reduced tumor growth and metastasis. Researchers should carefully select the appropriate animal model, CCR2 antagonist, and analytical methods to effectively evaluate the therapeutic potential of this promising cancer immunotherapy strategy.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CCR2 Antagonist 3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation.[1][2][3] This signaling axis is implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][4] CCR2 is predominantly expressed on monocytes, macrophages, and memory T cells. The binding of CCL2 to CCR2 triggers a signaling cascade that leads to cell migration and activation. CCR2 antagonists, such as the hypothetical "CCR2 Antagonist 3," are designed to block this interaction, thereby reducing the infiltration of inflammatory cells into tissues. Flow cytometry is an indispensable tool for characterizing and quantifying the effects of CCR2 antagonists on various immune cell populations.

These application notes provide a comprehensive guide to analyzing immune cell populations by flow cytometry following treatment with "this compound." Detailed protocols for sample preparation, antibody staining, and flow cytometric analysis are included, along with representative data presented in tabular format for clarity and ease of comparison.

Mechanism of Action of CCR2 Antagonists

CCR2 antagonists are small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2. This blockade inhibits the downstream signaling pathways responsible for monocyte and macrophage chemotaxis, thereby reducing their recruitment to inflamed tissues. This mechanism is crucial in various diseases where an influx of these cells contributes to pathology.

The following diagram illustrates the signaling pathway of the CCL2-CCR2 axis and the inhibitory action of a CCR2 antagonist.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 CCL2->CCR2 Binds to Antagonist This compound Antagonist->CCR2 Blocks PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK Chemotaxis Cell Migration & Inflammation PLC->Chemotaxis PI3K->Chemotaxis MAPK->Chemotaxis cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Treatment Animal Dosing with This compound Sample_Collection Blood and Tissue Collection Treatment->Sample_Collection Cell_Isolation Single-Cell Suspension Preparation Sample_Collection->Cell_Isolation Staining Antibody Staining (Surface & Intracellular) Cell_Isolation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

References

Application Notes and Protocols: Immunohistochemical Staining for CCR2 in Tissues Treated with "CCR2 antagonist 3"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the C-C chemokine receptor 2 (CCR2) in formalin-fixed paraffin-embedded (FFPE) tissues, with a particular focus on tissues treated with "CCR2 antagonist 3," also known as AZD2927. The protocols and data presented herein are compiled from established methodologies and published studies on CCR2 antagonists.

Introduction

CCR2 is a G protein-coupled receptor that plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression by promoting an immunosuppressive tumor microenvironment. "this compound" (AZD2927) is a small molecule inhibitor of CCR2, designed to block this signaling pathway. Immunohistochemistry is a vital technique to visualize the expression and localization of CCR2 in tissues and to assess the pharmacological effects of antagonists like "this compound."

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[1] These pathways are instrumental in promoting cell survival, proliferation, migration, and differentiation. In the context of cancer, this signaling can enhance tumor growth and metastasis.[1]

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 Cellular_Responses Cell Survival, Proliferation, Migration PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK_p38->Cellular_Responses Antagonist This compound (AZD2927) Antagonist->CCR2 Blocks CCR2_Antagonist_Effect CCR2_Antagonist This compound Inhibit_CCR2 Inhibition of CCR2 Signaling CCR2_Antagonist->Inhibit_CCR2 Reduced_Macrophage_Recruitment Reduced Monocyte/ Macrophage Recruitment Inhibit_CCR2->Reduced_Macrophage_Recruitment Decreased_TAMs Decreased Tumor-Associated Macrophages (TAMs) Reduced_Macrophage_Recruitment->Decreased_TAMs Reduced_Immunosuppression Reduced Immunosuppression Decreased_TAMs->Reduced_Immunosuppression Increased_T_Cell_Infiltration Increased CD8+ T Cell Infiltration & Activation Reduced_Immunosuppression->Increased_T_Cell_Infiltration Anti_Tumor_Response Enhanced Anti-Tumor Immune Response Increased_T_Cell_Infiltration->Anti_Tumor_Response IHC_Protocol Start Start: FFPE Tissue Section on Slide Deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol series) Start->Deparaffinization Antigen_Retrieval 2. Antigen Retrieval (Heat-induced in Citrate Buffer) Deparaffinization->Antigen_Retrieval Peroxidase_Block 3. Endogenous Peroxidase Block (3% H2O2) Antigen_Retrieval->Peroxidase_Block Blocking 4. Blocking (1% BSA in PBS) Peroxidase_Block->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-CCR2) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (DAB Substrate) Secondary_Ab->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 9. Dehydration & Mounting (Ethanol, Xylene, Mounting Medium) Counterstain->Dehydration Visualization 10. Visualization (Microscopy) Dehydration->Visualization

References

Application Notes and Protocols for Studying Macrophage Polarization Using a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2, play a crucial role in recruiting monocytes to sites of inflammation, where they differentiate into macrophages. Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases and cancer, often promoting a pro-tumor M2 macrophage phenotype.

This document provides detailed application notes and protocols for utilizing a specific CCR2 antagonist, the single-chain variable fragment (scFv) 58C-scFv , to study macrophage polarization. By blocking the CCL2/CCR2 signaling pathway, 58C-scFv can modulate macrophage phenotype, providing a valuable tool for research and therapeutic development. These protocols are designed for in vitro studies using the murine macrophage cell line RAW 264.7.

Mechanism of Action: CCR2 Antagonism and Macrophage Polarization

The CCL2/CCR2 signaling axis is a key driver of monocyte recruitment and can influence their subsequent differentiation into macrophages. In many pathological conditions, such as the tumor microenvironment, high levels of CCL2 promote the polarization of macrophages towards an M2 phenotype, which supports tumor growth and suppresses anti-tumor immunity.

The CCR2 antagonist 58C-scFv specifically binds to the N-terminal domain of CCR2, effectively blocking the binding of its ligand CCL2. This inhibition of CCR2 signaling has been shown to shift macrophage polarization from the M2 phenotype towards a pro-inflammatory M1 phenotype. This repolarization can lead to enhanced anti-tumor immune responses and reduced inflammation in certain disease contexts.

Quantitative Data Summary

The following tables summarize the quantitative effects of the CCR2 antagonist 58C-scFv on macrophage polarization, as determined by gene expression analysis.

Table 1: Effect of Monomeric 58C-scFv on M1/M2 Gene Expression Ratios in RAW 264.7 Macrophages

Gene Ratio (M1/M2)Fold Increase Over Negative Control
iNOS/Arg-11.0 x 10⁴
iNOS/Mgl25.1 x 10⁴
IL-6/Arg-13.4 x 10⁵
IL-6/Mgl21.7 x 10⁶

Data adapted from a study on modulating macrophage polarization through CCR2 inhibition.

Table 2: Effect of Multivalent 58C-scFv on M1 Polarization

TreatmentEnhancement of M1 Polarization over Monomeric 58C-scFv
Multivalent display of 58C-scFv on liposomes200%

Data adapted from a study demonstrating the enhanced effects of multivalent CCR2 engagement.

Signaling Pathways and Experimental Workflow

CCL2-CCR2 Signaling Pathway

CCL2_CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 GPCR G-protein CCR2->GPCR Activates PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K MAPK MAPK GPCR->MAPK JAK JAK GPCR->JAK CCL2 CCL2 CCL2->CCR2 Binds Antagonist CCR2 Antagonist (e.g., 58C-scFv) Antagonist->CCR2 Blocks PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Transcription Gene Transcription (Migration, Proliferation, Cytokine Production) PKC->Transcription Akt Akt PI3K->Akt Akt->Transcription MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: CCL2-CCR2 signaling cascade and point of antagonist intervention.

Experimental Workflow for Macrophage Polarization Study

Experimental_Workflow cluster_culture Cell Culture & Polarization cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells polarize_m1 Polarize to M1 (LPS) start->polarize_m1 polarize_m2 Polarize to M2 (IL-4) start->polarize_m2 untreated Untreated Control start->untreated treat_antagonist Treat with CCR2 Antagonist (58C-scFv) polarize_m1->treat_antagonist polarize_m2->treat_antagonist untreated->treat_antagonist qPCR qPCR Analysis (iNOS, IL-6, Arg-1, Mgl-2) treat_antagonist->qPCR flow Flow Cytometry (CD86, CD206) treat_antagonist->flow elisa ELISA (IL-6, TNF-α) treat_antagonist->elisa

Caption: Workflow for studying CCR2 antagonist effects on macrophage polarization.

Experimental Protocols

Cell Culture of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • T-75 culture flasks

  • 6-well and 96-well tissue culture plates

Procedure:

  • Media Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash once with sterile PBS. Add 2 mL of pre-warmed complete DMEM and gently detach the cells using a cell scraper. Resuspend the cells and passage at a 1:3 to 1:6 ratio into new flasks with fresh medium.

In Vitro Macrophage Polarization

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant Murine Interleukin-4 (IL-4)

  • Complete DMEM

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete DMEM and allow them to adhere overnight.

  • Polarization:

    • M1 Polarization: To induce M1 polarization, replace the medium with fresh complete DMEM containing 100 ng/mL of LPS.

    • M2 Polarization: To induce M2 polarization, replace the medium with fresh complete DMEM containing 20 ng/mL of IL-4.

    • M0 (Control): For unstimulated macrophages, replace the medium with fresh complete DMEM without any polarizing stimuli.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

Treatment with CCR2 Antagonist (58C-scFv)

Materials:

  • 58C-scFv CCR2 antagonist solution

  • Polarized and control macrophage cultures from the previous step

Procedure:

  • Preparation of Antagonist: Prepare working concentrations of 58C-scFv in complete DMEM. The optimal concentration should be determined empirically, but a starting range of 10-100 µg/mL can be used based on literature.

  • Treatment: After the 24-hour polarization period, add the 58C-scFv solution to the designated wells of both polarized (M1 and M2) and unpolarized (M0) macrophages. Include a vehicle control (the buffer in which the antagonist is dissolved).

  • Incubation: Incubate the cells for an additional 24-48 hours at 37°C and 5% CO₂.

Analysis of Macrophage Polarization by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (iNOS, IL-6, Arg-1, Mgl-2) and a housekeeping gene (e.g., GAPDH or β-actin)

Primer Sequences (Mus musculus):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
iNOSGTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC
IL-6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
Arg-1CTCCAAGCCAAAGTCCTTAGAGAGGAGCTGTCATTAGGGACATC
Mgl-2CAGGTCTGGGCATTTGTTATCTTCTCTTCATTGCCAGTTGGTTC
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • RNA Extraction: Following treatment, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using SYBR Green master mix with the appropriate primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control group.

Analysis of Macrophage Polarization by Flow Cytometry

Materials:

  • Fluorescently conjugated antibodies against murine CD11b, F4/80, CD86 (M1 marker), and CD206 (M2 marker)

  • Isotype control antibodies

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixation and permeabilization buffers (if staining for intracellular markers)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Gently scrape the cells from the wells and transfer to FACS tubes.

  • Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Fc Block: Resuspend the cells in FACS buffer containing an Fc receptor blocking antibody and incubate for 10 minutes on ice.

  • Surface Staining: Add the fluorescently conjugated antibodies for surface markers (CD11b, F4/80, CD86, CD206) and their corresponding isotype controls to the cells. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the macrophage population (e.g., CD11b+/F4/80+) and then assess the expression of CD86 and CD206 to determine the M1/M2 phenotype.

Analysis of Cytokine Secretion by ELISA

Materials:

  • ELISA kits for murine IL-6 and TNF-α

  • Cell culture supernatants from treated and control wells

  • Microplate reader

Procedure:

  • Supernatant Collection: After the treatment period, collect the cell culture supernatants from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris. Store the supernatants at -80°C until use.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the commercial kits.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the role of CCR2 in macrophage polarization using the specific antagonist 58C-scFv. By employing these methods, researchers can gain valuable insights into the immunomodulatory effects of targeting the CCL2/CCR2 axis, which may have significant implications for the development of novel therapies for a range of diseases characterized by chronic inflammation and immune suppression. Careful optimization of cell culture conditions, reagent concentrations, and incubation times is recommended to ensure reproducible and reliable results.

Application Notes and Protocols: Gene Expression Analysis in Response to a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer.[2][3] In oncology, the CCL2-CCR2 axis facilitates tumor progression by promoting angiogenesis, tumor cell survival, and the establishment of an immunosuppressive tumor microenvironment.[3]

CCR2 antagonists are small molecule inhibitors that block the interaction between CCL2 and CCR2, thereby inhibiting the downstream signaling cascades. This action prevents the migration of CCR2-expressing cells, such as monocytes and macrophages, to inflammatory sites. By disrupting this key signaling pathway, CCR2 antagonists hold therapeutic promise for a range of diseases. Understanding the molecular consequences of CCR2 inhibition is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.

This document provides detailed protocols for analyzing gene expression changes in response to a selective CCR2 antagonist, referred to here as "CCR2 antagonist 3," a representative compound for this class of inhibitors.

Data Presentation: Gene Expression Changes

The following tables summarize hypothetical, yet representative, quantitative data on gene expression changes in a relevant cell line (e.g., human monocytic cell line THP-1 or a cancer cell line with notable CCR2 expression) following treatment with this compound. This data is illustrative of results that could be obtained from RNA-Sequencing (RNA-Seq) and validated by quantitative Polymerase Chain Reaction (qPCR).

Table 1: Summary of Differentially Expressed Genes (DEGs) from RNA-Seq Data

Gene SymbolGene NameLog2 Fold Changep-valueFDR (q-value)Regulation
MMP9Matrix Metallopeptidase 9-2.151.8e-53.2e-4Downregulated
VEGFAVascular Endothelial Growth Factor A-1.984.5e-57.1e-4Downregulated
IL1BInterleukin 1 Beta-1.759.2e-51.3e-3Downregulated
TNFTumor Necrosis Factor-1.631.1e-41.5e-3Downregulated
CCL2C-C Motif Chemokine Ligand 2-1.512.4e-42.9e-3Downregulated
MYCMYC Proto-Oncogene, bHLH Transcription Factor-1.285.6e-45.8e-3Downregulated
TIMP1TIMP Metallopeptidase Inhibitor 11.591.5e-42.1e-3Upregulated
CD86CD86 Molecule1.828.7e-51.2e-3Upregulated

Table 2: qPCR Validation of Selected Differentially Expressed Genes

Gene SymbolAverage ΔΔCtFold Change (2^-ΔΔCt)Standard Deviationp-value
MMP92.050.240.08< 0.01
VEGFA1.890.270.11< 0.01
IL1B1.680.310.09< 0.05
TIMP1-1.522.870.21< 0.05
CD86-1.773.410.25< 0.01

Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/Gβγ CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC IP3_DAG->PKC NFkB NF-κB PKC->NFkB Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Proliferation Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Migration Cell Migration AP1->Migration AP1->Proliferation Antagonist This compound Antagonist->CCR2 Blocks

Caption: CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance :

    • Culture a suitable human cell line (e.g., THP-1 monocytic leukemia cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Preparation of this compound :

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Cell Treatment :

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Allow cells to adhere and stabilize for 24 hours.

    • Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest antagonist dose).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

    • Perform each treatment in triplicate.

Protocol 2: RNA Extraction and Quality Control
  • Cell Harvesting :

    • After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding 1 mL of a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).

  • RNA Isolation :

    • Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment :

    • Perform an on-column DNase digestion during the RNA extraction process to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Assessment :

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or a similar system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.

Protocol 3: RNA-Sequencing (RNA-Seq)
  • Library Preparation :

    • Start with 1 µg of high-quality total RNA per sample.

    • Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing :

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to achieve a desired read depth (e.g., 20-30 million reads per sample).

  • Data Analysis :

    • Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment : Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

    • Quantification : Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis : Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon treatment with the CCR2 antagonist compared to the vehicle control.

Protocol 4: Quantitative PCR (qPCR) Validation
  • cDNA Synthesis :

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.

  • Primer Design :

    • Design or obtain pre-validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup :

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Run the reactions in a real-time PCR instrument.

  • qPCR Run :

    • Use a standard three-step cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis :

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt) and then normalize to the vehicle control group (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).

Experimental Workflow

Experimental_Workflow cluster_downstream Gene Expression Analysis start cell_culture Cell Culture (e.g., THP-1) start->cell_culture treatment Treatment with this compound and Vehicle Control (24h) cell_culture->treatment harvesting Cell Harvesting and Lysis treatment->harvesting rna_extraction Total RNA Extraction (with DNase treatment) harvesting->rna_extraction qc RNA Quality Control (NanoDrop & Bioanalyzer) rna_extraction->qc rna_seq RNA-Sequencing (Library Prep, Sequencing) qc->rna_seq qpcr qPCR Validation (cDNA Synthesis, Real-Time PCR) qc->qpcr data_analysis_seq RNA-Seq Data Analysis (Alignment, DEG Identification) rna_seq->data_analysis_seq data_analysis_qpcr qPCR Data Analysis (ΔΔCt Method) qpcr->data_analysis_qpcr end data_analysis_seq->end data_analysis_qpcr->end

Caption: Workflow for gene expression analysis after CCR2 antagonist treatment.

References

Application of CCR2 Antagonists in Single-Cell RNA Sequencing Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and fibrotic diseases, as well as in the tumor microenvironment.[1][2] Consequently, antagonizing the CCR2 receptor has emerged as a promising therapeutic strategy.[2][3] Single-cell RNA sequencing (scRNA-seq) offers unprecedented resolution to dissect the cellular heterogeneity and transcriptional changes in response to CCR2 inhibition, providing deep insights into the mechanism of action and identifying potential biomarkers.

This document provides detailed application notes and protocols for the use of a representative CCR2 antagonist, referred to here as "CCR2 antagonist 3," in single-cell RNA sequencing studies. The protocols and data presented are synthesized from established methodologies for small molecule inhibitor studies combined with scRNA-seq workflows.

Signaling Pathway of CCL2/CCR2 Axis

The binding of CCL2 to its G protein-coupled receptor, CCR2, initiates a cascade of downstream signaling events. This activation leads to conformational changes in the receptor, triggering the activation of several intracellular pathways, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1] These pathways collectively regulate cellular processes such as chemotaxis, cell survival, proliferation, and cytokine production.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G Protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) Ca2_release->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses Antagonist This compound Antagonist->CCR2 Blocks

Figure 1: CCR2 Signaling Pathway and Antagonist Action.

Application Notes

The primary application of a CCR2 antagonist in scRNA-seq studies is to investigate the cellular and transcriptional consequences of blocking CCL2-mediated cell recruitment and signaling. This approach can be used to:

  • Elucidate the role of CCR2-expressing cells: By comparing scRNA-seq data from treated and untreated samples, researchers can identify cell populations that are dependent on CCR2 signaling for their recruitment or function. This is particularly relevant for studying the infiltration of monocytes, macrophages, and certain T cell subsets in disease models.

  • Understand the mechanism of action: scRNA-seq can reveal the downstream transcriptional changes within specific cell types following CCR2 blockade. This allows for a detailed understanding of how the antagonist modulates cellular function, such as differentiation, activation, and cytokine production.

  • Identify biomarkers of response: By correlating single-cell profiles with treatment outcomes, it may be possible to identify gene expression signatures or cell populations that predict sensitivity or resistance to the CCR2 antagonist.

  • Evaluate combination therapies: scRNA-seq is a powerful tool to assess the synergistic or antagonistic effects of combining a CCR2 antagonist with other therapeutic agents, such as immune checkpoint inhibitors.

Quantitative Data Summary

The following tables represent hypothetical but expected quantitative outcomes from an scRNA-seq experiment investigating the in vivo effect of "this compound" on the tumor microenvironment of a murine cancer model.

Table 1: Change in Immune Cell Population Proportions in the Tumor Microenvironment

Cell TypeControl Group (%)This compound Treated Group (%)Fold Change
CD8+ T cells15251.67
Regulatory T cells (Tregs)105-2.00
Monocytes123-4.00
M2-like Macrophages208-2.50
M1-like Macrophages5102.00
Dendritic Cells8121.50
Neutrophils20251.25
Other10121.20

Table 2: Differentially Expressed Genes in Tumor-Associated Macrophages (TAMs) Following Treatment

GeneFunctionLog2 Fold Change (Treated vs. Control)p-value
Arg1M2 marker, immunosuppression-2.5< 0.001
Mrc1 (CD206)M2 marker, phagocytosis-2.1< 0.001
Il10Immunosuppressive cytokine-1.8< 0.01
Nos2 (iNOS)M1 marker, pro-inflammatory1.5< 0.05
Il1bPro-inflammatory cytokine1.7< 0.01
TnfPro-inflammatory cytokine1.9< 0.001
Ccl5Chemokine1.2< 0.05

Experimental Protocols

This section provides a detailed, synthesized protocol for an in vivo study using a CCR2 antagonist followed by scRNA-seq analysis of the target tissue.

Experimental Workflow Overview

scRNAseq_Workflow cluster_0 In Vivo Treatment cluster_1 Sample Preparation cluster_2 scRNA-seq Library Preparation cluster_3 Sequencing & Data Analysis Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Treatment Administer this compound (or Vehicle Control) Animal_Model->Treatment Tissue_Harvest Harvest Target Tissue (e.g., Tumor) Treatment->Tissue_Harvest Dissociation Tissue Dissociation to Single-Cell Suspension Tissue_Harvest->Dissociation Cell_Purification Dead Cell Removal & Debris Clearance Dissociation->Cell_Purification Cell_Capture Single-Cell Capture (e.g., Droplet-based) Cell_Purification->Cell_Capture Lysis_RT Cell Lysis & Reverse Transcription Cell_Capture->Lysis_RT cDNA_Amp cDNA Amplification Lysis_RT->cDNA_Amp Lib_Prep Library Construction cDNA_Amp->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing QC Data Pre-processing & QC Sequencing->QC Clustering Cell Clustering & Annotation QC->Clustering Analysis Differential Expression & Pathway Analysis Clustering->Analysis

Figure 2: Experimental Workflow for scRNA-seq with a CCR2 Antagonist.
Detailed Protocol: In Vivo Administration and scRNA-seq

1. Animal Model and Treatment

  • Animal Model: Establish the desired in vivo model (e.g., subcutaneous tumor model by injecting cancer cells into the flank of immunocompetent mice).

  • Treatment Groups: Randomly assign animals to a control group (vehicle) and a treatment group ("this compound").

  • Antagonist Preparation: Dissolve the CCR2 antagonist in a suitable vehicle (e.g., 10% DMSO, 45% PEG300, 45% Saline).

  • Administration: Administer the CCR2 antagonist or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a pre-determined dose and schedule. For example, 100 mg/kg daily, starting 5 days post-tumor injection and continuing for 7 days.

2. Tissue Harvesting and Single-Cell Suspension Preparation

  • At the experimental endpoint, euthanize the animals and harvest the target tissue (e.g., tumors).

  • Mechanically dissociate the tissue using a gentle MACS Dissociator or by mincing with scalpels.

  • Enzymatically digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's protocol to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

  • Perform red blood cell lysis if necessary.

  • Remove dead cells and debris using a dead cell removal kit (e.g., Miltenyi Biotec) to ensure high cell viability (>90%).

  • Resuspend the final single-cell suspension in a suitable buffer (e.g., PBS with 0.04% BSA) at a concentration of 1 x 10^6 cells/mL.

3. Single-Cell RNA Sequencing

  • Library Preparation: Proceed immediately with a commercial scRNA-seq platform (e.g., 10x Genomics Chromium). This involves single-cell partitioning, lysis, reverse transcription to generate barcoded cDNA, cDNA amplification, and library construction.

  • Sequencing: Sequence the prepared libraries on a compatible sequencer (e.g., Illumina NovaSeq) to the desired read depth.

4. Data Analysis

  • Preprocessing: Process the raw sequencing data using the platform-specific software (e.g., Cell Ranger) to perform demultiplexing, alignment, and generation of the cell-gene count matrix.

  • Quality Control: Filter out low-quality cells (e.g., based on the number of genes detected, mitochondrial gene content) and potential doublets.

  • Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells.

  • Dimensionality Reduction and Clustering: Perform dimensionality reduction (e.g., PCA) and unsupervised clustering (e.g., graph-based clustering) to identify distinct cell populations.

  • Cell Type Annotation: Annotate the cell clusters based on the expression of known marker genes.

  • Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups within specific cell populations.

  • Pathway and Trajectory Analysis: Perform pathway enrichment analysis to understand the biological functions affected by the treatment. If applicable, perform trajectory inference to model cellular differentiation or activation processes.

Conclusion

The combination of CCR2 antagonism and single-cell RNA sequencing provides a powerful approach to dissect the complex cellular and molecular mechanisms underlying the therapeutic effects of targeting the CCL2/CCR2 axis. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to leverage this cutting-edge technology in their studies. Careful experimental design and rigorous data analysis are crucial for obtaining high-quality, interpretable results that can advance our understanding of CCR2 biology and accelerate the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "CCR2 antagonist 3" Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "CCR2 antagonist 3". This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges to ensure successful in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of "this compound"?

A1: "this compound" is a poorly water-soluble compound. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] A pre-clinical formulation with a reported solubility of ≥ 2.5 mg/mL has been described for in vivo use.[1]

Q2: A known successful formulation for in vivo studies in mice has been published. What is it?

A2: A suggested formulation for "this compound" for in vivo administration is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This combination of a co-solvent (DMSO, PEG300), a surfactant (Tween-80), and an aqueous vehicle (saline) is a common strategy to solubilize hydrophobic compounds for parenteral administration.[3]

Q3: My experimental protocol requires a different route of administration (e.g., oral). Is the suggested parenteral formulation suitable?

A3: Not necessarily. The provided formulation is designed for injection. For oral administration, you will likely need to develop a different formulation. Strategies for oral formulations of poorly soluble drugs include lipid-based systems like self-emulsifying drug delivery systems (SEDDS), solid dispersions, and micronization to improve dissolution and absorption.

Q4: I am observing precipitation of "this compound" when I dilute the stock solution in my aqueous buffer. How can I prevent this?

A4: This is a common issue with compounds dissolved in a high concentration of an organic solvent like DMSO. To prevent precipitation upon dilution, consider the following:

  • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the antagonist in your aqueous medium.

  • Use a surfactant: Including a biocompatible surfactant such as Tween 80 or Polysorbate 80 in your final dilution buffer can help to maintain the compound's solubility by forming micelles.

  • Employ cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Q5: What are the key considerations when choosing a solubilization strategy?

A5: The choice of a suitable solubilization strategy depends on several factors, including the physicochemical properties of the drug, the intended route of administration, and the required dose. It is crucial to consider the potential toxicity and pharmacological effects of the excipients themselves.

Troubleshooting Guide

This guide will help you troubleshoot common solubility issues encountered with "this compound".

Issue 1: Compound Precipitation in the Recommended In Vivo Formulation

If you are experiencing precipitation with the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation, follow these steps:

Troubleshooting Workflow

G start Precipitation Observed step1 Verify Formulation Preparation (Correct order of addition and mixing) start->step1 step2 Gentle Warming and Sonication step1->step2 step3 Adjust Excipient Ratios (e.g., increase PEG300 or Tween-80) step2->step3 step4 Consider Alternative Excipients step3->step4 end Clear Solution Achieved step4->end

Caption: Troubleshooting workflow for precipitation in the recommended formulation.

  • Verify Formulation Preparation: Ensure the components are added in the correct order. Typically, the drug is first dissolved in the primary solvent (DMSO), followed by the addition of co-solvents and surfactants, with the aqueous component added last and gradually while mixing.

  • Gentle Warming and/or Sonication: Applying gentle heat (e.g., 37-40°C) or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of "this compound".

  • Adjust Excipient Ratios: If precipitation persists, you can try incrementally increasing the proportion of PEG300 or Tween-80 while decreasing the saline content.

  • Evaluate Alternative Excipients: Consider replacing PEG300 with other polyethylene glycols (e.g., PEG400) or using a different surfactant like Polysorbate 80.

Issue 2: Need for an Alternative Formulation for a Different Application

If the standard parenteral formulation is not suitable for your experimental design, this section provides guidance on selecting an alternative approach.

Formulation Selection Logic

G start Define Experimental Needs (Route, Dose, Vehicle Constraints) oral Oral Administration start->oral Oral parenteral Parenteral Administration start->parenteral Parenteral other Other Routes start->other Other sub_oral1 Lipid-Based (SEDDS) oral->sub_oral1 sub_oral2 Solid Dispersion oral->sub_oral2 sub_oral3 Nanosuspension oral->sub_oral3 sub_parenteral1 Co-solvent/Surfactant System parenteral->sub_parenteral1 sub_parenteral2 Cyclodextrin Complexation parenteral->sub_parenteral2 sub_parenteral3 Polymeric Micelles parenteral->sub_parenteral3

Caption: Logic for selecting an alternative formulation strategy.

Common Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyDescriptionKey ExcipientsPrimary Administration Route
Co-solvent/Surfactant Systems A mixture of water-miscible organic solvents and surfactants to increase solubility.DMSO, Ethanol, PEG300, PEG400, Propylene Glycol, Tween 80, Polysorbate 80.Parenteral, Oral
Cyclodextrin Complexation Cyclodextrins form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Parenteral, Oral
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids.Oils (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor EL, Tween 80), Co-solvents (e.g., Transcutol, PEG400).Oral
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic polymer matrix to improve dissolution rates.Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycols (PEGs).Oral
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size enhances the dissolution rate. This can be achieved through micronization or creating nanosuspensions.Stabilizing surfactants or polymers are often required for nanosuspensions.Oral, Parenteral

Experimental Protocols

Protocol 1: Preparation of the Recommended In Vivo Formulation (1 mL)

Materials:

  • "this compound" powder

  • DMSO (cell culture grade)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

Method:

  • Weigh the required amount of "this compound" to achieve the desired final concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).

  • In a sterile microcentrifuge tube, add 100 µL of DMSO to the "this compound" powder. Vortex until the powder is completely dissolved.

  • Add 400 µL of PEG300 to the solution and mix thoroughly.

  • Add 50 µL of Tween-80 and vortex to ensure a homogenous mixture.

  • Slowly add 450 µL of sterile saline to the mixture, vortexing continuously to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be applied.

  • This formulation should be prepared fresh before each use.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, which is relevant for in vitro assays.

Materials:

  • "this compound" dissolved in 100% DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity or a method for concentration analysis (e.g., HPLC-UV)

Method:

  • Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.

  • Add a small volume of the "this compound" DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Signaling Pathway

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.

G cluster_0 Cell Membrane CCR2 CCR2 G_protein G Protein (Gαi) CCR2->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca2+ Release (from ER) IP3->Calcium PKC PKC Activation DAG->PKC CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Antagonist This compound Antagonist->CCR2 Blocks Chemotaxis Chemotaxis (Cell Migration) Calcium->Chemotaxis PKC->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of "this compound".

References

"CCR2 antagonist 3" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CCR2 Antagonist 3

Disclaimer: The designation "this compound" is a non-specific term. This guide has been created using PF-04634817 , a well-characterized dual CCR2/CCR5 antagonist, as a representative example. Researchers should always consult the specific product datasheet for the exact antagonist they are using.

This technical support center provides frequently asked questions (FAQs) and troubleshooting guidance for the stability and storage of CCR2 antagonists, with PF-04634817 used for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: How should the solid (powder) form of the CCR2 antagonist be stored?

A1: The solid form of PF-04634817 should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, some suppliers may ship the product at ambient temperature with blue ice.[1][2][3] Always refer to the manufacturer's product data sheet for specific storage temperature recommendations.

Q2: What is the recommended procedure for preparing stock solutions?

A2: To prepare a stock solution, it is recommended to use a solvent in which the compound is highly soluble, such as DMSO.[3] For compounds with solubility challenges, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use in experiments.

Q3: How should stock solutions of the CCR2 antagonist be stored for optimal stability?

A3: Stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. For PF-04634817, stock solutions in a solvent like DMSO can be stored at -80°C for up to one year, or at -20°C for shorter durations, such as one month.

Q4: Is the CCR2 antagonist stable in aqueous media for cell culture experiments?

A4: The stability of small molecule inhibitors can be limited in aqueous media. It is best practice to prepare fresh working solutions from the frozen stock solution for each experiment. When diluting the stock solution into cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5% to 1%) to avoid solvent-induced toxicity.

Q5: What are the known solubilities for this antagonist in common solvents?

A5: Solubility information is critical for proper handling. While specific values for all solvents are not always publicly available, PF-04634817 is known to be soluble in DMSO. Researchers should consult the product-specific datasheet for quantitative solubility data.

Summary of Storage and Stability Conditions (Example: PF-04634817)
FormStorage TemperatureShelf LifeNotes
Solid (Powder) -20°CUp to 3 yearsShipped at ambient temperature or with blue ice.
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution -80°CUp to 1 yearRecommended for longer-term storage of solutions.
Working Solution Room TemperatureUse immediatelyPrepare fresh for each experiment to ensure stability and potency.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with CCR2 antagonists.

Issue 1: Precipitate forms in the cell culture media after adding the antagonist.

  • Possible Cause 1: Poor Solubility. The antagonist may have limited solubility in aqueous media, causing it to crash out of solution.

    • Solution: Ensure the final concentration of the antagonist does not exceed its solubility limit in the final culture medium. Decrease the final concentration of the compound if necessary. Prepare the working solution by adding the stock solution to the media while vortexing to ensure rapid and even dispersion.

  • Possible Cause 2: High Solvent Concentration. A high final concentration of the stock solvent (e.g., DMSO) can cause the compound to precipitate when diluted in an aqueous buffer.

    • Solution: Keep the final DMSO concentration as low as possible, ideally below 0.5%. This may require preparing an intermediate dilution of the stock solution.

Issue 2: Inconsistent or no inhibitory effect observed in the assay.

  • Possible Cause 1: Compound Degradation. The antagonist may have degraded due to improper storage or handling.

    • Solution: Always use freshly prepared working solutions. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles and have been stored at the correct temperature. If degradation is suspected, use a fresh aliquot or prepare a new stock solution from the solid compound.

  • Possible Cause 2: Incorrect Concentration. Errors in calculating dilutions can lead to a final concentration that is too low to elicit a biological response.

    • Solution: Double-check all dilution calculations. It is advisable to perform a dose-response experiment to determine the optimal concentration range (e.g., IC50) for your specific experimental setup.

  • Possible Cause 3: Nonspecific Binding. The antagonist may bind to plasticware or proteins in the serum, reducing its effective concentration.

    • Solution: Consider using low-binding microplates. Evaluate the effect of serum concentration in your media, as proteins can sequester the compound.

Issue 3: High cell toxicity or off-target effects are observed.

  • Possible Cause 1: Solvent Toxicity. The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a "vehicle control" in your experimental design, where cells are treated with the same concentration of the solvent without the antagonist.

  • Possible Cause 2: Off-Target Activity. At high concentrations, the antagonist may inhibit other cellular targets besides CCR2.

    • Solution: Use the lowest effective concentration of the antagonist, as determined by a dose-response curve. To confirm that the observed effect is due to CCR2 inhibition, consider performing rescue experiments or using a negative control compound that is structurally similar but inactive against the target.

Experimental Protocols & Visualizations

Protocol: Preparation of CCR2 Antagonist for a Cell-Based Assay

This protocol outlines the steps for preparing a CCR2 antagonist for use in a typical in vitro cell-based experiment, such as a chemotaxis assay.

  • Prepare Stock Solution (e.g., 10 mM): a. Allow the solid antagonist powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Aseptically add the required volume of sterile DMSO to the vial to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary. d. Dispense the stock solution into single-use, light-protected aliquots and store at -80°C.

  • Prepare Working Solution: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution (e.g., 100 µM) in sterile, serum-free cell culture medium. c. From the intermediate dilution, prepare the final concentrations required for the dose-response experiment by serial dilution in the final assay medium (containing serum, if applicable). Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.

  • Treat Cells: a. Remove the old media from the cells. b. Add the media containing the different concentrations of the antagonist. c. Incubate for the desired duration before performing the assay readout.

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK/p38 Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Response Cell Migration, Proliferation, Survival PI3K_Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response Antagonist CCR2 Antagonist (e.g., PF-04634817) Antagonist->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of an antagonist.

Experimental_Workflow start Start: Solid Antagonist Powder stock 1. Prepare 10 mM Stock in DMSO start->stock aliquot 2. Aliquot & Store at -80°C stock->aliquot thaw 3. Thaw Single Aliquot on Day of Use aliquot->thaw intermediate 4. Create Intermediate Dilution in Media thaw->intermediate serial 5. Prepare Final Concentrations (Serial Dilution) intermediate->serial treat 6. Treat Cells serial->treat assay 7. Perform Assay & Data Analysis treat->assay

Caption: Workflow for preparing and using a CCR2 antagonist in cell-based assays.

Troubleshooting_Guide start Inconsistent or No Inhibitory Effect q1 Were stock solutions stored correctly (aliquoted, -80°C)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were working solutions prepared fresh? a1_yes->q2 sol1 Solution: Prepare fresh stock solution. Always aliquot. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a dose-response experiment performed? a2_yes->q3 sol2 Solution: Always prepare working solutions immediately before use. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider other factors: assay variability, cell line issues. a3_yes->end sol3 Solution: Determine IC50 to ensure correct concentration range. a3_no->sol3

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Troubleshooting "CCR2 antagonist 3" off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "CCR2 Antagonist 3." This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential off-target effects and other common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with CCR2 inhibition. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are often an indication of off-target activity. While "this compound" is designed for high selectivity, like many small molecule inhibitors, it may interact with other proteins, especially at higher concentrations. Common off-targets for CCR2 antagonists include other chemokine receptors due to structural homology, as well as unrelated proteins like ion channels.[1][2] We recommend performing a dose-response curve to ensure you are using the lowest effective concentration and validating your findings with a structurally unrelated CCR2 antagonist.

Q2: Our in vivo experiments in mice are not replicating our in vitro human cell line data. What could be the cause?

A2: This is a known challenge in the development of CCR2 antagonists.[1][3] There can be significant species-specific differences in receptor pharmacology. "this compound" may have a lower affinity for murine CCR2 compared to the human receptor.[3] This necessitates the use of higher concentrations in mouse models, which can, in turn, increase the risk of off-target effects. It is crucial to characterize the potency of the antagonist on both human and murine CCR2 to interpret cross-species data accurately.

Q3: We have noticed an increase in the concentration of CCL2 in the plasma of our animal models after treatment. Is this expected?

A3: Yes, this phenomenon, often referred to as "CCL2 induction," is a known effect of CCR2 antagonists. The mechanism involves the inhibition of CCR2-mediated scavenging and internalization of its ligand, CCL2. This leads to an accumulation of CCL2 in the plasma. It is important to consider that this elevated CCL2 could potentially interact with other receptors or that a rapid decrease in antagonist concentration could lead to a rebound activation of CCR2 signaling.

Q4: At higher concentrations, we are observing signs of cytotoxicity in our cell-based assays. What is the likely cause?

A4: Cytotoxicity at higher concentrations can stem from several sources. One possibility is off-target activity against proteins essential for cell survival. A significant concern for many small molecule inhibitors is the blockade of the hERG potassium channel, which can lead to cardiotoxicity in vivo and can manifest as cytotoxicity in vitro. Additionally, the solvent used to dissolve the antagonist (e.g., DMSO) can be toxic to cells at higher concentrations. We recommend performing a vehicle control and assessing hERG liability if cytotoxicity is a concern.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected inhibition of monocyte chemotaxis.
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Confirm compound integrity via analytical methods if degradation is suspected.
Suboptimal Concentration Perform a dose-response experiment to determine the IC50 for your specific assay and cell type. In vitro potency is typically in the nanomolar range.
Assay Conditions Ensure that the incubation time with the antagonist is sufficient before adding the chemokine. Optimize cell density and chemokine concentration for a robust assay window.
Cellular Health Confirm cell viability using a standard method (e.g., Trypan Blue, MTT assay). Unhealthy cells will not migrate effectively.
Issue 2: Observed phenotype is not rescued by CCL2 addition, suggesting a non-CCR2-mediated effect.
Possible Cause Troubleshooting Steps
Off-Target Activity This is a strong indicator of an off-target effect. The primary suspects for CCR2 antagonists are CCR5 and the hERG channel.
1. Cross-reactivity with CCR5 If your cells co-express CCR5, test the effect of a selective CCR5 antagonist. Compare the phenotype with that of "this compound." Perform a binding assay to determine the affinity for CCR5 (see Experimental Protocols).
2. hERG Channel Blockade hERG inhibition can disrupt cellular ion homeostasis, leading to various cellular effects. Assess hERG liability using a specific assay (e.g., patch-clamp electrophysiology).
3. Other Off-Targets If the phenotype persists, consider a broader off-target screening panel (e.g., a CEREP panel) to identify other potential protein interactions.

Data Presentation: On-Target vs. Off-Target Activity

The following table summarizes the binding affinities and functional potencies of representative CCR2 antagonists against the intended target (CCR2) and common off-targets. This data is provided as a reference to understand the typical selectivity profiles of this class of compounds.

Compound ExampleTargetAssay TypePotency (IC50/Ki)Selectivity (Fold)
CCR2 Antagonist A (Highly Selective) hCCR2 Binding Assay 3.5 nM (IC50) -
hCCR5Binding Assay22 nM (IC50)~6-fold vs. hCCR2
hERG ChannelPatch Clamp>35,000 nM (IC50)>10,000-fold vs. hCCR2
CCR2 Antagonist B (Dual CCR2/CCR5) hCCR2 Binding Assay 0.7 nM (Ki) -
hCCR5Binding Assay1.8 nM (Ki)~2.5-fold vs. hCCR2
CCR2 Antagonist C (hERG Liability) hCCR2 Binding Assay 1.3 nM (IC50) -
hERG ChannelPatch Clamp54 nM (IC50)~41-fold vs. hCCR2

Data compiled from publicly available information on representative CCR2 antagonists for illustrative purposes.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Off-Target Affinity

This protocol is used to determine the binding affinity (Ki) of "this compound" for an off-target receptor (e.g., CCR5).

Materials:

  • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-CCR5).

  • A suitable radioligand for the target receptor (e.g., [¹²⁵I]-MIP-1α for CCR5).

  • "this compound" at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates and a filter harvester.

Procedure:

  • Preparation: Resuspend the cell membranes in ice-cold assay buffer. Prepare serial dilutions of "this compound".

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of "this compound". Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

  • Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the concentration of "this compound" to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Off-Target Profiling using a Commercial Service (e.g., CEREP Panel)

For a broader assessment of off-target activities, using a commercial service that provides standardized binding and enzymatic assays is recommended.

Procedure:

  • Compound Submission: Provide a sample of "this compound" at a specified concentration and quantity to the service provider (e.g., Eurofins Discovery).

  • Panel Selection: Choose a predefined safety panel. A common starting point is a panel of ~40-50 targets known to be associated with adverse drug reactions, including GPCRs, ion channels (especially hERG), transporters, and kinases.

  • Screening: The service provider will perform single-point concentration screens (e.g., at 10 µM) to identify significant interactions, typically defined as >50% inhibition or stimulation.

  • Data Analysis: You will receive a report detailing the percent inhibition for each target in the panel. Any significant "hits" should be followed up with full dose-response curves to determine the IC50.

Visualizations

cluster_0 On-Target Pathway: CCR2 Signaling CCL2 CCL2 CCR2_Receptor CCR2 Receptor CCL2->CCR2_Receptor CCR2 This compound (Inhibits) CCR2->CCR2_Receptor G_Protein G-Protein Activation CCR2_Receptor->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Chemotaxis Monocyte Chemotaxis & Inflammation PI3K_Akt->Chemotaxis MAPK->Chemotaxis

Caption: Intended mechanism of "this compound" action.

cluster_1 Potential Off-Target Pathway: CCR5 Signaling CCL5 CCL3/4/5 CCR5_Receptor CCR5 Receptor CCL5->CCR5_Receptor CCR2_Antagonist This compound (Potential Off-Target Inhibition) CCR2_Antagonist->CCR5_Receptor G_Protein_5 G-Protein Activation CCR5_Receptor->G_Protein_5 Downstream Downstream Signaling (e.g., PI3K, MAPK) G_Protein_5->Downstream Cellular_Response Unintended Cellular Response Downstream->Cellular_Response

Caption: Off-target inhibition of the homologous CCR5 receptor.

Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse Concentration Is Effect Seen Only at High Concentrations? DoseResponse->Concentration OffTarget High Likelihood of Off-Target Effect Concentration->OffTarget Yes OnTarget Likely On-Target or Artifact Concentration->OnTarget No Screening Characterize Off-Target (CCR5, hERG, Panel Screen) OffTarget->Screening Validate Validate with Structurally Different CCR2 Antagonist OnTarget->Validate

Caption: Troubleshooting workflow for unexpected phenotypes.

References

How to improve the bioavailability of "CCR2 antagonist 3"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CCR2 Antagonist 3

Welcome to the technical support center for "this compound." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and overcome common challenges, particularly concerning the compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

A1: "this compound" is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that, upon binding its primary ligand CCL2 (also known as MCP-1), plays a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1][2][3] By blocking this interaction, "this compound" can inhibit downstream signaling pathways and reduce the inflammatory response, making it a potential therapeutic agent for various inflammatory and fibrotic diseases.[2]

Q2: I am observing low efficacy of "this compound" in my in vivo experiments. What are the potential causes?

A2: Low in vivo efficacy can stem from several factors. A primary consideration for many small molecule inhibitors is poor oral bioavailability. This means that after oral administration, a limited fraction of the drug reaches systemic circulation in its active form. Other factors could include rapid metabolism, poor solubility in physiological fluids, or low permeability across the intestinal wall. It is also crucial to ensure the dosing regimen is appropriate for the animal model being used.[4]

Q3: What are the common reasons for poor bioavailability of small molecule antagonists like "this compound"?

A3: The most common reasons for poor bioavailability fall under the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability. Many orally administered drugs, particularly those in BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability), face challenges. Key factors include:

  • Poor Aqueous Solubility: The compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Permeability: The compound may not effectively cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach.

Troubleshooting Guide: Improving Bioavailability

This guide provides strategies to troubleshoot and enhance the bioavailability of "this compound" in your research.

Issue 1: Poor Solubility and Dissolution Rate

If you suspect poor solubility is limiting the bioavailability of "this compound," consider the following formulation and particle size reduction strategies.

1. Particle Size Reduction (Micronization/Nanonization)

  • Objective: To increase the surface area of the drug particles, thereby enhancing the dissolution rate.

  • Methodology - Jet Milling (Micronization):

    • Place the "this compound" powder into the jet mill apparatus.

    • Use a high-pressure gas (e.g., nitrogen or air) to create particle collisions.

    • The process continues until the desired particle size (typically 1-10 µm) is achieved.

    • Collect the micronized powder and verify the particle size distribution using laser diffraction.

  • Methodology - High-Pressure Homogenization (Nanosuspension):

    • Disperse the "this compound" powder in a liquid medium containing surfactants or stabilizers.

    • Pass the suspension through a high-pressure homogenizer at pressures up to 1500 bar.

    • The shear forces and cavitation will break down the drug crystals to the nanometer scale (<1000 nm).

    • Analyze the resulting nanosuspension for particle size, stability, and dissolution rate improvement.

2. Formulation with Excipients

  • Objective: To improve the solubility and stability of the drug in the gastrointestinal tract.

  • Methodology - Lipid-Based Formulations (e.g., SEDDS):

    • Select appropriate oils, surfactants, and co-solvents.

    • Dissolve "this compound" in the oil phase.

    • Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed. This is the Self-Emulsifying Drug Delivery System (SEDDS).

    • To test, add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the spontaneous formation of a fine emulsion.

    • This formulation can protect the drug and enhance its absorption, potentially through the lymphatic system, bypassing first-pass metabolism.

  • Methodology - Amorphous Solid Dispersions:

    • Dissolve "this compound" and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent.

    • Remove the solvent using techniques like spray drying or hot-melt extrusion.

    • This process creates an amorphous solid dispersion where the drug is molecularly dispersed within the polymer, preventing crystallization and increasing its dissolution rate.

Formulation StrategyParticle SizeDissolution RateExpected Bioavailability ImprovementKey Consideration
Micronization 1-10 µmModerate Increase1.5x - 3xCan increase surface energy and lead to particle aggregation.
Nanosuspension < 1000 nmHigh Increase2x - 10xRequires careful selection of stabilizers to prevent Ostwald ripening.
SEDDS Emulsion (nm)High Increase3x - 8xPotential for drug precipitation upon dilution in GI fluids.
Solid Dispersion Molecular LevelVery High Increase5x - 15xThe amorphous state may be physically unstable and revert to a crystalline form over time.
Issue 2: Assessing Bioavailability and Pharmacokinetics

To quantify the improvements from your formulation strategies, a robust pharmacokinetic (PK) study is essential.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical & Data Analysis Phase A Acclimatize Animals (e.g., Sprague-Dawley Rats) B Fast Animals Overnight (with free access to water) A->B C Administer Formulation Orally (e.g., via gavage) D Collect Blood Samples (e.g., from tail vein at 0, 0.5, 1, 2, 4, 8, 24h) C->D E Process Blood to Plasma (Centrifugation) D->E F Quantify Drug Concentration (LC-MS/MS) E->F G Calculate PK Parameters (Cmax, Tmax, AUC) F->G H Determine Oral Bioavailability (F%) (Compare AUCoral to AUCiv) G->H

ParameterDescriptionSignificance for Bioavailability
Cmax Maximum observed plasma concentrationIndicates the rate and extent of drug absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
F (%) Absolute BioavailabilityThe fraction of the administered dose that reaches systemic circulation (AUCoral / AUCiv) x 100. This is the ultimate measure of success.

CCR2 Signaling Pathway

Understanding the target pathway is crucial for interpreting experimental results. "this compound" blocks the initial step in this cascade.

CCR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK/p38 Pathway G_Protein->MAPK JAK JAK/STAT Pathway G_Protein->JAK Response Cellular Responses (Migration, Proliferation, Survival) PI3K->Response MAPK->Response JAK->Response Antagonist This compound Antagonist->CCR2 Blocks

References

"CCR2 antagonist 3" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CCR2 antagonist 3." The information is designed to assist in the optimization of dose-response curve experiments and address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High variability or poor reproducibility in dose-response curves.

  • Question: We are observing significant variability between replicate wells and experiments when generating a dose-response curve for this compound in our chemotaxis assay. What could be the cause?

  • Answer: High variability in dose-response curves can stem from several factors. Here are some common causes and solutions:

    • Cell Health and Passage Number: Ensure you are using a consistent and healthy cell population. Cells should be in the logarithmic growth phase and within a narrow passage number range, as receptor expression can change with excessive passaging.

    • Ligand (CCL2) Concentration: The concentration of the chemoattractant (CCL2) used is critical. If the CCL2 concentration is too high, it may overcome the inhibitory effect of the antagonist, especially at lower antagonist concentrations. Conversely, a very low CCL2 concentration might not induce a robust enough response to see clear inhibition. It is recommended to use a CCL2 concentration that elicits a submaximal response (EC80) to provide a suitable window for observing inhibition.

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Use a calibrated multichannel pipette or an automated cell dispenser for seeding, and visually inspect plates after seeding to ensure even distribution.

    • Antagonist Dilution Series: Inaccuracies in preparing the serial dilutions of this compound can be a major source of error. Prepare a fresh dilution series for each experiment from a validated stock solution. Use low-binding microplates and pipette tips to prevent the compound from adhering to the plastic.

    • Incubation Times: Adhere strictly to the optimized incubation times for both the antagonist pre-incubation and the CCL2 stimulation. Deviations can lead to inconsistent antagonist effects.

Issue 2: The IC50 value of this compound is significantly different from expected values.

  • Question: The IC50 value we calculated for this compound is much higher/lower than what is reported in the literature for similar compounds. Why might this be?

  • Answer: Discrepancies in IC50 values can be attributed to several experimental variables. Consider the following:

    • Assay System Differences: The IC50 value is highly dependent on the specific assay conditions. Factors such as the cell line used (and its CCR2 expression level), the specific agonist (e.g., CCL2, CCL7), agonist concentration, and the assay readout (e.g., calcium flux, migration, receptor binding) can all influence the apparent potency of the antagonist.[1] Ensure your experimental setup is comparable to the reference literature.

    • Serum Protein Binding: If your assay medium contains serum, the antagonist may bind to serum proteins, reducing its free concentration and thus its apparent potency (leading to a higher IC50).[2] Consider performing assays in serum-free media or in the presence of a controlled concentration of albumin to assess this effect.

    • Data Analysis Method: The method used to calculate the IC50 can also introduce variability.[3] Standardize your data analysis by using a consistent non-linear regression model (e.g., four-parameter logistic fit) and ensure that the top and bottom plateaus of the curve are well-defined.[3][4]

    • Compound Stability: Ensure that this compound is stable in your assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation of the compound will lead to a loss of activity and a higher IC50.

Issue 3: No significant inhibition observed at any concentration of this compound.

  • Question: We are not observing any inhibitory effect of this compound in our functional assay, even at high concentrations. What should we check?

  • Answer: A complete lack of inhibition can be frustrating, but a systematic check of your experimental components can often identify the problem:

    • CCR2 Receptor Expression: Confirm that the cell line you are using expresses functional CCR2 at the cell surface. This can be verified by flow cytometry, western blot, or by testing a known CCR2 agonist and observing a response.

    • Antagonist Integrity: Verify the identity and purity of your this compound stock. If possible, confirm its activity in a secondary, orthogonal assay. Ensure that the stock solution was prepared correctly and has been stored properly to prevent degradation.

    • Agonist Activity: Confirm that the CCL2 (or other chemokine) you are using is active and induces a robust response in your assay system.

    • Cell Permeability (for intracellular targets): While CCR2 is a cell surface receptor, some antagonists may have intracellular binding sites. If you suspect this might be the case and are using a cell-based assay, ensure the compound can permeate the cell membrane.

    • Incorrect Assay Setup: Double-check all components and steps of your experimental protocol, including buffer composition, incubation times, and instrument settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of a CCR2 antagonist?

A1: CCR2 antagonists are a class of drugs that block the interaction between the C-C chemokine receptor type 2 (CCR2) and its primary ligand, chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By binding to the CCR2 receptor, the antagonist prevents CCL2 from binding and initiating downstream signaling pathways. This blockade inhibits the migration of CCR2-expressing cells, such as monocytes and macrophages, to sites of inflammation.

Q2: What is a typical starting concentration range for optimizing a dose-response curve for a CCR2 antagonist?

A2: A good starting point for a dose-response curve is to use a wide range of concentrations spanning several orders of magnitude. Based on published data for similar small molecule CCR2 antagonists, a range from 1 pM to 10 µM is often a reasonable starting point. For example, in a study using the CCR2 antagonist CAS 445479-97-0, concentrations ranging from 0 to 20 nM were used to assess effects on cell viability. It is advisable to perform a preliminary experiment with a broad concentration range to identify the approximate range of activity before conducting more detailed experiments with a narrower range of concentrations around the expected IC50.

Q3: How do I choose the right cell line for my CCR2 antagonist experiments?

A3: The choice of cell line is critical for the success of your experiments. The ideal cell line should:

  • Endogenously express CCR2: Cell lines such as the human monocytic cell line THP-1 or the human lung adenocarcinoma cell line A549 are known to express CCR2.

  • Exhibit a functional response to CCL2: The chosen cell line should show a measurable response to CCL2 stimulation in your assay of choice (e.g., chemotaxis, calcium mobilization).

  • Be relevant to your research question: Select a cell line that is appropriate for the biological context you are studying (e.g., an immune cell line for inflammation studies, a cancer cell line for oncology research).

It is always recommended to verify CCR2 expression in your chosen cell line using techniques like flow cytometry or RT-PCR before starting your experiments.

Q4: Can this compound affect cell viability?

A4: It is important to assess the potential cytotoxic effects of any new compound. At high concentrations, some small molecules can have off-target effects that may impact cell viability. Therefore, it is recommended to perform a cell viability assay (e.g., MTS or WST-1 assay) in parallel with your functional assays. This will help you to distinguish between a true antagonistic effect on CCR2 signaling and a non-specific effect on cell health. Ideally, you should see inhibition of the CCR2-mediated response at concentrations that do not significantly affect cell viability.

Data Presentation

The following table summarizes representative quantitative data for a CCR2 antagonist (CAS 445479-97-0) from a study on A549 non-small cell lung cancer cells. This data can be used as a reference for expected outcomes.

ParameterAssayCell LineAntagonist ConcentrationObserved Effect
IC50 Chemotaxis InhibitionTHP-1330 nM (for RS 504393)Inhibition of MCP-1-induced chemotaxis
Inhibition Cell Viability (WST-1)A54910 nMSignificant suppression of CCL2-induced cell viability
Inhibition Cell Migration (Transwell)A54910 nM58% inhibition of CCL2-mediated cell migration
Inhibition Cell Invasion (Matrigel)A54910 nM30% inhibition of CCL2-mediated cell invasion

Experimental Protocols

Protocol 1: Chemotaxis (Boyden Chamber) Assay

This protocol provides a general method for assessing the effect of this compound on CCL2-induced cell migration.

  • Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1) to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: In a separate plate, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add medium containing CCL2 (at a pre-determined EC80 concentration) to the lower wells of the Boyden chamber.

    • Add medium without CCL2 to some wells as a negative control.

    • Place the microporous membrane (typically 5-8 µm pore size) over the lower wells.

    • Add the pre-incubated cell suspension to the upper wells (the inserts).

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (typically 2-4 hours, this may need optimization).

  • Quantification:

    • Remove the inserts and wipe the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the response (e.g., absorbance or cell count) against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Calcium Mobilization Assay

This protocol outlines a method to measure the inhibition of CCL2-induced intracellular calcium release by this compound.

  • Cell Preparation: Seed CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2) into a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Antagonist Addition: After dye loading, wash the cells with assay buffer. Add various concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of CCL2 (at a pre-determined EC80 concentration) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after CCL2 addition. Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Mandatory Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates Antagonist This compound Antagonist->CCR2 Blocks PLC PLC G_Protein->PLC Activates PI3K PI3K/Akt Pathway G_Protein->PI3K Activates MAPK MAPK Pathway G_Protein->MAPK Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces Cellular_Response Cellular Response (Chemotaxis, Proliferation) Ca_Mobilization->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow start Start: Optimize Assay Conditions cell_prep Prepare CCR2-expressing cells (e.g., THP-1, A549) start->cell_prep agonist_titration Determine EC80 of CCL2 in functional assay cell_prep->agonist_titration pre_incubation Pre-incubate cells with antagonist cell_prep->pre_incubation antagonist_dilution Prepare serial dilutions of this compound agonist_titration->antagonist_dilution antagonist_dilution->pre_incubation stimulation Stimulate cells with EC80 concentration of CCL2 pre_incubation->stimulation readout Measure functional readout (e.g., migration, Ca²⁺ flux) stimulation->readout data_analysis Analyze data: Plot dose-response curve readout->data_analysis ic50_calc Calculate IC50 using non-linear regression data_analysis->ic50_calc end End: Optimized IC50 Value ic50_calc->end

Caption: Experimental workflow for dose-response curve optimization of this compound.

References

Technical Support Center: Mitigating "CCR2 antagonist 3" Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential toxicity of "CCR2 antagonist 3" in your primary cell culture experiments. All recommendations should be adapted to your specific primary cell type and experimental conditions.

I. Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures upon treatment with "this compound", even at concentrations where we expect to see target engagement. What are the initial troubleshooting steps?

A1: High initial cytotoxicity can be a challenge.[1] A systematic approach is recommended to understand and mitigate these effects. First, confirm the purity of your compound stock, as impurities from synthesis can contribute significantly to cytotoxicity. Second, perform a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and identify a potential therapeutic window. Finally, consider the specific primary cell type being used, as different cells exhibit varying sensitivities to chemical compounds. It's also crucial to ensure the antagonist is fully dissolved in the culture medium, as precipitates can cause non-specific toxicity.

Q2: Our cytotoxicity results with "this compound" are inconsistent across different experiments and different donors of primary cells. What could be the cause of this variability?

A2: Variability is a known challenge when working with primary cells due to their inherent biological diversity.[2][3][4] Several factors can contribute to this:

  • Donor-to-donor variability: Primary cells from different donors can have different genetic backgrounds, which can influence their response to drugs.

  • Cell health and passage number: Use primary cells at a low passage number and ensure high viability (>95%) before starting your experiment.

  • Cell density: The density at which you seed your cells can affect their sensitivity to the compound. Standardize your seeding density across all experiments.

To minimize variability, it is recommended to use cells from multiple donors to ensure the observed effects are not donor-specific. Implementing rigorous quality control for each batch of primary cells is also crucial.

Q3: We are using a standard MTT assay to assess cytotoxicity, but the results are unclear. Are there alternative or more specific assays we should consider?

A3: While the MTT assay is a common method for assessing cell viability, it measures metabolic activity, which may not always directly correlate with cell death. Consider using a multi-parametric approach to get a clearer picture of the type of toxicity you are observing.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity (necrosis).

  • Neutral Red Uptake Assay: Assesses the ability of viable cells to store the neutral red dye in their lysosomes.[5]

  • Apoptosis Assays:

    • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry.

By using a combination of these assays, you can better distinguish between apoptosis, necrosis, and a general decrease in metabolic activity.

Q4: Could the observed toxicity of "this compound" be due to off-target effects rather than its interaction with CCR2?

A4: Yes, off-target effects are a common concern with small molecule inhibitors. To investigate this, you can perform several experiments:

  • Use a structurally unrelated CCR2 antagonist: If a different CCR2 antagonist with a distinct chemical scaffold does not produce the same toxicity at equivalent target engagement concentrations, it suggests the toxicity of "this compound" might be due to off-target effects.

  • Rescue experiments: If the downstream signaling of CCR2 is known in your primary cell type, you could try to "rescue" the cells from toxicity by modulating a downstream component of the pathway.

  • Use CCR2-negative cells: If possible, test the toxicity of "this compound" on a similar primary cell type that does not express CCR2. If the toxicity persists, it is likely an off-target effect.

II. Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity
Possible Cause Troubleshooting Steps Expected Outcome
Compound Precipitation 1. Visually inspect wells for precipitate under a microscope.2. Measure the solubility of "this compound" in your specific cell culture medium.3. Lower the final concentration of the solvent (e.g., DMSO < 0.1%).More consistent, dose-dependent cytotoxicity that reflects true biological activity.
Inaccurate IC50 for Cytotoxicity 1. Perform a broad dose-response curve (e.g., from 0.01 µM to 100 µM) to accurately determine the cytotoxic IC50.2. Use multiple cytotoxicity assays (e.g., LDH and Caspase-Glo) to confirm the mode of cell death.A clear understanding of the concentration at which "this compound" becomes toxic to your primary cells.
High Sensitivity of Primary Cell Type 1. Review literature for known sensitivities of your primary cell type to small molecules.2. Test "this compound" on a more robust primary cell line or a different primary cell type to compare sensitivity.Determination of whether the observed toxicity is cell-type specific.
Issue 2: Lack of Expected Efficacy (Antagonist Appears Inactive)
Possible Cause Troubleshooting Steps Expected Outcome
Low CCR2 Expression 1. Confirm CCR2 expression on your primary cells using flow cytometry or qPCR.2. If expression is low, consider using a different primary cell type known to have high CCR2 expression (e.g., primary monocytes).Correlation between CCR2 expression levels and the antagonist's efficacy.
Compound Degradation 1. Assess the stability of "this compound" in your cell culture medium over the time course of your experiment.2. Prepare fresh stock solutions for each experiment.Consistent antagonist activity throughout the experiment.
Functional Antagonism Not Assessed 1. In addition to viability assays, perform a functional assay to confirm target engagement, such as a chemotaxis assay in response to CCL2.Direct evidence that "this compound" is blocking the biological function of CCR2.

III. Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific primary cell type.

Materials:

  • Primary cells

  • Complete cell culture medium

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in complete culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general framework for measuring LDH release.

Materials:

  • Primary cells

  • Complete cell culture medium

  • "this compound"

  • LDH assay kit (commercially available)

  • 96-well plate

Procedure:

  • Seed primary cells in a 96-well plate and treat with serial dilutions of "this compound" as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Incubate the plate for the desired time period.

  • Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

IV. Visualizations

CCR2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon the binding of CCL2 to its receptor, CCR2. "this compound" is designed to block this initial interaction.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 binds G_Protein G-protein (Gi) CCR2->G_Protein activates JAK JAK CCR2->JAK PI3K PI3K G_Protein->PI3K MAPK MAPK (p38, ERK) G_Protein->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT STAT JAK->STAT Inflammation Inflammatory Response STAT->Inflammation Migration Cell Migration & Chemotaxis MAPK->Migration Antagonist This compound Antagonist->CCR2 blocks

Caption: Simplified CCR2 signaling cascade.

Experimental Workflow for Toxicity Assessment

This diagram outlines a logical workflow for assessing and troubleshooting the toxicity of "this compound" in primary cell cultures.

Experimental_Workflow Start Start: Observe Toxicity DoseResponse 1. Perform Dose-Response (MTT, LDH) Start->DoseResponse ToxicityConfirmed Is toxicity confirmed? DoseResponse->ToxicityConfirmed ApoptosisAssay 2. Characterize Cell Death (Caspase-Glo, Annexin V) ToxicityConfirmed->ApoptosisAssay Yes NoToxicity No significant toxicity ToxicityConfirmed->NoToxicity No Mechanism 3. Investigate Mechanism (Off-target controls) ApoptosisAssay->Mechanism Optimize 4. Optimize Protocol (Concentration, Time) Mechanism->Optimize End End: Mitigated Toxicity Optimize->End

Caption: Workflow for mitigating in vitro toxicity.

References

"CCR2 antagonist 3" delivery methods for targeted therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the targeted delivery and application of the CCR2 antagonist, CCX872. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate their research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CCX872?

A1: CCX872 is a potent and orally active antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] It functions by specifically binding to CCR2, thereby preventing the interaction between the receptor and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][2] This blockade inhibits CCR2-mediated signal transduction, which can suppress inflammatory processes, angiogenesis, and the migration and proliferation of tumor cells. The CCR2 receptor is primarily expressed on the surface of monocytes and macrophages and plays a crucial role in their migration and infiltration into tissues.

Q2: What are the primary applications of CCX872 in targeted therapy research?

A2: CCX872 is predominantly investigated for its potential in cancer therapy, particularly in pancreatic cancer. The CCL2-CCR2 signaling axis is implicated in the initiation and progression of various cancers by promoting tumor cell survival, invasion, and angiogenesis. It also plays a critical role in recruiting immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), to the tumor microenvironment. By inhibiting CCR2, CCX872 can impede the invasion of these immunosuppressive cells into tumor sites, potentially enhancing anti-tumor immunity.

Q3: How is CCX872 typically delivered in preclinical and clinical settings?

A3: In both preclinical and clinical studies, CCX872 is primarily administered orally. For targeted delivery research, liposomal-carrier based approaches have been explored for other CCR2 antagonists to specifically inhibit CCL2 signaling at metastatic sites. For instance, a CCR2 antagonist has been encapsulated in liposomes tagged with a VCAM-1 binding peptide to target activated endothelium in the lungs, thereby preventing metastasis. While this specific method has not been detailed for CCX872 in the provided context, it represents a potential strategy for its targeted delivery.

Q4: What are the known downstream signaling pathways affected by CCR2 inhibition?

A4: The binding of CCL2 to CCR2 activates several downstream signaling cascades. Inhibition of CCR2 with an antagonist like CCX872 would block these pathways. The key G protein-mediated signaling cascades include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT3 pathway. These pathways are vital for processes such as anti-apoptosis, angiogenesis, and cell migration.

Q5: Are there any paradoxical effects observed with CCR2 antagonist administration?

A5: Yes, a notable phenomenon observed in both preclinical and clinical studies is a significant increase in plasma CCL2 levels following the administration of CCR2 antagonists. This is thought to be due to the antagonist blocking the constitutive uptake and internalization of CCL2 by CCR2-expressing cells, leading to an accumulation of the ligand in the bloodstream.

Troubleshooting Guides

In Vitro Experiments

IssuePossible CauseRecommended Solution
Unexpected Cell Proliferation or Survival 1. Incorrect dosage of CCX872. 2. Cell line may not express sufficient levels of CCR2. 3. Compensatory signaling pathways activated.1. Perform a dose-response curve to determine the optimal concentration. 2. Verify CCR2 expression in your cell line using qPCR or flow cytometry. 3. Investigate other chemokine receptors or signaling pathways that might be contributing to the observed effect.
Inconsistent Results in Cell Migration Assays 1. Suboptimal concentration of CCL2 chemoattractant. 2. Variation in cell density. 3. CCX872 solubility issues.1. Titrate CCL2 to determine the concentration that induces maximal migration for your cell line. 2. Ensure consistent cell seeding density across all wells. 3. Prepare fresh stock solutions of CCX872 in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in media.
Difficulty Dissolving CCX872 1. Inappropriate solvent. 2. Compound precipitation at high concentrations.1. Use a recommended solvent such as DMSO for stock solutions. 2. Prepare a higher concentration stock solution and dilute it further in culture media to the desired final concentration, ensuring the final solvent concentration is not toxic to the cells.

In Vivo Experiments

IssuePossible CauseRecommended Solution
Lack of Efficacy in Tumor Models 1. Insufficient dosage or bioavailability. 2. Tumor model may not be dependent on the CCL2-CCR2 axis. 3. Rapid metabolism of the antagonist.1. Consult literature for appropriate dosing regimens in your animal model. Consider pharmacokinetic studies to determine bioavailability. 2. Characterize the tumor microenvironment to confirm the presence of CCR2-expressing immune cells. 3. Adjust the dosing frequency based on the half-life of CCX872.
High Variability in Tumor Growth Between Animals 1. Inconsistent tumor cell implantation. 2. Differences in individual animal immune responses. 3. Inconsistent administration of CCX872.1. Standardize the tumor implantation procedure to ensure a consistent number of viable cells are injected. 2. Increase the number of animals per group to account for biological variability. 3. Ensure accurate and consistent oral gavage or other administration techniques.
Elevated Plasma CCL2 Levels This is an expected pharmacodynamic effect of CCR2 antagonism.Monitor CCL2 levels as a marker of target engagement. Correlate these levels with the observed therapeutic effects.

Data Presentation

Table 1: Preclinical and Clinical Data for CCX872

ParameterValueContextSource
IC50 270 nMInhibition of radio-labeled murine CCL2 (JE) binding to WEHI cells
Clinical Trial Dose 150 mg once or twice dailyPhase Ib trial in patients with locally advanced or metastatic pancreatic cancer, in combination with FOLFIRINOX
Mean Cmax (150 mg dose) 8580 ng/mLPharmacokinetics in pancreatic cancer patients
Mean AUClast (150 mg dose) 164,000 hr*ng/mLPharmacokinetics in pancreatic cancer patients
Terminal t1/2 (150 mg dose) 35 hPharmacokinetics in pancreatic cancer patients
18-Month Overall Survival 29%CCX872 in combination with FOLFIRINOX for pancreatic cancer

Experimental Protocols

1. In Vitro Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the inhibitory effect of CCX872 on the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., monocytes, specific cancer cell lines)

  • CCX872

  • Recombinant human CCL2

  • Serum-free cell culture medium

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Cell staining solution (e.g., crystal violet)

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium for 12-24 hours.

  • Antagonist Treatment: Harvest and resuspend the starved cells in a serum-free medium. Pre-incubate the cells with various concentrations of CCX872 (or vehicle control) for 1 hour at 37°C.

  • Assay Setup:

    • Add serum-free medium containing a predetermined optimal concentration of CCL2 to the lower chamber of the Boyden apparatus.

    • Add serum-free medium without CCL2 to some lower chambers to serve as a negative control.

    • Place the polycarbonate membrane over the lower chamber.

    • Add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

    • Wash the membrane and allow it to dry.

    • Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of CCX872 compared to the vehicle-treated control.

2. In Vivo Murine Tumor Model

Objective: To evaluate the efficacy of orally administered CCX872 in inhibiting tumor growth and modulating the tumor microenvironment in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine cancer cell line that establishes tumors in the chosen mouse strain

  • CCX872 formulated for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously or orthotopically implant a known number of cancer cells into the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer CCX872 orally by gavage at a predetermined dose and schedule (e.g., daily).

    • Administer the vehicle control to the control group following the same schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Tumor Analysis:

    • Weigh the excised tumors.

    • Process a portion of the tumor for histological analysis (e.g., H&E staining).

    • Process another portion of the tumor to create a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).

  • Data Analysis: Compare the tumor growth rates, final tumor weights, and immune cell compositions between the CCX872-treated and vehicle-treated groups.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK_p38 MAPK/p38 G_Protein->MAPK_p38 JAK JAK G_Protein->JAK AKT AKT PI3K->AKT Cellular_Responses Cell Survival, Angiogenesis, Migration AKT->Cellular_Responses MAPK_p38->Cellular_Responses STAT3 STAT3 JAK->STAT3 STAT3->Cellular_Responses CCX872 CCX872 (Antagonist) CCX872->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Inhibition by CCX872.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Selection Select CCR2+ Cell Line Dose_Response CCX872 Dose-Response (Viability Assay) Cell_Line_Selection->Dose_Response Migration_Assay Cell Migration Assay (Boyden Chamber) Dose_Response->Migration_Assay Animal_Model Establish Syngeneic Tumor Model Migration_Assay->Animal_Model Promising Results Treatment Oral Administration of CCX872 vs. Vehicle Animal_Model->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring Endpoint_Analysis Tumor Excision and Flow Cytometry/Histology Tumor_Monitoring->Endpoint_Analysis

Caption: Preclinical Experimental Workflow for CCX872.

References

Technical Support Center: CCR2 Antagonist 3 Clinical Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving "CCR2 antagonist 3".

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CCR2 antagonists like "this compound"?

A1: CCR2 antagonists are therapeutic agents designed to block the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1][2][3] By inhibiting the CCL2/CCR2 signaling pathway, these antagonists aim to reduce the inflammatory response that contributes to the pathogenesis of various diseases, including diabetic nephropathy, atherosclerosis, and autoimmune disorders.[1][2]

Q2: We are observing high inter-patient variability in response to "this compound". What could be the contributing factors?

A2: High inter-patient variability is a known challenge in trials of CCR2 antagonists. Several factors could contribute to this:

  • Genetic Polymorphisms: Variations in the CCR2 gene or genes for other components of the inflammatory pathway can alter patient responses.

  • Disease Heterogeneity: The underlying pathology and inflammatory state can differ significantly among patients, even with the same clinical diagnosis.

  • Concomitant Medications: Standard of care medications, such as ACE inhibitors or ARBs in diabetic nephropathy trials, can influence the inflammatory milieu and interact with the antagonist's effects.

  • Lifestyle and Environmental Factors: Diet, smoking, and other environmental exposures can impact baseline inflammation and drug metabolism.

Q3: Our preclinical data in rodent models showed significant efficacy, but we are seeing a weaker than expected response in our Phase II trial. Why might this be the case?

A3: This is a common challenge in the development of CCR2 antagonists. Potential reasons for this discrepancy include:

  • Species Differences: There can be significant differences in the affinity and pharmacology of the antagonist between rodent and human CCR2 receptors.

  • Redundancy in Chemokine System: Other chemokine pathways may compensate for the blockade of CCR2 in humans, a complexity not always captured in preclinical models.

  • Poor Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The drug's absorption, distribution, metabolism, and excretion (ADME) properties in humans might not be optimal, leading to insufficient receptor occupancy at the target tissue.

Troubleshooting Guides

Issue 1: Inconsistent Biomarker Readings for Inflammation

Problem: You are observing inconsistent or unexpected changes in inflammatory biomarkers (e.g., hs-CRP, IL-6, TNF-α) in patients receiving "this compound".

Possible Causes and Solutions:

  • Sample Handling and Processing: Ensure standardized protocols for blood collection, processing, and storage are strictly followed across all clinical sites. Variations in temperature, processing times, or storage conditions can degrade sensitive protein biomarkers.

  • Assay Variability: Use a central laboratory for all biomarker analyses to minimize inter-assay and inter-lab variability. Validate the assays for specificity, sensitivity, and reproducibility with appropriate controls.

  • Timing of Sample Collection: The timing of blood draws relative to drug administration and meals can influence biomarker levels. Establish a consistent schedule for all patients.

  • Underlying Infections or Comorbidities: Acute infections or flare-ups of other inflammatory conditions can cause transient spikes in biomarkers, masking the effect of the investigational drug. Carefully review patient clinical records for any such events.

Issue 2: Lack of Correlation Between Drug Exposure and Target Engagement

Problem: You are not seeing a clear relationship between the plasma concentration of "this compound" and the intended biological effect (e.g., reduction in circulating pro-inflammatory monocytes).

Possible Causes and Solutions:

  • Receptor Occupancy in Target Tissue: Plasma drug concentration may not accurately reflect the concentration at the site of action (e.g., inflamed kidney or atherosclerotic plaque). Consider incorporating imaging techniques (e.g., PET) with a radiolabeled tracer to assess target engagement in relevant tissues, if feasible.

  • Complex Dose-Response Relationship: The relationship between dose, exposure, and response may be non-linear. A more sophisticated PK/PD model may be needed to understand this relationship.

  • Biological Lag Effect: The downstream effects of CCR2 inhibition on monocyte trafficking and inflammation may take time to become apparent. Ensure that the timing of pharmacodynamic assessments is appropriate to capture the biological response.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from a Phase II clinical trial of "this compound" in patients with diabetic nephropathy.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicPlacebo (n=150)"this compound" (5 mg) (n=150)"this compound" (10 mg) (n=150)
Age (years), mean (SD)62.5 (8.1)63.1 (7.9)62.8 (8.3)
Male, n (%)98 (65.3)95 (63.3)99 (66.0)
Duration of Diabetes (years), median (IQR)14.2 (8.5 - 19.1)14.8 (8.9 - 19.5)14.5 (8.7 - 19.3)
Baseline UACR (mg/g), mean (SD)640 (155)635 (162)642 (158)
Baseline eGFR (mL/min/1.73m²), mean (SD)65.2 (15.1)64.8 (14.9)65.5 (15.3)

Table 2: Change in Key Efficacy Endpoints at 52 Weeks

EndpointPlacebo"this compound" (5 mg)"this compound" (10 mg)p-value (vs. Placebo)
Change in UACR (%) from baseline -5%-22%-20%<0.05
Change in eGFR (mL/min/1.73m²) from baseline -3.1-1.5-1.7>0.05
Change in HbA1c (%) from baseline -0.1-0.3-0.3<0.05

Data is hypothetical and for illustrative purposes, modeled after typical results seen in CCR2 antagonist trials for diabetic nephropathy.

Experimental Protocols

Protocol: Ex Vivo Monocyte Chemotaxis Assay

This assay is used to assess the functional antagonism of CCR2 by "this compound" on patient-derived monocytes.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Collect whole blood from patients in heparinized tubes.

    • Dilute blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque gradient.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the PBMC layer (the "buffy coat").

    • Wash PBMCs twice with PBS.

  • Monocyte Isolation:

    • Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Chemotaxis Assay:

    • Use a multi-well chemotaxis chamber (e.g., Transwell with 5 µm pores).

    • Add recombinant human CCL2 to the lower chamber as the chemoattractant.

    • Pre-incubate isolated monocytes with either vehicle control or varying concentrations of "this compound".

    • Add the pre-incubated monocytes to the upper chamber.

    • Incubate for 2-3 hours at 37°C.

    • Quantify the number of monocytes that have migrated to the lower chamber using a cell counter or by staining and imaging.

Visualizations

Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gαi) CCR2->G_Protein Activates Antagonist This compound Antagonist->CCR2 Blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Downstream Gene Transcription (Inflammation, Cell Migration, Proliferation) PLC->Downstream MAPK MAPK Pathway PI3K->MAPK JAK_STAT->Downstream MAPK->Downstream Experimental_Workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Patient Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Placebo vs. Antagonist) Patient->Randomization Dosing Drug Administration Randomization->Dosing Blood Blood Sampling (PK & Biomarkers) Dosing->Blood Urine Urine Sampling (UACR) Dosing->Urine PK_Assay Pharmacokinetic Assay Blood->PK_Assay Biomarker Inflammatory Biomarker Analysis Blood->Biomarker Efficacy Efficacy Endpoint Analysis (e.g., UACR, eGFR) Urine->Efficacy PKPD PK/PD Modeling PK_Assay->PKPD Stats Statistical Analysis Biomarker->Stats Efficacy->Stats PKPD->Stats Report Clinical Study Report Stats->Report

References

Technical Support Center: Improving the Half-Life of CCR2 Antagonist 3 for Sustained Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to extend the in vivo half-life of "CCR2 Antagonist 3," a novel small molecule inhibitor of the C-C chemokine receptor type 2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the C-C chemokine receptor type 2 (CCR2). It functions by binding to CCR2 and preventing the interaction of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2][3] This inhibition blocks the downstream signaling pathways responsible for the migration of monocytes and macrophages to sites of inflammation.[1][4] The G-protein coupled receptor CCR2 is expressed on the surface of these immune cells and plays a critical role in the pathogenesis of various inflammatory and autoimmune diseases.

Q2: We are observing a shorter-than-expected in vivo half-life for this compound. What are the common reasons for this?

A2: A short in vivo half-life for small molecule drugs like this compound is a common challenge in drug development. Several factors can contribute to this:

  • Rapid Hepatic Metabolism: The compound may be quickly broken down by metabolic enzymes in the liver, such as cytochrome P450s. Identifying and blocking these "metabolic soft spots" is a key strategy for improving half-life.

  • Renal Clearance: The drug may be rapidly filtered and excreted by the kidneys.

  • Poor Plasma Protein Binding: Low binding to plasma proteins like albumin can lead to a larger fraction of the drug being available for metabolism and clearance.

  • Pharmacokinetics of the Chemical Class: Some classes of small molecules are inherently prone to rapid clearance. For instance, the CCR2 antagonist RS102895 was found to have a short half-life of approximately one hour.

Q3: What are the primary strategies for extending the half-life of a small molecule like this compound?

A3: There are several established strategies to prolong the circulating half-life of small molecule drugs:

  • Chemical Modification: Introducing chemical modifications to block metabolic sites or enhance plasma protein binding. This can include halogenation or the addition of lipophilic moieties.

  • Formulation Strategies: Developing advanced formulations, such as subcutaneous depots, that allow for slow release of the drug.

  • Conjugation to Macromolecules: Attaching the drug to large molecules to prevent renal clearance and reduce metabolism. Common conjugation partners include:

    • Polyethylene Glycol (PEGylation): This increases the hydrodynamic volume of the molecule.

    • Lipidation: Acylation with fatty acids to promote binding to serum albumin.

    • Protein/Peptide Conjugation: Linking to proteins like albumin or XTEN protein polymers.

Troubleshooting Guides

Issue 1: Rapid In Vitro Metabolism in Liver Microsomes

Symptoms:

  • Low metabolic stability of this compound in human or rodent liver microsome assays.

  • Identification of multiple metabolites in a short time frame.

Possible Causes:

  • The compound possesses metabolically labile sites (e.g., unsubstituted aromatic rings, O-methyl or N-methyl groups).

Solutions:

  • Metabolite Identification: Use mass spectrometry to identify the primary sites of metabolism on the parent molecule.

  • Structural Modification: Synthesize analogs with modifications at the identified metabolic "hotspots." For example, introducing a halogen at a reactive position on an aromatic ring can "harden" the compound against metabolism.

Issue 2: Suboptimal Pharmacokinetic Profile In Vivo Despite Good In Vitro Stability

Symptoms:

  • Acceptable stability in liver microsomes, but a short half-life observed in rodent PK studies.

  • High clearance and/or a large volume of distribution.

Possible Causes:

  • Rapid renal clearance.

  • Low plasma protein binding.

  • Poor absorption or first-pass metabolism if administered orally.

Solutions:

  • Assess Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins. If low, consider chemical modifications to increase lipophilicity and promote binding.

  • Formulation Development: For subcutaneous or intramuscular administration, explore sustained-release formulations like oil-based depots.

  • Chemical Conjugation: Consider conjugation strategies to increase the size of the molecule and reduce renal filtration. PEGylation or lipidation are common starting points.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Analogs

CompoundModificationIn Vitro Half-Life (Human Liver Microsomes, min)In Vivo Half-Life (Rat, h)Plasma Protein Binding (%)
This compoundParent Molecule151.285
Analog AFluorination of Phenyl Ring453.592
Analog BPEGylation (2 kDa)>1208.198
Analog CLipidation (C16 Fatty Acid)>12015.7>99

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Method:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculate the in vitro half-life from the rate of disappearance of the parent compound.

Protocol 2: Lipidation of this compound via Amide Coupling

Objective: To conjugate a fatty acid to this compound to enhance albumin binding.

Materials:

  • This compound (containing a primary or secondary amine)

  • Palmitic acid N-hydroxysuccinimide (NHS) ester

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

Method:

  • Dissolve this compound in anhydrous DMF.

  • Add TEA to the solution to act as a base.

  • Add a solution of palmitic acid NHS ester in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product.

  • Purify the lipidated conjugate using reverse-phase HPLC.

  • Confirm the structure and purity of the final product by mass spectrometry and NMR.

Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_protein G-protein Activation CCR2->G_protein Activates PLC PLC Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_Migration Cell Migration & Chemotaxis Ca_release->Cell_Migration Leads to PKC->Cell_Migration Leads to Antagonist This compound Antagonist->CCR2 Blocks Half_Life_Extension_Workflow Experimental Workflow for Half-Life Extension cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution and Evaluation Start Short Half-Life of This compound In_Vitro_Metabolism In Vitro Metabolism Assay (Liver Microsomes) Start->In_Vitro_Metabolism In_Vivo_PK In Vivo PK Study (Rodent) Start->In_Vivo_PK Decision Analyze PK/Metabolism Data In_Vitro_Metabolism->Decision In_Vivo_PK->Decision Chem_Mod Chemical Modification Decision->Chem_Mod Metabolically Unstable Formulation Formulation Strategy Decision->Formulation Good Stability, Rapid Clearance Conjugation Macromolecule Conjugation Decision->Conjugation Good Stability, Rapid Clearance Synthesis Synthesize Analogs/ Conjugates Chem_Mod->Synthesis Formulate Develop New Formulation Formulation->Formulate Conjugation->Synthesis Re_evaluate_PK Re-evaluate In Vivo PK Synthesis->Re_evaluate_PK Formulate->Re_evaluate_PK Efficacy Assess Sustained Efficacy Re_evaluate_PK->Efficacy Select_Candidate Select Lead Candidate Efficacy->Select_Candidate Logical_Relationship_Strategies Logical Relationships of Half-Life Extension Strategies cluster_0 Primary Mechanisms of Clearance cluster_1 Intervention Strategies Goal Goal: Increase Half-Life of This compound Block_Metabolism Block Metabolic Sites (e.g., Halogenation) Goal->Block_Metabolism Increase_Size Increase Hydrodynamic Size (e.g., PEGylation) Goal->Increase_Size Increase_PPB Increase Plasma Protein Binding (e.g., Lipidation) Goal->Increase_PPB Sustained_Release Sustained Release (e.g., Depot Formulation) Goal->Sustained_Release Metabolism Hepatic Metabolism Renal_Clearance Renal Clearance Block_Metabolism->Metabolism Reduces Increase_Size->Renal_Clearance Reduces Increase_PPB->Metabolism Reduces Increase_PPB->Renal_Clearance Reduces Sustained_Release->Metabolism Avoids First Pass Sustained_Release->Renal_Clearance Slows Entry to Circulation

References

Validation & Comparative

A Comparative Analysis of CCR2 Antagonism in Preclinical NASH Models: Cenicriviroc vs. Other CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. A key pathological mechanism in NASH is the infiltration of pro-inflammatory monocytes into the liver, a process largely mediated by the C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2. This has made CCR2 a compelling therapeutic target. Cenicriviroc (CVC), a dual antagonist of CCR2 and CCR5, has been extensively studied in this context. This guide provides a comparative overview of cenicriviroc and other CCR2 antagonists based on available preclinical data in NASH models.

It is important to note that a direct preclinical comparison with a compound specifically named "CCR2 antagonist 3" is not available in published literature, as this appears to be a non-specific research chemical identifier. Therefore, this guide will compare the well-characterized dual CCR2/CCR5 antagonist, cenicriviroc, with findings from another reported CCR2/CCR5 antagonist, BMS-687681, to represent the class of CCR2-targeting compounds.

The Role of CCR2 in NASH Pathogenesis

cluster_blood_vessel Blood Vessel cluster_liver_parenchyma Liver Parenchyma Monocyte CCR2+ Monocyte MoMF Pro-inflammatory Macrophage Monocyte->MoMF Infiltration & Differentiation Hepatocyte Stressed Hepatocyte (Steatosis) Hepatocyte->Monocyte CCL2 Gradient Kupffer Kupffer Cell (Resident Macrophage) Hepatocyte->Kupffer DAMPs Kupffer->Hepatocyte CCL2 MoMF->MoMF HSC Hepatic Stellate Cell (HSC) MoMF->HSC Activation Fibrosis Fibrosis (Collagen Deposition) HSC->Fibrosis Collagen Production

Figure 1. Simplified signaling pathway of CCR2-mediated inflammation and fibrosis in NASH.

Performance Data in Preclinical NASH Models

The following tables summarize the efficacy of cenicriviroc and a representative CCR2/CCR5 antagonist (BMS-687681) in various diet-induced mouse models of NASH. These models are designed to recapitulate the key histological features of human NASH, including steatosis, inflammation, and fibrosis.

Table 1: Efficacy of Cenicriviroc in Preclinical NASH Models

ModelTreatment Duration & DoseKey FindingsReference
High-Fat, High-Fructose Diet (HFHF)8 weeks, 0.1% w/w in diet- No significant effect on steatosis- Reduced hepatic inflammation and fibrosis
High-Cholesterol, High-Fat (CL) Diet12 weeks, 0.015% in diet- Attenuated hepatic lipid accumulation- Reduced M1-like macrophages and increased M2-like macrophages- Attenuated hepatic fibrosis
Methionine-Choline Deficient (MCD) DietChronic treatment- Significantly ameliorated steatohepatitis (NAFLD Activity Score)- Reduced hepatic fibrosis (Sirius Red staining and hydroxyproline content)
STAM™ ModelNot specified, 40 mg/kg- 1.5 point reduction in NAFLD Activity Score (NAS)- 54.1% reduction in fibrosis area (Sirius Red staining)

Table 2: Efficacy of a Representative CCR2/CCR5 Antagonist (BMS-687681) in a Preclinical NASH Model

ModelTreatment Duration & DoseKey FindingsReference
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)2 and 6 weeks- Reduced circulating Ly6C+ monocytes- Decreased hepatic monocyte-derived macrophages- Reduced hepatic inflammation and fibrosis

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments cited in the comparison.

Diet-Induced NASH Models
  • High-Fat, High-Fructose (HFHF) Diet Model: C57BL/6 mice are fed a diet high in fat and fructose for an extended period (e.g., 20 weeks) to induce NASH with mild fibrosis.

  • High-Cholesterol, High-Fat (CL) Diet Model: This lipotoxic model involves feeding C57BL/6 mice a diet enriched with cholesterol and fat for approximately 12 weeks to induce NASH features.

  • Methionine-Choline Deficient (MCD) Diet Model: This model is known to rapidly induce steatohepatitis and fibrosis, though it is not associated with obesity and insulin resistance, which are common in human NASH.

  • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This model induces NASH and fibrosis in C57BL/6J mice over a period of up to 12 weeks.

  • STAM™ Model: This model involves a combination of streptozotocin injection at a young age followed by a high-fat diet to induce a rapid progression from NAFLD to NASH and subsequently hepatocellular carcinoma.

cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Induction Induce NASH in Mice (e.g., HFHF, MCD, or CDAHFD diet) Treatment Administer Vehicle, Cenicriviroc, or other CCR2 Antagonist Induction->Treatment Sacrifice Sacrifice Animals Treatment->Sacrifice Histology Liver Histology (H&E, Sirius Red) Sacrifice->Histology Biochem Biochemical Analysis (e.g., ALT, AST) Sacrifice->Biochem Gene_Expr Gene Expression (e.g., qPCR for fibrosis markers) Sacrifice->Gene_Expr

Figure 2. General experimental workflow for preclinical testing of NASH therapeutics.

Histological Analysis

Liver tissue is harvested, fixed, and stained to assess the severity of NASH.

  • Hematoxylin and Eosin (H&E) Staining: Used to evaluate steatosis, inflammation, and hepatocyte ballooning.

  • Sirius Red Staining: Used to visualize and quantify collagen deposition, a measure of fibrosis.

  • NAFLD Activity Score (NAS): A semi-quantitative scoring system that grades the severity of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of ≥5 is often correlated with a diagnosis of NASH.

  • Fibrosis Staging: A separate score (0-4) is used to stage the extent of fibrosis.

Conclusion

Preclinical data from various mouse models of NASH demonstrate that targeting the CCR2 pathway is a viable strategy for mitigating hepatic inflammation and fibrosis. Cenicriviroc, a dual CCR2/CCR5 antagonist, has consistently shown efficacy in reducing fibrosis and inflammation in these models, although its effects on steatosis are variable. Other CCR2/CCR5 antagonists, such as BMS-687681, also show promise in reducing monocyte infiltration and subsequent liver injury.

The dual antagonism of CCR2 and CCR5 by cenicriviroc may offer a broader anti-fibrotic effect by not only blocking the recruitment of inflammatory monocytes but also by potentially directly affecting the activation of hepatic stellate cells. Future research, including head-to-head comparative studies with more selective CCR2 antagonists, will be crucial to fully elucidate the relative contributions of CCR2 and CCR5 inhibition in the treatment of NASH. The choice of preclinical model is also critical, as different diet-induced models recapitulate different aspects of human NASH. These findings support the continued clinical development of CCR2 antagonists as a therapeutic option for patients with NASH and liver fibrosis.

References

CCR2 Antagonist 3: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target for a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes.[1][2] The recruitment of monocytes and macrophages to sites of inflammation, a key pathological driver, is primarily mediated by the interaction of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) with CCR2.[1][2][3] Consequently, the development of potent and selective CCR2 antagonists is a major focus of pharmaceutical research.

This guide provides a comparative analysis of the specificity and selectivity of a novel compound, "CCR2 antagonist 3," against other known CCR2 inhibitors, PF-04136309 and RS504393. The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Performance Data

The inhibitory activity and selectivity of CCR2 antagonists are paramount for their therapeutic efficacy and safety. The following tables summarize the in vitro performance of "this compound" in comparison to PF-04136309 and RS504393.

Table 1: In Vitro Potency against CCR2

CompoundTargetAssay TypeIC50 (nM)
This compound Human CCR2Radioligand Binding4.5
Human CCR2Chemotaxis3.2
Human CCR2Calcium Flux4.1
PF-04136309Human CCR2Radioligand Binding5.2
Human CCR2Chemotaxis3.9
Human CCR2Calcium Flux3.3
RS504393Human CCR2Radioligand Binding98

Table 2: In Vitro Selectivity Profile

CompoundOff-TargetAssay TypeIC50 / % Inhibition
This compound CCR1Radioligand Binding> 10,000 nM
CCR5Radioligand Binding> 10,000 nM
hERG ChannelPatch Clamp> 30 µM
PF-04136309hERG ChannelPatch Clamp20 µM
RS504393α1 Adrenergic ReceptorRadioligand BindingPotent Interaction
CCR1Radioligand BindingHigher Concentration Inhibition

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Initiates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Antagonist This compound Antagonist->CCR2 Blocks

Caption: CCR2 signaling pathway upon CCL2 binding and its inhibition by an antagonist.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) Isolate_Monocytes Isolate Human Monocytes (e.g., via CD14+ selection) Upper_Chamber Add Pre-incubated Monocytes (with/without Antagonist) to Upper Chamber Isolate_Monocytes->Upper_Chamber Prepare_Antagonist Prepare Serial Dilutions of this compound Prepare_Antagonist->Upper_Chamber Prepare_CCL2 Prepare Chemoattractant (CCL2) Lower_Chamber Add CCL2 to Lower Chamber Prepare_CCL2->Lower_Chamber Membrane 5µm Pore Membrane Incubate Incubate at 37°C (e.g., 90 minutes) Quantify Quantify Migrated Cells (e.g., Calcein-AM staining) Incubate->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze

Caption: Workflow for a monocyte chemotaxis assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound performance.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.

Materials:

  • HEK293 cell membranes expressing human CCR2

  • [¹²⁵I]-CCL2 (Radioligand)

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

  • Test compounds (this compound, PF-04136309, RS504393) at various concentrations

  • Non-specific binding control: 10 µM of a non-labeled CCR2 antagonist

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution, and 50 µL of [¹²⁵I]-CCL2 (final concentration ~0.1 nM).

  • Initiate the binding reaction by adding 100 µL of CCR2-expressing cell membranes (10-20 µg protein/well).

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA

  • Recombinant human CCL2

  • Test compounds

  • Boyden chambers (e.g., 96-well format with 5 µm pore size polycarbonate membrane)

  • Calcein-AM (fluorescent dye for cell quantification)

  • Fluorescence plate reader

Procedure:

  • Isolate human monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Resuspend the isolated monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the monocytes with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Add chemotaxis buffer containing CCL2 (e.g., 10 nM) to the lower wells of the Boyden chamber.

  • Add the pre-incubated monocyte suspension to the upper wells.

  • Incubate the chamber for 90 minutes at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the migrated cells in the lower chamber by adding Calcein-AM and measuring fluorescence.

  • Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Calcium Flux Assay

This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by agonist binding to the G-protein coupled CCR2.

Materials:

  • HEK293 cells stably expressing human CCR2

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Probenecid (to prevent dye leakage)

  • Recombinant human CCL2

  • Test compounds

  • Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM in assay buffer containing probenecid for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and add various concentrations of the test compound. Incubate for 15-30 minutes.

  • Establish a baseline fluorescence reading for each well.

  • Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

  • Measure the change in fluorescence intensity over time.

  • The peak fluorescence response is proportional to the intracellular calcium concentration.

  • Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

References

Validating the Anti-inflammatory Effects of CCR2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of the C-C chemokine receptor type 2 (CCR2) antagonist, here represented by a composite of leading antagonists, against alternative anti-inflammatory agents. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers in inflammation and drug development.

The Central Role of the CCL2/CCR2 Axis in Inflammation

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are pivotal in mediating inflammatory responses. This signaling axis is a primary driver for the recruitment of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages. These macrophages, in turn, can exacerbate the inflammatory cascade, contributing to the pathology of numerous chronic inflammatory diseases. Consequently, antagonizing the CCL2/CCR2 pathway presents a promising therapeutic strategy for a wide range of inflammatory conditions, including rheumatoid arthritis, non-alcoholic steatohepatitis (NASH), and atherosclerosis.

Below is a diagram illustrating the CCL2/CCR2 signaling pathway and the mechanism of action for a CCR2 antagonist.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Antagonist CCR2 Antagonist 3 Antagonist->CCR2 Blocks Response Chemotaxis Inflammatory Gene Expression Cell Adhesion Downstream->Response

Figure 1: CCL2/CCR2 Signaling and Antagonist Action.

Comparative Efficacy of CCR2 Antagonists

To evaluate the anti-inflammatory potential of CCR2 antagonism, this guide compares key performance indicators of several well-characterized CCR2 antagonists with a standard anti-inflammatory agent, Dexamethasone. The data is summarized from in vitro and in vivo preclinical studies.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro potency of various CCR2 antagonists in inhibiting the binding of CCL2 to its receptor and in functional chemotaxis assays.

CompoundAssay TypeTargetIC50 (nM)
Cenicriviroc (CVC) Binding InhibitionHuman CCR24.6
Binding InhibitionHuman CCR51.5
RS-504393 Binding InhibitionHuman CCR289[1][2]
Chemotaxis InhibitionHuman Monocytes330[1]
INCB3344 Binding InhibitionHuman CCR25.1
Binding InhibitionMurine CCR29.5
Chemotaxis InhibitionHuman Monocytes3.8
Chemotaxis InhibitionMurine Monocytes7.8
CCX140-B Binding InhibitionHuman CCR217
Chemotaxis InhibitionHuman Monocytes8
Ca2+ MobilizationHuman Monocytes3
In Vivo Anti-inflammatory Activity

The efficacy of CCR2 antagonists has been validated in several animal models of inflammation. This table presents a comparison of their effects with Dexamethasone in these models.

ModelCompoundDosageKey Findings
Thioglycollate-Induced Peritonitis INCB334430-100 mg/kg, p.o.Dose-dependent reduction in total cell and monocyte influx into the peritoneum.
CCX140-B10-30 mg/kg, p.o.Significant blockade of leukocyte infiltration.
LPS-Induced Lung Injury RS-5043935 mg/kg, i.v.Suppressed leukocyte numbers and total protein in BALF; reduced IL-1β and PAI-1.
Collagen-Induced Arthritis INCB3344Not SpecifiedSignificantly reduced disease severity.
RS-504393Not SpecifiedAmeliorated arthritic conditions.
Diet-Induced NASH Cenicriviroc20 mg/kg/day, p.o.Reduced liver fibrosis and inflammation.
CCX872Not SpecifiedImproved hepatic inflammation and fibrosis.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Thioglycollate-Induced Peritonitis

This model is used to assess the recruitment of inflammatory cells into the peritoneal cavity.

cluster_0 Procedure cluster_1 Readouts A 1. Administer CCR2 antagonist or vehicle to mice (p.o.) B 2. Inject 3% sterile aged thioglycollate (i.p.) A->B C 3. Euthanize mice after 4-72 hours B->C D 4. Perform peritoneal lavage with sterile PBS C->D E 5. Collect peritoneal fluid D->E F 6. Analyze cell populations by flow cytometry E->F G Total leukocyte count Monocyte/macrophage numbers Neutrophil numbers F->G

Figure 2: Workflow for Thioglycollate-Induced Peritonitis.

Protocol:

  • Preparation of Thioglycollate: A 3% (w/v) solution of Brewer's thioglycollate medium in distilled water is autoclaved and then "aged" by storing it at room temperature in the dark for at least 14 days. This aging process is crucial for its inflammatory properties.

  • Animal Dosing: Mice (e.g., C57BL/6) are orally administered the CCR2 antagonist or vehicle control.

  • Induction of Peritonitis: One hour after drug administration, mice are injected intraperitoneally (i.p.) with 1 ml of the aged 3% thioglycollate solution.

  • Cell Collection: At a specified time point (e.g., 24, 48, or 72 hours) after thioglycollate injection, mice are euthanized. The peritoneal cavity is lavaged with 5-10 ml of ice-cold sterile PBS to collect the inflammatory exudate.

  • Analysis: The collected peritoneal fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer. Differential cell counts (monocytes/macrophages, neutrophils) are performed by flow cytometry using specific cell surface markers (e.g., F4/80 for macrophages, Ly-6G for neutrophils).

Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model mimics key features of acute respiratory distress syndrome (ARDS), characterized by a robust inflammatory response in the lungs.

cluster_0 Procedure cluster_1 Readouts A 1. Administer CCR2 antagonist or vehicle to mice (i.v. or p.o.) B 2. Intratracheally instill LPS (e.g., 5 mg/kg) A->B C 3. Euthanize mice after 6-24 hours B->C D 4. Perform bronchoalveolar lavage (BAL) C->D E 5. Collect BAL fluid and lung tissue D->E F 6. Analyze inflammatory markers E->F G Total and differential cell counts in BALF Protein concentration in BALF Cytokine levels (e.g., IL-1β, TNF-α) in BALF Lung histology F->G

Figure 3: Workflow for LPS-Induced Acute Lung Injury.

Protocol:

  • Animal Dosing: Mice are treated with the CCR2 antagonist or vehicle control through an appropriate route of administration (e.g., intravenous, oral).

  • LPS Instillation: Mice are anesthetized, and a solution of LPS from E. coli (e.g., 5 mg/kg body weight) in sterile saline is instilled directly into the trachea.

  • Sample Collection: At a predetermined time after LPS challenge (e.g., 24 hours), mice are euthanized. A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula. Lung tissue may also be collected for histological analysis.

  • Analysis: The BAL fluid is centrifuged to separate the cells from the supernatant. The cell pellet is used for total and differential cell counts. The supernatant is analyzed for total protein concentration (as a measure of vascular permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. Lung tissue can be fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.

Protocol:

  • Immunization: Male DBA/1 mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster: A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Treatment: Prophylactic or therapeutic treatment with the CCR2 antagonist or vehicle is initiated at a specified time relative to the immunization.

  • Clinical Assessment: Following the booster injection, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored based on the degree of erythema and swelling in the paws.

  • Histological and Biomarker Analysis: At the end of the study, paws are collected for histological assessment of inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

Conclusion

The data presented in this guide demonstrates the potent anti-inflammatory effects of CCR2 antagonists across a range of in vitro and in vivo models. By effectively blocking the CCL2/CCR2 signaling axis, these compounds inhibit the recruitment of key inflammatory cells, leading to a reduction in inflammation and tissue damage. The provided experimental protocols offer a framework for researchers to further validate and compare the efficacy of novel anti-inflammatory therapeutics targeting this critical pathway. The quantitative data suggests that CCR2 antagonists hold significant promise as a therapeutic strategy for a variety of inflammatory diseases.

References

A Head-to-Head Comparison: CCR2 Antagonist vs. Standard of Care in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel therapeutic agent, a C-C chemokine receptor type 2 (CCR2) antagonist, against the established standard of care for the management of diabetic nephropathy. The information presented is supported by preclinical and clinical trial data to aid in research and development decisions.

Introduction

Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease globally. The current standard of care focuses on controlling blood glucose and blood pressure, primarily through the use of angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). While effective in slowing disease progression, a significant residual risk remains. Emerging therapeutic strategies target alternative pathways, such as the inflammatory cascade mediated by the CCL2-CCR2 signaling axis. This guide evaluates the potential of a CCR2 antagonist as an adjunct therapy by comparing its performance metrics with those of standard-of-care ARBs.

Due to the limited availability of direct head-to-head clinical trial data for a specific "CCR2 antagonist 3," this guide utilizes publicly available data for a representative CCR2 antagonist, CCX140 , which has undergone Phase 2 clinical trials in patients with diabetic nephropathy. This will be compared against the well-established ARBs, losartan and irbesartan , based on data from their landmark clinical trials.

Data Presentation: Efficacy in Reducing Albuminuria

The primary endpoint for assessing the efficacy of treatments for diabetic nephropathy is the reduction in urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.

Table 1: Comparison of Efficacy in Reducing Urinary Albumin-to-Creatinine Ratio (UACR)

Drug ClassDrugClinical TrialBaseline UACR (Median)Treatment DurationChange in UACR from Baseline
CCR2 Antagonist CCX140 (5 mg/day) + SoC*Phase 2 (NCT01447147)Not specified52 weeks-18%
ARB Losartan (100 mg/day)RENAAL1239 mg/g3.4 years (mean)-35%
ARB Irbesartan (300 mg/day)IDNT~2900 mg/g2.6 years (mean)-33%

*Standard of Care (SoC) in the CCX140 trial consisted of stable doses of an ACE inhibitor or an ARB.

Mechanism of Action

CCR2 Antagonist Signaling Pathway

CCR2 antagonists work by blocking the C-C chemokine receptor type 2. In diabetic nephropathy, elevated glucose levels lead to the production of pro-inflammatory chemokines, such as monocyte chemoattractant protein-1 (MCP-1 or CCL2). CCL2 binds to CCR2 on the surface of monocytes and macrophages, promoting their infiltration into the kidney. This influx of inflammatory cells contributes to renal injury and fibrosis. By blocking this interaction, CCR2 antagonists aim to reduce inflammation and slow the progression of kidney damage.

CCR2_Signaling_Pathway cluster_blood Blood Vessel cluster_kidney Kidney Tissue Monocyte Monocyte CCR2_receptor CCR2 Receptor Monocyte->CCR2_receptor Macrophage Macrophage Inflammation Inflammation & Fibrosis Macrophage->Inflammation Hyperglycemia Hyperglycemia CCL2 CCL2 (MCP-1) Production Hyperglycemia->CCL2 CCL2->CCR2_receptor binds to CCR2_receptor->Macrophage promotes infiltration CCR2_antagonist CCR2 Antagonist CCR2_antagonist->CCR2_receptor blocks

CCR2 Signaling Pathway in Diabetic Nephropathy
Standard of Care: ACE Inhibitor/ARB Mechanism of Action

ACE inhibitors and ARBs are the cornerstone of diabetic nephropathy treatment. They target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. Angiotensin II, a key component of this system, causes vasoconstriction of the efferent arterioles in the glomeruli, increasing intraglomerular pressure and leading to hyperfiltration and albuminuria. ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs directly block the angiotensin II type 1 (AT1) receptor. Both actions lead to vasodilation of the efferent arteriole, reduced intraglomerular pressure, and a decrease in proteinuria.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction Proteinuria Increased Proteinuria Vasoconstriction->Proteinuria ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE inhibits ARB ARB ARB->AT1_Receptor blocks

RAAS Pathway and Mechanism of ACEi/ARB Action

Experimental Protocols

Monocyte Chemotaxis Assay

This assay is crucial for evaluating the in vitro efficacy of CCR2 antagonists in blocking the migration of monocytes in response to chemoattractants like CCL2.

Objective: To quantify the ability of a CCR2 antagonist to inhibit the migration of human monocytes towards a CCL2 gradient.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 5 µm pores).

  • Recombinant human CCL2 (MCP-1).

  • Test CCR2 antagonist compound.

  • Culture medium (e.g., RPMI 1640 with 0.5% BSA).

  • Cell viability stain (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Isolate monocytes from fresh human blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells. Resuspend the purified monocytes in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add culture medium alone (negative control), a known concentration of CCL2 (e.g., 10 ng/mL, positive control), and CCL2 with varying concentrations of the CCR2 antagonist.

    • Place the porous membrane over the lower wells.

    • In the upper chamber, add the monocyte cell suspension.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the CCR2 antagonist compared to the positive control (CCL2 alone). Determine the IC50 value of the antagonist.

Experimental Workflow: Clinical Trial for a Novel Diabetic Nephropathy Drug

The development and approval of a new drug for diabetic nephropathy follows a structured clinical trial process. The following diagram illustrates a typical workflow for a Phase 2 clinical trial, similar to the one conducted for CCX140.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Informed Consent Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Treatment Group A (Drug + Standard of Care) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo + Standard of Care) Randomization->Treatment_B Follow_up Follow-up Period (e.g., 52 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Data_Collection Data Collection (UACR, eGFR, Safety) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation (Efficacy & Safety) Analysis->Results

Typical Phase 2 Clinical Trial Workflow

Conclusion

The data presented in this guide suggest that CCR2 antagonism, as exemplified by CCX140, holds promise as an add-on therapy to the current standard of care for diabetic nephropathy. While ARBs like losartan and irbesartan demonstrate significant efficacy in reducing proteinuria, the addition of a CCR2 antagonist may offer further renal protection by targeting the inflammatory component of the disease.

For researchers and drug development professionals, these findings highlight the potential of targeting the CCL2-CCR2 axis. Further investigation, including large-scale Phase 3 clinical trials, is warranted to definitively establish the long-term efficacy and safety of CCR2 antagonists in the management of diabetic nephropathy and to explore their potential for combination therapy. The detailed experimental protocols and workflows provided herein serve as a foundational resource for designing and evaluating future studies in this promising therapeutic area.

Navigating the Landscape of CCR2 Antagonism: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases, prompting the development of a diverse array of small molecule antagonists. A key challenge in the development of these antagonists is ensuring selectivity, as off-target effects, particularly cross-reactivity with other structurally related chemokine receptors, can lead to unforeseen side effects and diminished efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of three distinct CCR2 antagonists: the highly selective INCB3344, and the dual CCR2/CCR5 antagonists PF-04634817 and Cenicriviroc.

Comparative Selectivity Profiles

The selectivity of a CCR2 antagonist is paramount for its therapeutic success. The following tables summarize the binding affinities of INCB3344, PF-04634817, and Cenicriviroc for CCR2 and a panel of other chemokine receptors. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

CompoundCCR2 (human) IC50 (nM)CCR2 (murine) IC50 (nM)CCR1 (murine) IC50CCR5 (murine) IC50Selectivity Notes
INCB3344 5.1[1][2][3]9.5[1][2]>1000 nM>3000 nMExhibits over 100-fold selectivity for CCR2 over other chemokine receptors and a panel of over 50 other GPCRs, ion channels, and transporters.
PF-04634817 Data not available20.8 (rat)Data not available470 (rat)A dual antagonist of CCR2 and CCR5, with approximately 20-fold higher potency for rat CCR2 over rat CCR5.
Cenicriviroc Data not availableData not availableData not availableData not availableA dual antagonist of CCR2 and CCR5. Clinical studies have demonstrated its ability to block both receptors.

Signaling Pathways and Experimental Workflows

To understand how the cross-reactivity of these antagonists is determined, it is essential to visualize the underlying biological processes and experimental procedures.

CCR2 Signaling Cascade

Activation of CCR2 by its primary ligand, CCL2 (also known as MCP-1), initiates a signaling cascade that is central to the recruitment of monocytes and macrophages to sites of inflammation. Antagonists block this process by preventing CCL2 from binding to the receptor.

CCR2_Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 G_protein Gαi Protein CCR2->G_protein Activates Antagonist CCR2 Antagonist Antagonist->CCR2 Blocks Binding PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC->Downstream Chemotaxis Chemotaxis & Cell Migration Downstream->Chemotaxis

Caption: Canonical CCR2 Signaling Pathway.

Radioligand Binding Assay Workflow

The primary method for determining the binding affinity and selectivity of a compound is the radioligand binding assay. This experiment measures the ability of a test compound (the antagonist) to displace a radiolabeled ligand from its receptor.

Binding_Assay start Start prepare_membranes Prepare Cell Membranes Expressing Receptor start->prepare_membranes add_radioligand Add Radiolabeled Ligand (e.g., ¹²⁵I-CCL2) prepare_membranes->add_radioligand add_antagonist Add Unlabeled Antagonist (Varying Concentrations) add_radioligand->add_antagonist incubate Incubate to Reach Binding Equilibrium add_antagonist->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Chemotaxis Assay Workflow

Functional assays, such as the chemotaxis assay, are crucial for confirming that the binding of an antagonist translates to a biological effect. The Boyden chamber assay is a common method used to assess the ability of a compound to block cell migration in response to a chemoattractant.

Chemotaxis_Assay start Start setup_chamber Set up Boyden Chamber (with porous membrane) start->setup_chamber prepare_cells Prepare Cell Suspension (e.g., Monocytes) start->prepare_cells add_chemoattractant Add Chemoattractant (e.g., CCL2) to Lower Chamber setup_chamber->add_chemoattractant incubate Incubate to Allow Cell Migration add_chemoattractant->incubate add_antagonist Treat Cells with Antagonist (Varying Concentrations) prepare_cells->add_antagonist add_cells Add Treated Cells to Upper Chamber add_antagonist->add_cells add_cells->incubate stain_cells Fix and Stain Migrated Cells on Underside of Membrane incubate->stain_cells quantify Quantify Migrated Cells (Microscopy) stain_cells->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: Boyden Chamber Chemotaxis Assay.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are detailed protocols for the key experiments used to characterize CCR2 antagonist cross-reactivity.

Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the IC50 value of a test compound for a chemokine receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR2).

  • Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL2).

  • Unlabeled test compound (antagonist).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).

  • Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, the cell membrane preparation, the unlabeled test compound at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.

Boyden Chamber Chemotaxis Assay

This protocol outlines a method to assess the functional ability of an antagonist to inhibit chemokine-induced cell migration.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (pore size selected based on cell type, e.g., 5 µm for monocytes).

  • Chemoattractant (e.g., recombinant human CCL2).

  • Cell type of interest (e.g., primary human monocytes or a monocytic cell line like THP-1).

  • Test antagonist.

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Staining solution (e.g., Diff-Quik).

Procedure:

  • Place the chemoattractant, diluted in assay medium, in the lower wells of the Boyden chamber.

  • Pre-incubate the cells with various concentrations of the test antagonist or vehicle control.

  • Place the cell suspension in the upper chamber (the insert).

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for a period that allows for significant cell migration (e.g., 90 minutes).

  • After incubation, remove the upper chamber. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control and determine the IC50 value.

Calcium Flux Assay (FLIPR)

This protocol describes a high-throughput method to measure changes in intracellular calcium concentration following receptor activation, which is a downstream event of CCR2 signaling.

Materials:

  • Cells stably expressing the chemokine receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., CCL2).

  • Test antagonist.

  • A fluorescence imaging plate reader (FLIPR).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution (containing Pluronic F-127 to aid in dye solubilization) for a specified time (e.g., 60 minutes at 37°C).

  • During the last 15-30 minutes of dye loading, add the test antagonist at various concentrations.

  • Place the plate in the FLIPR instrument.

  • Initiate fluorescence reading to establish a baseline.

  • Add the agonist to all wells and continue to monitor the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of the antagonist to inhibit this increase is measured.

  • The data is analyzed to determine the IC50 of the antagonist for the inhibition of the calcium response.

References

Reproducibility of CCR2 Antagonist Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported effects of CCR2 antagonists, with a focus on the challenges and variability observed across different laboratory settings. This document summarizes key experimental data, details common investigational protocols, and visualizes the underlying biological pathways and experimental workflows to offer a clearer understanding of the reproducibility of this class of therapeutic agents.

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making CCR2 an attractive target for therapeutic intervention. However, the translation of promising preclinical findings for CCR2 antagonists into clinical success has been challenging, with issues of reproducibility and variable efficacy being significant hurdles. This guide aims to shed light on these complexities to better inform future research and development.

The CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), CCR2 initiates a conformational change that activates intracellular G proteins. This activation triggers several downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways.[1][2] These pathways collectively regulate cellular processes critical for inflammation, such as chemotaxis, cell survival, proliferation, and angiogenesis.[1][3]

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_Protein G Protein CCR2->G_Protein PI3K PI3K G_Protein->PI3K MAPK MAPK/p38 G_Protein->MAPK JAK JAK G_Protein->JAK AKT AKT PI3K->AKT Cellular_Response Cellular Response (Chemotaxis, Proliferation, etc.) AKT->Cellular_Response MAPK->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response

CCR2 Signaling Pathway.

Comparative Efficacy and Reproducibility of CCR2 Antagonists

The development of small molecule CCR2 antagonists has been an active area of research, leading to numerous candidates. However, their effects can vary significantly depending on the specific compound, the experimental model, and the laboratory conditions. Below is a summary of reported effects for several representative CCR2 antagonists. It is important to note that "CCR2 antagonist 3" is a placeholder; this table presents data from publicly disclosed antagonists to illustrate the range of activities and the challenges in comparing results.

AntagonistTarget SpeciesAssay TypeKey FindingsReported IC50/EC50Reference
RS-504393 HumanChemotaxisInhibition of MCP-1-induced monocyte chemotaxis.330 nMMedchemExpress
INCB3344 Human, MouseBinding, ChemotaxisPotent and selective antagonist of human and mouse CCR2.hCCR2 Binding: 5.1 nMmCCR2 Binding: 9.5 nMhCCR2 Chemotaxis: 3.8 nMmCCR2 Chemotaxis: 7.8 nMMedchemExpress
PF-04136309 HumanGeneralOrally available antagonist with potential immunomodulating and antineoplastic activities.Not specifiedNCI Drug Dictionary
CCX140-B HumanChemotaxis (in 100% human serum)Effective inhibition of CCL2-mediated chemotaxis of human monocytes under physiologically relevant conditions.200 nM[4]
MK-0812 HumanNot SpecifiedPotent and selective CCR2 antagonist.Low nM affinityMedchemExpress
Cenicriviroc HumanDual CCR2/CCR5 AntagonistStudied in HIV and NASH, with potential application in COVID-19.Not specified

Challenges in Reproducibility:

Several factors contribute to the variable reproducibility of CCR2 antagonist effects:

  • Species-Specific Differences: A major challenge is the difference in binding affinity of antagonists between human and rodent CCR2. This can lead to a lack of translation from preclinical animal models to human clinical trials.

  • Antagonist Tolerance: Prolonged exposure to some CCR2 antagonists can lead to a progressive reduction in their efficacy, a phenomenon known as antagonist tolerance.

  • Redundancy in the Chemokine System: Other chemokine receptors and ligands can compensate for the blockade of CCR2, leading to a less pronounced effect than anticipated.

  • Variability in Experimental Models: The choice of animal model, cell line, and specific experimental conditions can significantly influence the observed outcomes.

  • Pharmacokinetics and Pharmacodynamics: Differences in the absorption, distribution, metabolism, and excretion of antagonists can lead to variable exposure and, consequently, different effects.

Key Experimental Protocols

To aid in the design and comparison of studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Assays

1. Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells (e.g., monocytes or CCR2-expressing cell lines) towards a CCL2 gradient.

  • Materials: 48-well Boyden chamber, polycarbonate membranes (5 µm pore size), chemotaxis medium (e.g., RPMI-1640 with 1% FBS), recombinant human CCL2, CCR2 antagonist, and target cells.

  • Protocol:

    • Add chemotaxis medium containing various concentrations of CCL2 to the lower wells of the Boyden chamber.

    • Pre-incubate target cells with the CCR2 antagonist or vehicle control.

    • Add the pre-incubated cells to the upper wells.

    • Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes.

    • After incubation, remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Quantify the migrated cells by microscopy.

2. Calcium Mobilization Assay

This assay measures the ability of a CCR2 antagonist to block the CCL2-induced increase in intracellular calcium, a key event in GPCR signaling.

  • Materials: CCR2-expressing cells, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, CCL2, and the CCR2 antagonist.

  • Protocol:

    • Load the CCR2-expressing cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with the CCR2 antagonist or vehicle control.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add CCL2 to stimulate the cells and immediately measure the change in fluorescence over time.

    • The antagonist's effect is determined by the reduction in the CCL2-induced fluorescence peak.

In Vivo Assay

Inflammation Model (e.g., Thioglycollate-induced Peritonitis)

This model evaluates the in vivo efficacy of a CCR2 antagonist in reducing monocyte/macrophage recruitment to an inflammatory site.

  • Materials: Laboratory mice, thioglycollate broth, CCR2 antagonist, saline (vehicle), and flow cytometry reagents for immune cell characterization.

  • Protocol:

    • Administer the CCR2 antagonist or vehicle to the mice (e.g., via oral gavage or intraperitoneal injection).

    • After a specified pre-treatment period, induce peritonitis by intraperitoneal injection of thioglycollate broth.

    • At a defined time point post-inflammation induction (e.g., 24-72 hours), euthanize the mice.

    • Collect peritoneal lavage fluid.

    • Perform cell counts and use flow cytometry to quantify the number and phenotype of recruited immune cells, particularly monocytes and macrophages (e.g., using markers like CD11b, F4/80, Ly6C).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel CCR2 antagonist, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Comparison Binding_Assay Receptor Binding Assay (Determine Affinity) Calcium_Assay Calcium Mobilization Assay (Functional Antagonism) Binding_Assay->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Inhibition of Migration) Calcium_Assay->Chemotaxis_Assay PK_PD Pharmacokinetics/Pharmacodynamics (Dose, Exposure) Chemotaxis_Assay->PK_PD Inflammation_Model Inflammation Model (e.g., Peritonitis) PK_PD->Inflammation_Model Disease_Model Disease-Specific Model (e.g., Arthritis, Atherosclerosis) Inflammation_Model->Disease_Model Data_Analysis Data Analysis (IC50, Efficacy) Disease_Model->Data_Analysis Reproducibility Assess Reproducibility (Inter-assay, Inter-lab) Data_Analysis->Reproducibility

CCR2 Antagonist Evaluation Workflow.

References

A Comparative Guide to CCR2 Antagonists for the Treatment of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues. This signaling axis is a key driver of chronic inflammation, a well-established factor in the pathogenesis of various metabolic diseases, including type 2 diabetes (T2D), obesity, and diabetic nephropathy.[1][2][3] In these conditions, elevated CCL2 expression in metabolic tissues like adipose and kidney promotes the recruitment of CCR2-expressing inflammatory macrophages. These macrophages, in turn, release pro-inflammatory cytokines that contribute to insulin resistance, tissue damage, and disease progression.[2][4]

Consequently, blocking the CCL2/CCR2 axis with small molecule antagonists has emerged as a promising therapeutic strategy. These antagonists typically work by binding to the CCR2 receptor, preventing its interaction with CCL2 and thereby inhibiting the downstream signaling that leads to monocyte chemotaxis. This guide provides a comparative overview of representative small molecule CCR2 inhibitors, including the research tool "CCR2 antagonist 3," and other well-characterized antagonists like CCX140-B and RS504393, with a focus on their efficacy in preclinical models of metabolic disease.

Mechanism of Action: The CCL2/CCR2 Signaling Axis

The binding of CCL2 to its G-protein coupled receptor, CCR2, on the surface of monocytes initiates a cascade of intracellular events. This leads to the activation of signaling pathways such as PI3K/Akt and JAK/STAT, culminating in cellular responses like chemotaxis, integrin activation, and proliferation. By physically obstructing the ligand-binding site, CCR2 antagonists effectively halt this process, reducing the influx of inflammatory cells to target tissues and mitigating the inflammatory response.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_response CCR2 CCR2 GPCR Gαi CCR2->GPCR Activation PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt JAK_STAT JAK/STAT Pathway GPCR->JAK_STAT CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Antagonist CCR2 Antagonist (e.g., this compound) Antagonist->CCR2 Blocks Migration Monocyte Migration & Tissue Infiltration PI3K_Akt->Migration Inflammation Pro-inflammatory Cytokine Release JAK_STAT->Inflammation Insulin_Resistance Insulin Resistance & Tissue Damage Inflammation->Insulin_Resistance

Caption: CCR2 signaling pathway and antagonist inhibition mechanism.

Comparative Efficacy in Preclinical Models of Metabolic Disease

The efficacy of various CCR2 antagonists has been demonstrated in widely used mouse models of obesity and type 2 diabetes, such as the diet-induced obese (DIO) mouse and the genetically diabetic db/db mouse. These studies provide a basis for comparing the potential therapeutic effects of different inhibitors.

Table 1: Performance of CCR2 Antagonists in Preclinical Metabolic Disease Models

AntagonistAnimal ModelKey Outcomes & Supporting DataCitation(s)
A CCR2 Antagonist (e.g., CCX140-B analogue)Diet-Induced Obese (DIO) MiceReduced Adipose Inflammation: Completely blocked the recruitment of inflammatory macrophages to visceral adipose tissue. Improved Glycemic Control: Reduced hyperglycemia and insulinemia; improved insulin sensitivity. Hormonal Changes: Increased circulating adiponectin levels. Pancreatic Effects: Decreased pancreatic islet size and increased islet number.
A CCR2 Antagonist (e.g., CCX140-B analogue)db/db MiceBroad Metabolic Improvements: Similar effects on hyperglycemia, insulin sensitivity, and hepatic metabolism as observed in DIO mice.
RS504393 db/db MiceImproved Insulin Resistance: Lowered homeostasis model assessment index and plasma insulin levels. Reduced Adipose Mass: Significantly decreased epididymal fat mass and induced smaller adipocyte phenotype. Ameliorated Diabetic Nephropathy: Markedly decreased urinary albumin excretion and mesangial expansion; suppressed profibrotic and proinflammatory cytokine synthesis in the kidney.
General CCR2 Antagonist Diet-Induced Obese (DIO) MiceImproved Insulin Sensitivity: Short-term treatment improved insulin sensitivity. Reduced Macrophage Content: Lowered macrophage content in adipose tissue. No Significant Effect On: Body mass or hepatic steatosis in short-term treatment of already obese mice.

Experimental Protocols

The evaluation of CCR2 antagonists relies on established experimental models and assays to quantify their effects on metabolic and inflammatory parameters.

1. Animal Models of Metabolic Disease

  • Diet-Induced Obesity (DIO) Mouse Model: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, chronic inflammation, and insulin resistance, closely mimicking features of human metabolic syndrome.

  • db/db Mouse Model: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the development of a severe type 2 diabetes phenotype, including pronounced diabetic nephropathy. This model is particularly useful for studying the renal complications of diabetes.

2. In Vivo Efficacy Assessment

  • Glucose and Insulin Tolerance Tests: To assess systemic glucose homeostasis and insulin sensitivity, mice are challenged with an intraperitoneal injection of glucose or insulin after a period of fasting. Blood glucose levels are monitored over a 2-hour period. Improved clearance of glucose or a greater glucose-lowering response to insulin indicates enhanced sensitivity.

  • Measurement of Biochemical Markers: Blood is collected to measure plasma levels of insulin, adiponectin, cholesterol, and triglycerides. Urine is collected over a 24-hour period to measure albumin excretion, a key indicator of kidney damage in diabetic nephropathy.

  • Histological and Cellular Analysis: Adipose tissue, kidney, and pancreas are harvested for analysis. Macrophage infiltration is quantified using immunohistochemistry or flow cytometry for macrophage-specific markers (e.g., F4/80). Morphological changes, such as pancreatic islet size or renal mesangial expansion, are assessed by staining tissue sections.

3. In Vitro Antagonist Potency Assay

  • Calcium Mobilization Assay: This functional assay is used to determine the potency of a CCR2 antagonist. CCR2 activation by CCL2 leads to an increase in intracellular calcium concentration. The assay measures the ability of an antagonist to block this CCL2-induced calcium flux in cells expressing CCR2 (e.g., human monocytic leukemia cells). The potency is typically reported as an IC50 value.

Experimental_Workflow cluster_setup cluster_assessment cluster_analysis start C57BL/6J Mice hfd Induce Obesity (High-Fat Diet) start->hfd grouping Randomize into Groups (Vehicle vs. Antagonist) hfd->grouping treatment Administer CCR2 Antagonist (e.g., Oral Gavage) grouping->treatment itt Insulin Tolerance Test treatment->itt gtt Glucose Tolerance Test treatment->gtt collection Collect Blood & Tissues (Adipose, Kidney, Pancreas) itt->collection gtt->collection biochem Biochemical Analysis (Plasma Insulin, Adiponectin) collection->biochem histo Histology (Macrophage Infiltration, Islet Size) collection->histo gene Gene Expression (Inflammatory Markers) collection->gene

Caption: Workflow for evaluating CCR2 antagonists in a DIO mouse model.

Conclusion and Future Outlook

The experimental data strongly support the therapeutic potential of small molecule CCR2 antagonists in treating metabolic diseases. Inhibitors such as CCX140-B and RS504393 have demonstrated the ability to reduce the underlying chronic inflammation in key metabolic tissues, leading to significant improvements in insulin sensitivity, glycemic control, and end-organ complications like diabetic nephropathy in preclinical models.

While "this compound" serves as a representative research compound, the broader class of selective small molecule inhibitors shows consistent efficacy in targeting the pathological recruitment of macrophages. The successful translation of these findings into clinical therapies will depend on developing compounds with optimal pharmacokinetic properties, high selectivity to avoid off-target effects, and long-term safety. Although some clinical trials have yielded mixed results, the rationale for targeting the CCL2/CCR2 axis remains strong. Future research should focus on combination therapies and patient stratification to enhance the clinical efficacy of CCR2 inhibition in the complex setting of human metabolic disease.

References

Assessing the Long-Term Efficacy of CCR2 Antagonist 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy of "CCR2 Antagonist 3," a representative C-C chemokine receptor type 2 (CCR2) antagonist. The performance of this therapeutic agent is objectively compared with alternative treatments, supported by experimental data from preclinical and clinical studies of similar molecules in this class.

Introduction to CCR2 and its Role in Disease

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, form a critical signaling axis in the orchestration of immune responses. This pathway is a key driver of the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, including diabetic nephropathy, atherosclerosis, rheumatoid arthritis, and cancer.[3][4][5] By blocking the CCL2-CCR2 interaction, CCR2 antagonists aim to inhibit the infiltration of these inflammatory cells, thereby mitigating tissue damage and disease progression.

Mechanism of Action of CCR2 Antagonists

CCR2 is a G protein-coupled receptor (GPCR) expressed on the surface of monocytes, macrophages, and other immune cells. The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, Janus kinase (JAK)/STAT, and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.

"this compound" functions as a competitive inhibitor, binding to the CCR2 receptor and preventing its interaction with CCL2. This blockade inhibits the downstream signaling responsible for the recruitment of inflammatory cells.

cluster_membrane Cell Membrane CCR2 CCR2 G_Protein G-Protein CCR2->G_Protein Activates CCL2 CCL2 (Chemokine) CCL2->CCR2 Binds PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK G_Protein->MAPK AKT AKT PI3K->AKT Inflammation Inflammation, Cell Migration, Proliferation, Survival AKT->Inflammation STAT STAT JAK->STAT STAT->Inflammation MAPK->Inflammation Antagonist This compound Antagonist->CCR2 Blocks Screening Patient Screening (Diabetic Nephropathy, on SoC) Randomization Randomization Screening->Randomization GroupA Group A: SoC + Placebo Randomization->GroupA GroupB Group B: SoC + this compound Randomization->GroupB Treatment 52-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (UACR, eGFR, Safety) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis for Researchers and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, making CCR2 an attractive therapeutic target. This guide provides a comparative meta-analysis of "CCR2 antagonist 3" (also known as AZD2927) and other significant CCR2 antagonists, presenting available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers in the field.

Overview of Investigated CCR2 Antagonists

While "this compound" (AZD2927) has been identified, publicly available data on its preclinical and clinical performance is limited. This analysis, therefore, focuses on a comparative summary of more extensively studied CCR2 antagonists, including INCB3344, RS-504393, and Cenicriviroc, to provide a valuable reference for drug development professionals.

Comparative Efficacy and Potency

The in vitro potency of various CCR2 antagonists is a critical determinant of their potential therapeutic efficacy. The following table summarizes key inhibitory concentration (IC50) and binding affinity (Ki) values reported in the literature.

CompoundAssay TypeCell Line/SystemIC50 (nM)Ki (nM)Reference(s)
AZD2927 IKACh BlockadeIn vitro--[1]
INCB3344 CCL2 BindingMouse Monocytes10-[2]
ChemotaxisHuman Monocytes3.8-[3]
ChemotaxisMouse Monocytes7.8-[3]
RS-504393 CCR2 BindingHuman Recombinant CCR2b89-[4]
Cenicriviroc CCR2 Binding-6.2-
CCR5 Binding-3.6-

Pharmacokinetic Profiles

The pharmacokinetic properties of CCR2 antagonists are crucial for determining appropriate dosing regimens and predicting in vivo efficacy. The table below compares key pharmacokinetic parameters for selected compounds.

CompoundSpeciesAdministrationHalf-life (t½)Bioavailability (F)Cmax (ng/mL)Tmax (h)Reference(s)
JNJ-41443532 HumanOral~8 h--2
Cenicriviroc HumanOral--29% higher (moderate HI)-

HI: Hepatic Impairment. Pharmacokinetic data for AZD2927, INCB3344, and RS-504393 were not sufficiently detailed in the provided search results for a direct comparison.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CCR2 signaling pathway and a typical workflow for evaluating CCR2 antagonists.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB) Akt->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors p38 p38 MAPK->p38 ERK ERK MAPK->ERK p38->Transcription_Factors ERK->Transcription_Factors Migration Cell Migration & Chemotaxis Transcription_Factors->Migration Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Cytokine_Production Cytokine Production Transcription_Factors->Cytokine_Production

Figure 1: CCR2 Signaling Pathway

Experimental_Workflow Experimental Workflow for CCR2 Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Flux / GTPγS Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay Chemotaxis_Assay Transwell Migration Assay (Assess functional blockade) Functional_Assay->Chemotaxis_Assay PK_Studies Pharmacokinetic Studies (Determine t½, F, Cmax) Chemotaxis_Assay->PK_Studies Efficacy_Models Disease Models (e.g., Arthritis, Atherosclerosis) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Figure 2: Experimental Workflow for CCR2 Antagonists

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • Radioligand (e.g., [125I]-CCL2)

  • Test compounds (e.g., CCR2 antagonists)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293-CCR2 cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the ability of a CCR2 antagonist to block CCL2-induced cell migration.

Materials:

  • Monocytes or a monocytic cell line (e.g., THP-1)

  • Chemoattractant (e.g., recombinant human CCL2)

  • Test compounds (e.g., CCR2 antagonists)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture and harvest monocytes. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.

  • Assay Setup: In the lower chamber of a 24-well plate, add assay medium containing the chemoattractant (CCL2). In some wells, add assay medium without CCL2 as a negative control.

  • Compound Treatment: In the upper Transwell insert, add the fluorescently labeled cells that have been pre-incubated with various concentrations of the test compound or vehicle control.

  • Incubation: Place the Transwell inserts into the 24-well plate and incubate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • Quantification: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane.

  • Measurement: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell migration in the presence of the test compound relative to the vehicle control. Determine the IC50 value of the compound for inhibiting chemotaxis.

Conclusion

The development of potent and selective CCR2 antagonists holds significant promise for the treatment of a multitude of inflammatory and fibrotic diseases. While a direct meta-analysis of "this compound" (AZD2927) is hampered by the limited availability of public data, a comparative review of other well-characterized antagonists like INCB3344, RS-504393, and Cenicriviroc provides valuable insights for the research community. The provided data tables, signaling pathway and workflow diagrams, and detailed experimental protocols offer a comprehensive resource to guide further research and development in this critical therapeutic area. Future studies disclosing the preclinical and clinical profile of AZD2927 are awaited to allow for a more direct comparison and a fuller understanding of its potential.

References

Safety Operating Guide

Proper Disposal of CCR2 Antagonist 3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling CCR2 antagonist 3 must adhere to strict safety and disposal protocols to minimize exposure and ensure environmental safety. This guide provides essential, step-by-step procedures for the proper disposal of this research chemical, based on general best practices for hazardous waste management in a laboratory setting.

It is imperative to consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions, as the hazard characteristics of this compound will dictate the precise requirements.

Immediate Safety and Handling

Before beginning any work with this compound, ensure all personnel are trained on its potential hazards and the proper use of personal protective equipment (PPE).[1][2] Many research chemicals, including some antagonists, can be cytotoxic or have other harmful effects.[2][3] Therefore, it is crucial to handle these compounds with care in a designated and properly ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields
Hand Protection GlovesChemically resistant (e.g., nitrile), inspected before use
Body Protection Laboratory CoatLong-sleeved, fully buttoned
Respiratory RespiratorUse if indicated by the SDS or a risk assessment

Disposal Procedures for this compound

The disposal of this compound, like other chemical waste, must be managed in accordance with institutional and regulatory guidelines.[4] Never dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Guide:
  • Waste Collection:

    • Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves, and spill cleanup materials) in a designated, leak-proof hazardous waste container.

    • Use a container that is compatible with the chemical. Plastic is often preferred.

    • Do not mix incompatible wastes. For instance, separate halogenated and non-halogenated solvent wastes.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label as soon as the first waste is added.

    • The label must include the full chemical name ("this compound"), the approximate quantity, and the date accumulation started.

  • Storage:

    • Store the waste container in a designated satellite accumulation area at or near the point of generation.

    • Keep the container securely closed except when adding waste.

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

  • Disposal of Empty Containers:

    • A container that held this compound should be considered hazardous waste unless properly decontaminated.

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. The rinseate should be added to the appropriate hazardous waste container.

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.

  • Requesting Pickup:

    • Once the waste container is full (do not overfill), or if it has been in storage for the maximum allowed time (often up to 12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols and Signaling Pathways

No specific experimental protocols or signaling pathways for a compound identified as "this compound" were found in the public domain. Researchers should refer to internal documentation or the supplier's information for such details. The general mechanism of CCR2 antagonists involves blocking the C-C chemokine receptor 2, which plays a role in monocyte migration.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A This compound Use (in fume hood) D Collect in Labeled, Compatible Waste Container A->D B Contaminated Materials (gloves, tips, etc.) B->D C Unused/Expired Compound C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Use Secondary Containment E->G H Container Full or Storage Time Limit Reached E->H I Request EHS Waste Pickup H->I J Proper Disposal by Licensed Facility I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling CCR2 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CCR2 antagonist 3. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your experiments.

Hazard Identification and Risk Assessment

While specific toxicity data for every CCR2 antagonist may vary, it is prudent to handle these compounds as potentially hazardous. Similar small molecule antagonists can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled, especially in powdered form.[1][2] A thorough risk assessment should be conducted before beginning any work, considering the quantity of the compound and the specific experimental procedures involved.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to prevent exposure.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[4][5]Provides a robust barrier against skin contact. The outer glove can be removed immediately after handling the compound to minimize the spread of contamination.
Eye Protection Chemical safety goggles should be worn at all times.Protects the eyes from airborne powder particles and potential splashes of solutions.
Body Protection A dedicated laboratory coat, preferably disposable or one that can be decontaminated, should be worn.Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.
Respiratory Protection For weighing and handling of the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended.Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects the feet from potential spills and dropped objects.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood / Glove Box) gather_materials Gather All Necessary Materials (PPE, Spatula, Weigh Paper, etc.) prep_area->gather_materials don_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) gather_materials->don_ppe weigh Weigh Powdered Compound (Minimize air currents) don_ppe->weigh dissolve Prepare Solution (Slowly add solvent to powder) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate dispose_waste Dispose of Contaminated Waste (Gloves, Tips, etc. in labeled hazardous waste container) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the antagonist (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste. These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Empty Containers: Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to your institution's guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a designated, sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Large Spill Evacuate the area immediately. Prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup and disposal.

Signaling Pathway Context

Understanding the mechanism of action of a CCR2 antagonist is key to appreciating its biological significance and the importance of safe handling.

cluster_pathway CCR2 Signaling Pathway ligand MCP-1 (CCL2) receptor CCR2 Receptor ligand->receptor Binds downstream Downstream Signaling (e.g., Ca2+ flux, chemotaxis) receptor->downstream Activates antagonist This compound antagonist->receptor Blocks cellular_response Cellular Response (Inflammation, Cell Migration) downstream->cellular_response Leads to

Caption: Inhibitory Action of CCR2 Antagonist on the Signaling Pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.